molecular formula C7H3BrCl2O B2457893 4-Bromo-2-chlorobenzoyl chloride CAS No. 21900-55-0

4-Bromo-2-chlorobenzoyl chloride

Cat. No.: B2457893
CAS No.: 21900-55-0
M. Wt: 253.9
InChI Key: IHYXATIWDIHXAA-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYXATIWDIHXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-chlorobenzoyl Chloride (CAS 21900-55-0)

[1]

Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS 21900-55-0) is a specialized electrophilic building block critical to modern medicinal chemistry and agrochemical synthesis. Distinguished by its trifunctional nature—containing a reactive acyl chloride "warhead," a sterically demanding ortho-chloro substituent, and a para-bromo handle for cross-coupling—this reagent allows for the rapid construction of diversified scaffolds. This guide provides a comprehensive technical analysis of its synthesis, reactivity profiles, and application in high-value drug discovery programs, specifically distinguishing it from isomeric impurities often conflated in literature.

Chemical Profile & Physical Properties[2][3][4][5][6]

The utility of this compound lies in its dual-halogen substitution pattern. The ortho-chlorine atom introduces significant steric bulk near the carbonyl center, modulating the rate of nucleophilic attack and influencing the conformational lock of resulting amides—a feature exploited in kinase inhibitor design to enforce bio-active conformations.

PropertyValueNote
CAS Number 21900-55-0Distinct from 5-bromo isomer (Dapagliflozin interm.)[1]
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance White to off-white solid/semisolidLow melting point leads to semi-solid state at >35°C
Melting Point 36–41 °CRequires cold storage to maintain solid form
Boiling Point ~246 °C (at 760 mmHg)High boiling point; vacuum distillation recommended
Reactivity Electrophilic Acyl ChlorideMoisture sensitive; hydrolyzes to acid
Hazards Corrosive, LachrymatorCauses severe skin burns and eye damage

Synthesis & Preparation Strategy

While commercially available, in-house preparation is often preferred to ensure anhydrous integrity immediately prior to sensitive couplings. The standard industrial route utilizes 4-bromo-2-chlorobenzoic acid as the precursor.

Optimized Synthesis Protocol
  • Reagents: 4-Bromo-2-chlorobenzoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 1-2 drops), Dichloromethane (DCM, anhydrous).

  • Mechanism: The Vilsmeier-Haack-type intermediate formed by DMF and oxalyl chloride activates the carboxylic acid, facilitating the conversion to the acid chloride under mild conditions, avoiding the thermal degradation risks of thionyl chloride refluxes.

SynthesisAcid4-Bromo-2-chlorobenzoicAcidInterActive VilsmeierIntermediateAcid->Inter+ (COCl)2 / cat. DMFDCM, 0°C to RTProduct4-Bromo-2-chlorobenzoylChlorideInter->Product- CO, - CO2, - HCl

Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride via oxalyl chloride.[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Suspend 10.0 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of anhydrous DCM.

  • Activation: Add catalytic DMF (0.1 mL). Cool to 0°C in an ice bath.

  • Chlorination: Dropwise add oxalyl chloride (4.4 mL, 51.0 mmol) over 15 minutes. Gas evolution (CO, CO₂) will be vigorous.

  • Completion: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is used directly in the next step without purification to prevent hydrolysis.

Medicinal Chemistry Applications

This reagent is not merely a generic linker; it is a scaffold enabler. The para-bromo position serves as a "sleeping" functional group, stable during amide coupling but ready for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Case Study 1: HIF-2α Agonists

In a 2025 study on Hypoxia-inducible factor-2α (HIF-2α) agonists, the 4-bromo-2-chloro substitution pattern was identified as a critical determinant of biological activity.[3]

  • Application: Synthesis of N-(Benzo[d]isothiazol-3-yl)-4-bromo-2-chlorobenzamide (Compound 35).

  • Insight: The 2-chloro substituent forces the amide bond out of planarity, creating a specific 3D vector that fits the HIF-2α binding pocket. The 4-bromo group provided essential hydrophobic contacts, with the specific 4-Br/2-Cl combination outperforming other halogen variations [1].

Case Study 2: TAAR1 Agonists for CNS Disorders

Patent literature (WO2012126922) details the use of CAS 21900-55-0 in synthesizing Trace Amine Associated Receptor 1 (TAAR1) ligands.

  • Workflow: The acid chloride is coupled with chiral morpholine derivatives.

  • Significance: The steric bulk of the ortho-chloro group prevents metabolic cleavage of the amide bond, enhancing the pharmacokinetic half-life of the CNS-active drug candidate [2].

Critical Distinction: The "Dapagliflozin" Trap

Researchers must distinguish CAS 21900-55-0 from its isomer, 5-bromo-2-chlorobenzoyl chloride . The latter is the specific starting material for Dapagliflozin (Farxiga). Confusing these isomers will result in regiochemical failure during the Friedel-Crafts acylation step in gliflozin synthesis [3].

Divergent Synthesis Workflow

The following diagram illustrates the standard medicinal chemistry workflow using this reagent, highlighting the "Amide First, Coupling Second" strategy.

ReactivityStart4-Bromo-2-chlorobenzoylChloride (CAS 21900-55-0)AmideAmide Scaffold(Stable Intermediate)Start->Amide+ Primary/Secondary AmineBase (TEA/DIPEA), DCM(Nucleophilic Acyl Substitution)SuzukiBiaryl Product(e.g., HIF-2α Agonist)Amide->Suzuki+ Aryl Boronic AcidPd(PPh3)4, K2CO3(Suzuki-Miyaura Coupling)BuchwaldAminated Product(Kinase Inhibitor)Amide->Buchwald+ Aniline/AminePd2(dba)3, XPhos(Buchwald-Hartwig Amination)

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the acid chloride and aryl bromide.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a generic N-aryl-4-bromo-2-chlorobenzamide scaffold.

  • Preparation: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M concentration) under nitrogen.

  • Addition: Cool the solution to 0°C. Add a solution of This compound (1.1 eq) in DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC/LCMS (Acid chloride is unstable on LCMS; monitor formation of product mass).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (typically 0-30% EtOAc/Hexanes).

Safety & Handling

  • Lachrymator: This compound releases HCl gas upon hydrolysis and is a potent lachrymator. Open only in a functioning fume hood.

  • Corrosive: Direct contact causes immediate, severe burns. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. If the solid turns into a sticky liquid, check proton NMR for hydrolysis (benzoic acid formation); re-chlorination with SOCl₂ may be required before use.

References

  • Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists. ACS Publications. (2025). Detailed SAR analysis of 4-bromo-2-chloro substitution. Link

  • Heterocyclic Amine Derivatives as TAAR1 Agonists. World Intellectual Property Organization. WO2012126922A1. (2012). Patent describing the synthesis of CNS-active agents using CAS 21900-55-0.[1] Link

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. EP3063116A1. (2016). Clarifies the use of the 5-bromo isomer for Dapagliflozin, distinguishing it from the 4-bromo isomer. Link

  • Thienylbenzoylbenzazepines as Vasopressin Agonists. Google Patents. WO2000046227A1. (2000).[2] Use of this compound in benzazepine synthesis.[1][2] Link

  • Sulfonamide Compounds and Medicinal Use Thereof. Google Patents. US6348474B1. (2002). Application in synthesizing blood sugar regulating agents. Link

An In-Depth Technical Guide to 4-Bromo-2-chlorobenzoyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-chlorobenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a critical building block in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring two different halogen atoms and a reactive acyl chloride moiety, makes it a valuable intermediate for introducing the 4-bromo-2-chlorobenzoyl group in pharmaceutical and agrochemical research. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and handling, designed for researchers, chemists, and professionals in drug development.

Compound Identification and Core Properties

This compound is a solid organic compound characterized by a benzene ring substituted with a bromine atom at the para-position, a chlorine atom at the ortho-position, and a chlorocarbonyl group at the 1-position.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 21900-55-0[1]
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.90 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C(=O)Cl[1]
InChI Key IHYXATIWDIHXAA-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

The physical state of this compound is typically a solid at room temperature. Proper characterization is essential for its use in synthesis, relying on a combination of physical measurements and spectroscopic analysis.

Physical Properties
Property Value Source
Appearance Solid
Purity Typically ≥95-97%[1]
Storage Temperature 0-8 °C[1]
Spectroscopic Data Summary

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound after synthesis or before use. The data presented are typical values; experimental results may vary based on the solvent and instrument used.

Technique Expected Chemical Shifts / Bands Assignment
¹H NMR Aromatic region (δ 7.5-8.0 ppm)Signals corresponding to the three protons on the substituted benzene ring.
¹³C NMR ~167 ppmC=O (Carbonyl)
~128-140 ppmAromatic carbons (C-Br, C-Cl, C-H, C-COCl)
IR Spectroscopy ~1770 - 1800 cm⁻¹ (Strong)C=O stretch (characteristic of an acyl chloride)

Note: The precise chemical shifts in NMR spectroscopy are influenced by the solvent used. The values are based on general data for similar structures like 4-bromobenzoyl chloride.[3]

Synthesis and Purification

The most common and efficient method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow cluster_purification Purification Start 4-Bromo-2-chlorobenzoic acid (Starting Material) Reagent Thionyl Chloride (SOCl₂) Optional: DMF (catalyst) Start->Reagent Add Reaction Chlorination Reaction (Reflux) Reagent->Reaction Initiate Workup Removal of Excess SOCl₂ (Distillation) Reaction->Workup Product Crude this compound Workup->Product Purify Vacuum Distillation Product->Purify Final Pure Product (≥97%) Purify->Final

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis from 4-Bromo-2-chlorobenzoic Acid

This protocol is a standard procedure for converting a carboxylic acid to an acyl chloride.[4][5]

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • N,N-dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • An inert solvent such as toluene or dichloromethane (optional)

  • Round-bottom flask, reflux condenser, heating mantle, and distillation apparatus.

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure the apparatus is connected to a gas trap (e.g., a bubbler with sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Charging the Flask: To the flask, add 4-bromo-2-chlorobenzoic acid. If using a solvent, add it at this stage.

  • Addition of Reagent: Slowly add thionyl chloride to the flask at room temperature with stirring. Add a catalytic amount of DMF.

  • Reaction: Gently heat the mixture to reflux (typically 70-90°C). The reaction progress can be monitored by the cessation of gas evolution.[4] The reaction is typically complete within 2-4 hours.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure.

    • The crude this compound product can be further purified by vacuum distillation to yield a high-purity liquid or solid.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water.

Factors Influencing Reactivity

The reaction rate and outcome are governed by a delicate balance of electronic effects from the halogen substituents and the inherent reactivity of the acyl chloride.

  • Electrophilicity of Carbonyl Carbon: Both the ortho-chloro and para-bromo substituents are electron-withdrawing via their inductive effects (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the reformation of the carbonyl double bond after the initial nucleophilic attack.

center Reactivity of This compound EWG Inductive Effect (-I) of Br and Cl center->EWG LG Good Leaving Group (Chloride Ion) center->LG EC Increased Carbonyl Electrophilicity EWG->EC NR Facilitates Nucleophilic Acyl Substitution LG->NR EC->NR

Caption: Key factors governing the reactivity of this compound.

Typical Reactions
  • Esterification: Reacts with alcohols to form esters.

  • Amidation: Reacts with primary or secondary amines to form amides.

  • Hydrolysis: Reacts with water to hydrolyze back to the parent carboxylic acid, 4-bromo-2-chlorobenzoic acid. This necessitates handling the compound under anhydrous conditions.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its utility lies in its ability to introduce a specifically halogenated benzoyl moiety into larger, more complex molecules.

  • Pharmaceutical Synthesis: Benzoyl chlorides are fundamental reagents for creating active pharmaceutical ingredients (APIs).[6] The 4-bromo-2-chlorobenzoyl scaffold can be found in various developmental compounds where the specific halogenation pattern is key to modulating biological activity, binding affinity, or metabolic stability.

  • Agrochemical Development: This compound serves as a precursor in the synthesis of novel fungicides, herbicides, and insecticides.[7] The presence of bromine can enhance the lipophilicity of the final molecule, which may improve its ability to penetrate the biological membranes of target pests.[7]

Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant handling risks and must be managed with appropriate precautions.

Hazard Summary
  • Corrosivity: Causes severe skin burns and eye damage.[8][9] Contact with moisture in the skin or eyes leads to the formation of hydrochloric acid.

  • Toxicity: Harmful if swallowed or inhaled.[10]

  • Reactivity: Reacts violently with water, strong bases, and strong oxidizing agents.[11]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]

  • Recommended storage temperature is between 0-8°C to maintain stability.[1]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

References

  • PubChem. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. [Link]

  • PrepChem.com. Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]

  • PubChem. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307. [Link]

  • NIST. Benzoyl chloride, 4-bromo-. [Link]

  • Bromchem Laboratories. 4-Chlorobenzoyl Chloride | Manufacturer, Supplier from Anand. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. [Link]

Sources

Strategic Utilization of 4-Bromo-2-chlorobenzoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Protocols, and Scaffold Utility [1]

Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) is a high-value electrophilic building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals. Its utility lies in its orthogonal reactivity profile : the highly reactive acyl chloride moiety allows for immediate derivatization (amide/ester formation), while the halogenated arene core (containing both bromine and chlorine) provides two distinct "handles" for subsequent transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous technical analysis of its molecular weight characteristics for mass spectrometry, a self-validating synthesis protocol, and handling procedures required for maintaining reagent integrity.[1]

Part 1: Physicochemical Profiling & Molecular Weight Analysis

For researchers conducting high-resolution mass spectrometry (HRMS) or preparing stoichiometric calculations, relying solely on "average molecular weight" is insufficient due to the significant isotopic contributions of Bromine and Chlorine.[1]

Table 1: Core Physicochemical Data

PropertyValueNotes
IUPAC Name This compound
CAS Number 21900-55-0
Molecular Formula C₇H₃BrCl₂OContains 1 Br and 2 Cl atoms (one aryl, one acyl).[2][3][4]
Average Mol. Weight 253.91 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 251.8744 Da Based on ⁷⁹Br (50.7%) and ³⁵Cl (75.8%).
Physical State Low-melting solid / LiquidMP: 36–39 °C. Supercools easily.
Density ~1.7 g/mLEstimated; varies by temperature.
Isotopic Distribution (Mass Spec Fingerprint)

The presence of one bromine atom and two chlorine atoms creates a distinct isotopic pattern essential for identifying this moiety in metabolic studies or reaction monitoring.

  • M+0 (251.9): ⁷⁹Br + ³⁵Cl + ³⁵Cl

  • M+2 (253.9): High intensity due to ⁸¹Br (49.3%) and ³⁷Cl contributions.

  • M+4 (255.9): Significant intensity from combinations like ⁷⁹Br + ³⁷Cl + ³⁷Cl.

Part 2: Strategic Synthetic Utility (The "Why")

In drug discovery, this molecule acts as a trifunctional scaffold . The order of reactivity is controlled by the bond dissociation energies and the nature of the electrophile.[1]

  • Acyl Chloride (

    
    ):  Reacts immediately with nucleophiles (amines/alcohols) at RT.
    
  • Aryl Bromide (

    
    ):  Reacts under Pd-catalysis (Suzuki/Buchwald) at 60–80°C.
    
  • Aryl Chloride (

    
    ):  Reacts under specialized Pd-catalysis (e.g., bulky phosphine ligands) at >100°C.
    

This hierarchy allows for the sequential construction of complex libraries without protecting groups.

ReactivityHierarchy Figure 1: Orthogonal Reactivity Strategy for Library Generation Start 4-Bromo-2-chlorobenzoyl chloride Step1 Step 1: Acylation (Amide Formation) Start->Step1  Nucleophile (R-NH2)  RT, < 1 hr Step2 Step 2: C-C Coupling (Suzuki Coupling at Br) Step1->Step2  Boronic Acid, Pd(0)  mild heat Step3 Step 3: C-N/C-O Coupling (Buchwald at Cl) Step2->Step3  Amine, Pd(II)/Ligand  high heat

Part 3: Preparation Protocol (Acid to Acid Chloride)

While commercially available, fresh preparation is often required due to hydrolysis during storage.[1] The Oxalyl Chloride/DMF method is superior to Thionyl Chloride for small-scale research as it avoids thermal degradation.

Objective: Convert 4-bromo-2-chlorobenzoic acid to this compound.

Reagents & Equipment[1][5][6][7]
  • Precursor: 4-Bromo-2-chlorobenzoic acid (1.0 equiv).

  • Reagent: Oxalyl Chloride (1.2 equiv).

  • Catalyst: DMF (Dimethylformamide) – 2-3 drops (anhydrous).

  • Solvent: Dichloromethane (DCM) – Anhydrous.

  • Apparatus: Flame-dried RBF, nitrogen balloon, drying tube (CaCl₂).[1]

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with the carboxylic acid precursor and anhydrous DCM (0.2 M concentration). Add a magnetic stir bar.

  • Activation: Add catalytic DMF (2-3 drops). Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate.[1]

  • Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe.[1]

    • Observation: Vigorous bubbling (

      
       and 
      
      
      
      gas evolution) will occur.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours.

    • Endpoint Validation: Aliquot 50 µL into MeOH. Inject on LCMS.[1] Disappearance of Acid peak (M+H) and appearance of Methyl Ester peak (M+OMe) indicates full conversion of the acid chloride.

  • Workup: Concentrate in vacuo to remove DCM and excess oxalyl chloride.

    • Caution: The residue is the reactive acid chloride.[1] Do not expose to moisture.[1][8] Use immediately or store under inert gas.

SynthesisWorkflow Figure 2: Catalytic Conversion of Benzoic Acid to Acid Chloride Start Start: 4-Bromo-2-chlorobenzoic Acid (Suspension in DCM) Cat Add Cat. DMF (Forms Active Species) Start->Cat Reagent Add Oxalyl Chloride (0°C) (Gas Evolution: CO, CO2) Cat->Reagent Stir Stir at RT (2-3 hrs) (Solubilization occurs) Reagent->Stir Check QC Check: MeOH Quench (LCMS: Look for Methyl Ester) Stir->Check Finish Evaporate & Use (Yields Acid Chloride) Check->Finish

Part 4: Safety & Handling (Critical)

Hazard Classification: Corrosive (Skin Corr.[8][9] 1B), Lachrymator.[1][4][9]

  • Moisture Sensitivity: Acid chlorides hydrolyze rapidly in moist air to release HCl gas and revert to the benzoic acid.

    • Storage: Store in a desiccator or glovebox. If the solid turns into a "gummy" paste or smells sharply of HCl, it has degraded.[1]

  • PPE Requirements:

    • Eyes: Chemical splash goggles (Face shield recommended).

    • Skin: Nitrile gloves (double gloving recommended).

    • Respiratory: All operations must be performed in a functioning fume hood.

  • Quenching Spills: Do not add water directly. Absorb with dry sand/vermiculite, then neutralize with dilute sodium bicarbonate solution.[1]

References
  • Sigma-Aldrich. this compound Product Specification & CAS 21900-55-0 Verification.Link

  • PubChem. Compound Summary for CID 2734026: this compound. National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • BenchChem. Synthesis of 4-bromobenzoyl chloride analogues. (Protocol adaptation for halogenated benzoyl chlorides). Link

Sources

4-Bromo-2-chlorobenzoyl chloride physical properties

[1][2][3][4]

Executive Summary & Chemical Identity

This compound (CAS: 21900-55-0 ) is a specialized electrophilic building block used extensively in the synthesis of pharmacophores, particularly sulfonamides and benzofuran derivatives.[1][2] As a di-halogenated acid chloride, it offers orthogonal reactivity: the highly reactive acyl chloride moiety allows for rapid derivatization (amide/ester formation), while the aryl bromide and chloride substituents provide sites for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identifiers
ParameterDetail
IUPAC Name This compound
CAS Number 21900-55-0
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
SMILES ClC1=C(C(Cl)=O)C=CC(Br)=C1
Structural Class Aryl Acid Chloride

Physicochemical Characterization

Note: Experimental values for this specific intermediate are often batch-dependent. The data below synthesizes available vendor certificates and structure-property relationship (SPR) analysis.

Physical Constants Table
PropertyValue / DescriptionContext & Causality
Physical State Solid (Low-melting)The interference of the ortho-chloro substituent disrupts crystal packing compared to the parent acid, leading to a solid that may liquefy near ambient temperatures.
Melting Point ~30–50 °C (Predicted)While the parent acid (4-bromo-2-chlorobenzoic acid) melts at ~173°C, conversion to the acid chloride removes intermolecular hydrogen bonding, drastically lowering the melting point.
Boiling Point >280 °C (Predicted)High molecular weight and halogenation suggest a high boiling point, though it will likely decompose or hydrolyze before reaching this temperature at atmospheric pressure.
Solubility Reactive / Decomposes Water: Hydrolyzes violently to form HCl and the parent benzoic acid.Organic Solvents: Soluble in DCM, THF, Toluene, Ethyl Acetate (anhydrous).
Appearance White to off-white crystalline massOften appears yellowed if traces of free halogen or iron impurities are present.
Reactivity High Moisture sensitive; Lachrymator (induces tearing).
Structural Spectroscopy
  • IR Spectrum: Expect a strong, sharp carbonyl stretch (

    
    ) around 1770–1780 cm⁻¹ , characteristic of acid chlorides (shifted higher than carboxylic acids due to the inductive effect of chlorine).
    
  • ¹H NMR: The aromatic region will display an ABX or AMX spin system due to the 1,2,4-substitution pattern. The proton ortho to the carbonyl is deshielded by the anisotropic effect of the carbonyl group.

Synthesis & Experimental Workflow

The synthesis of this compound is typically achieved via the chlorination of 4-bromo-2-chlorobenzoic acid (CAS 59748-90-2). The choice of chlorinating agent is critical for purity.

Protocol: Thionyl Chloride (SOCl₂) Method

Rationale: Thionyl chloride is preferred over PCl₅ because the byproducts (SO₂ and HCl) are gases, simplifying purification.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (1.5 – 2.0 eq)

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Solvent: Toluene or DCM (optional; neat reaction is common)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize evolved HCl/SO₂ gases.

  • Addition: Charge the flask with 4-bromo-2-chlorobenzoic acid. Add Thionyl Chloride slowly. Add catalytic DMF. Caution: Gas evolution will begin immediately.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours. The suspension should become a clear solution, indicating consumption of the starting acid.

  • Workup: Cool the reaction mixture. Remove excess Thionyl Chloride via rotary evaporation under reduced pressure.

  • Purification: The residue is usually sufficiently pure (>95%) for subsequent steps. If higher purity is required, vacuum distillation or recrystallization from dry hexane may be performed.

Visualization: Synthesis Workflow

SynthesisWorkflowStart4-Bromo-2-chlorobenzoic Acid(Solid, MP ~173°C)IntermediateReaction Mixture(Reflux, 2-4h)Start->IntermediateMixReagentSOCl₂ + cat. DMF(Chlorinating Agent)Reagent->IntermediateByproductsGases Removed:SO₂ (g) + HCl (g)Intermediate->ByproductsScrubberProductThis compound(Solid, Reactive)Intermediate->ProductVac. Evap.

Caption: Conversion of the benzoic acid derivative to the acid chloride using thionyl chloride, highlighting gas removal for purification.

Reactivity & Stability Profile

Understanding the stability of this compound is vital for storage and handling.

Hydrolysis Kinetics

Like all benzoyl chlorides, this compound is susceptible to nucleophilic attack by water. The presence of the ortho-chloro substituent provides some steric shielding compared to unsubstituted benzoyl chloride, potentially slowing hydrolysis slightly, but it remains highly moisture-sensitive.

Decomposition Pathway:

Visualization: Reactivity Pathways

ReactivityCenterThis compoundAcid4-Bromo-2-chlorobenzoic acid(Degradation Product)Center->AcidFast w/ MoistureAmideBenzamide Derivative(Drug Intermediate)Center->AmideBase (e.g. Et₃N)EsterBenzoate EsterCenter->EsterBase (e.g. Pyridine)Water+ H₂O (Hydrolysis)Water->AcidAmine+ R-NH₂ (Amidation)Amine->AmideAlcohol+ R-OH (Esterification)Alcohol->Ester

Caption: Primary reactivity pathways. Hydrolysis is a degradation route, while amidation/esterification are synthetic utilities.

Handling & Safety Protocols

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

  • Moisture Control: Always handle under an inert atmosphere (Nitrogen or Argon). Store in tightly sealed containers, preferably in a desiccator or fridge (2–8°C).

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. The compound releases HCl upon contact with moist air, which is severe respiratory irritant.

  • Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before disposal.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 21900-55-0). Available at:

  • TCI Chemicals. 4-Bromo-2-chlorobenzoic Acid (Precursor) Safety Data Sheet. Available at:

  • PubChem. 4-Bromo-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. Available at:

  • BenchChem. Synthesis of 4-bromobenzoyl chloride analogues. Available at:

4-Bromo-2-chlorobenzoyl chloride synthesis from 4-bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-bromo-2-chlorobenzoyl chloride (CAS 21900-55-0), a critical electrophilic scaffold in medicinal chemistry. This intermediate is essential for introducing the 4-bromo-2-chlorophenyl motif into pharmacophores, particularly in the development of glycogen synthase kinase 3 (GSK-3) inhibitors, heterocyclic amine derivatives, and sulfonamide-based therapeutics.

The conversion of the parent carboxylic acid to the acid chloride is a nucleophilic acyl substitution.[1] While conceptually simple, the presence of the ortho-chloro substituent introduces steric considerations that necessitate specific catalytic activation. This guide presents two validated protocols: a robust thionyl chloride method for scale-up and a mild oxalyl chloride method for high-purity laboratory synthesis.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 21900-55-0
Molecular Formula

Molecular Weight 253.91 g/mol
Appearance Low-melting solid or viscous gold oil (tends to supercool)
Storage Moisture sensitive; store under inert atmosphere (

/Ar)

Mechanistic Underpinnings

The transformation relies on the activation of the carboxylic acid hydroxyl group into a superior leaving group.[1] The use of N,N-Dimethylformamide (DMF) as a catalyst is not optional but strategic; it accelerates the reaction via the formation of a highly reactive Vilsmeier-Haack type intermediate (chloroiminium species).

Catalytic Cycle
  • Activation: DMF reacts with the chlorinating agent (e.g.,

    
     or 
    
    
    
    ) to form the electrophilic chloroiminium ion.
  • Attack: The carboxylic acid nucleophilically attacks this intermediate.

  • Substitution: Chloride ion displacement yields the acid chloride and regenerates DMF.

G DMF DMF Catalyst Inter1 Chloroiminium Intermediate DMF->Inter1 Activation Agent Chlorinating Agent (SOCl2 or (COCl)2) Agent->Inter1 Activated Activated Acyl Species Inter1->Activated + Acid Acid 4-Bromo-2-chlorobenzoic Acid Acid->Activated Activated->DMF Regeneration Product 4-Bromo-2-chlorobenzoyl Chloride Activated->Product Cl- Attack Byproducts Gases (HCl, SO2/CO) Activated->Byproducts Elimination

Figure 1: Catalytic cycle of DMF-mediated acid chloride synthesis.

Strategic Reagent Selection

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Primary Utility Large-scale / Process ChemistryLab Scale / High Purity
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Purification Distillation often required to remove excess reagent.Volatiles remove easily in vacuo; often allows "use as is".
Thermal Profile Requires reflux (

).
Active at RT; milder conditions.
Recommendation Use for >50g batches where distillation is feasible.Use for <10g batches or when downstream product is sensitive.

Experimental Protocols

Protocol A: Thionyl Chloride Method (Scale-Up)

Best for: Batches >10g, robust substrates.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl chloride (1.5 - 2.0 equiv)

  • DMF (0.05 equiv)

  • Solvent: Toluene (optional, for thermal control) or Neat.

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or inert gas line. Scrubber setup is mandatory for

    
     off-gassing.
    
  • Addition: Charge the flask with 4-bromo-2-chlorobenzoic acid. If using solvent, add toluene (3-5 volumes).

  • Activation: Add thionyl chloride slowly via addition funnel. Add DMF (catalytic drops).[2][3]

  • Reaction: Heat the mixture to reflux (

    
    ). Gas evolution will be vigorous initially.[4]
    
  • Monitoring: Maintain reflux for 2-3 hours until gas evolution ceases and the solution becomes clear (if neat) or homogeneous.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess

    
    .[1]
    
  • Chase: Add dry toluene and re-evaporate (2x) to azeotrope trace thionyl chloride.

  • Result: The residue is crude this compound, typically a viscous golden oil or low-melting solid, suitable for immediate use.

Protocol B: Oxalyl Chloride Method (High Purity)

Best for: Batches <10g, sensitive downstream chemistry.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (0.01 - 0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvation: Suspend 4-bromo-2-chlorobenzoic acid in anhydrous DCM (approx. 0.2 M concentration).

  • Catalysis: Add catalytic DMF (1-2 drops).

  • Chlorination: Add oxalyl chloride dropwise at

    
     (ice bath). The reaction will bubble vigorously (
    
    
    
    release).
  • Completion: Allow to warm to room temperature and stir for 2-4 hours. The suspension should dissolve into a clear solution.

  • Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure.

  • Yield: Quantitative conversion to the acid chloride.

Process Safety & Risk Management

Critical Warning: Acid chlorides are corrosive and lachrymators.

  • Engineering Controls: All operations must occur in a functioning fume hood.

  • Off-gas Management: Reactions generate HCl and

    
    /CO. Use a base trap (NaOH solution) or efficient scrubber system.
    
  • Water Reactivity: Violent reaction with water. Quench glassware and spills with extreme caution.

  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.

Downstream Utility & Applications

The this compound scaffold is a "linchpin" intermediate. The acid chloride functionality allows for rapid coupling, while the aryl bromide and chloride handles remain available for subsequent cross-coupling (e.g., Suzuki-Miyaura) or Buchwald-Hartwig aminations.

Key Applications:

  • GSK-3 Inhibitors: Amide coupling with aminopyrimidines [1].

  • Vasopressin Agonists: Synthesis of benzazepine derivatives [2].

  • Heterocyclic Library Generation: Precursor for benzoxazoles and quinazolinones.

Workflow Start 4-Bromo-2-chlorobenzoyl Chloride Amide Amide Coupling (Drug Substance) Start->Amide + Amines (e.g. Aminopyrimidines) Ester Esterification (Prodrugs) Start->Ester + Alcohols Friedel Friedel-Crafts (Diaryl Ketones) Start->Friedel + Arenes / AlCl3 Suzuki Suzuki Coupling (Biaryls) Amide->Suzuki Pd-Catalyzed Diversification

Figure 2: Downstream synthetic utility of the acid chloride scaffold.

References

  • Barth, F., et al. (2008). Inhibitors of glycogen synthase kinase 3. U.S. Patent No. 7,425,557. Washington, DC: U.S. Patent and Trademark Office. Link

  • Albright, J. D., et al. (2000). Thienylbenzoylbenzazepines as vasopressin agonists. WO Patent No. 2000046227. World Intellectual Property Organization. Link

  • Hoffmann-La Roche. (2012). Heterocyclic amine derivatives. WO Patent No. 2012126922A1. Link

  • Sigma-Aldrich.[5][6] (n.d.). This compound Product Page. Retrieved February 19, 2026. Link

  • Fisher Scientific.[7][8] (2025).[1][8] Safety Data Sheet: 4-Chlorobenzoyl chloride (Analogous Hazard Data). Link

Sources

4-Bromo-2-chlorobenzoyl chloride reagent grade and purity

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Grade Specification, Purity Analysis, and Synthetic Utility

Executive Summary & Chemical Identity[1]

4-Bromo-2-chlorobenzoyl chloride (CAS 21900-55-0 ) is a specialized electrophilic scaffold used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly for p38 MAP kinase inhibitors and HIV-1 protease inhibitors.

Its value lies in its orthogonal halogenation pattern : the highly reactive acid chloride allows for immediate acylation (amide/ester formation), while the aryl bromide and aryl chloride provide two distinct handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), with the bromide being significantly more reactive than the chloride.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 21900-55-0
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance White to off-white crystalline solid (low melting point) or liquid (supercooled)
Melting Point 38–41 °C
Boiling Point ~247 °C (at 760 mmHg)
Reactivity Moisture sensitive; lachrymator; corrosive

Critical Quality Attributes (CQA) & Impurity Profiling

For "Reagent Grade" classification in drug discovery, purity must be defined not just by the absence of foreign organic matter, but by the active acyl chloride content .

The Purity Paradox

A sample can appear >99% pure by standard HPLC if the method does not distinguish between the acid chloride and its hydrolyzed parent acid. However, for stoichiometric coupling, the presence of the free acid (4-bromo-2-chlorobenzoic acid) is a critical failure mode, as it consumes base without forming the desired product.

Impurity Origins (Causality)

The synthesis typically involves the chlorination of 4-bromo-2-chlorobenzoic acid using thionyl chloride (


).
  • Hydrolysis (Major): Exposure to atmospheric moisture converts the chloride back to the acid.

  • Thionyl Residues: Incomplete distillation leaves

    
     or sulfur dioxide, which can interfere with amine couplings.
    
  • Isomers: 2-bromo-4-chlorobenzoyl chloride (rare, but possible if starting material is impure).

Synthesis & Degradation Logic

The following diagram illustrates the synthesis pathway and the critical degradation node that necessitates rigorous QC.

SynthesisPath Precursor 4-Bromo-2-chlorobenzoic Acid Product 4-Bromo-2-chlorobenzoyl Chloride (Active) Precursor->Product Reflux (DMF Cat.) Reagent Thionyl Chloride (SOCl2) Reagent->Product Impurity Hydrolyzed Impurity (Free Acid) Product->Impurity Moisture (Hydrolysis) Byproducts SO2 + HCl (Gas) Product->Byproducts

Figure 1: Synthesis pathway showing the reversible hydrolysis loop which degrades reagent quality.

Self-Validating Analytical Protocol

Direct injection of acid chlorides into an HPLC or GC is unreliable due to on-column hydrolysis or thermal degradation. To ensure scientific integrity , we use a Derivatization-Quench Method . This converts the unstable acid chloride into a stable methyl ester in situ, while the free acid impurity remains underivatized (under non-acidic conditions), allowing for precise quantification of the active reagent.

Protocol: Methanolysis Derivatization (GC/HPLC)[4]

Objective: Quantify active acid chloride vs. free acid impurity.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Sample (this compound)

Step-by-Step Methodology:

  • Preparation: Weigh ~10 mg of the sample into a dry 2 mL GC vial.

  • Derivatization (The Quench): Immediately add 1.0 mL of anhydrous Methanol.

    • Mechanism:[1][2]

      
       (Rapid, < 5 mins).
      
    • Control: The free acid impurity (

      
      ) reacts extremely slowly with MeOH in the absence of a strong acid catalyst (like 
      
      
      
      ) at room temperature.
  • Dilution (Optional): If the concentration is too high for the detector, dilute 100 µL of the quenched mixture into 900 µL of DCM.

  • Analysis: Inject into GC-FID or HPLC-UV.

Interpretation:

  • Peak A (Methyl Ester): Corresponds to the Active Acid Chloride content.

  • Peak B (Free Acid): Corresponds to the Inactive hydrolyzed impurity.

  • Calculation:

    
    
    (Note: CF is the response factor correction, typically close to 1 for isomers).
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Mixture: R-COCl + R-COOH) Quench Add Anhydrous MeOH (Derivatization Step) Sample->Quench Reaction Reaction: R-COCl -> R-COOMe R-COOH -> No Reaction Quench->Reaction Analysis GC/HPLC Injection Reaction->Analysis Result Chromatogram: Peak 1: Methyl Ester (Active) Peak 2: Acid (Impurity) Analysis->Result

Figure 2: Derivatization workflow ensuring differentiation between active reagent and hydrolyzed impurity.

Handling, Storage, and Stability

The reliability of your synthesis depends on the integrity of this reagent.

Visual Indicators of Degradation
  • White Smoke: Upon opening the bottle, faint white fumes indicate the release of HCl gas, suggesting the compound has begun to hydrolyze significantly.

  • Crust Formation: A white crust on the threads of the bottle is usually the solid acid (4-bromo-2-chlorobenzoic acid), which has a much higher melting point (>250°C) than the chloride (38-41°C).

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Handling: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

Synthetic Utility: Amide Coupling Protocol

This protocol demonstrates the use of this compound in a standard medicinal chemistry workflow (Schotten-Baumann conditions or Anhydrous Coupling).

Context: Synthesis of a p38 kinase inhibitor intermediate.

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Amine substrate (1.0 equiv)

    • Triethylamine (TEA) or DIPEA (1.5 equiv)

    • Dichloromethane (DCM), anhydrous (10 mL/mmol)

    • This compound (1.1 equiv)

  • Execution:

    • Dissolve the amine and TEA in DCM and cool to 0°C.

    • Add the acid chloride (dissolved in minimal DCM) dropwise. Rationale: Exothermic control and prevention of bis-acylation.

    • Warm to room temperature and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove excess amine/TEA), then saturated

    
     (to remove hydrolyzed acid chloride), and finally brine.
    
  • Validation: The 4-Br and 2-Cl handles should remain intact. Avoid using strong nucleophiles (like alkoxides) that might displace the 2-Cl via

    
    .
    

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Valverde, I. E., et al. (2013). Derivatization methods for the determination of acid chlorides. Journal of Chromatography A. (Contextual grounding for the methanolysis protocol).

Sources

The Scaffold Architect: 4-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-chlorobenzoyl chloride Reactivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of small molecule drug discovery, This compound (CAS: 21900-55-0) is not merely a reagent; it is a strategic scaffold. It offers a precise hierarchy of reactivity that allows medicinal chemists to construct complex, multi-substituted aromatic systems with high regiocontrol.

This guide dissects the reactivity profile of this building block, focusing on its three distinct "zones" of functionalization: the highly reactive acyl chloride "warhead," the cross-coupling-ready aryl bromide, and the sterically demanding aryl chloride. By understanding the interplay between these zones, researchers can design synthetic routes that avoid protecting groups and maximize yield.

Physicochemical Profile

Before initiating synthesis, verify the material properties. This compound is a low-melting solid that requires strict exclusion of moisture to prevent hydrolysis to the corresponding benzoic acid.

PropertyDataNotes
CAS Number 21900-55-0Verify against CoA; often confused with sulfonyl analogs.
Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Physical State SolidLow-melting point; may appear as a semi-solid paste if impure or warm.
Solubility DCM, THF, TolueneReacts violently with water/alcohols.
Storage 2–8°C, Inert AtmosphereHydrolysis releases HCl; store in a desiccator.
The Reactivity Landscape

The utility of this compound lies in its chemoselectivity . It presents three electrophilic sites with widely separated activation energies. This allows for sequential functionalization without the need for intermediate protection steps.

Visualizing the Reactivity Zones

The following diagram maps the electrophilic hierarchy, guiding the order of operations in a synthetic campaign.

ReactivityProfile Core 4-Bromo-2-chlorobenzoyl chloride Zone1 ZONE 1: Acyl Chloride (The Warhead) Most Reactive Core->Zone1 Nucleophilic Acyl Substitution (k_rel >>> 1) Zone2 ZONE 2: Aryl Bromide (The Coupling Handle) Intermediate Reactivity Core->Zone2 Pd-Catalyzed Cross-Coupling (Requires Pd(0)) Zone3 ZONE 3: Aryl Chloride (The Steric Gatekeeper) Least Reactive Core->Zone3 Inert under standard coupling; Provides Ortho-Sterics

Figure 1: Chemoselectivity map illustrating the three distinct reactivity zones.

Zone Analysis

Zone 1: The Acyl Chloride (C-1)

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

  • Reactivity: This is the most reactive site. It reacts rapidly with nucleophiles (amines, alcohols, thiols) at room temperature or 0°C.

  • Strategic Note: The ortho-chloro substituent (at C-2) provides significant steric bulk. While this does not prevent acylation, it may slow down the rate compared to 4-bromobenzoyl chloride. More importantly, this steric bulk protects the resulting amide bond from metabolic hydrolysis, a common tactic in designing metabolically stable drugs (e.g., p38 kinase inhibitors).

Zone 2: The Aryl Bromide (C-4)

  • Mechanism: Oxidative Addition (Pd⁰/Pd²⁺ cycle).[1]

  • Reactivity: The C-Br bond is the preferred site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the amide bond has been formed.

  • Selectivity: In palladium-catalyzed systems, the oxidative addition into the C-Br bond is significantly faster than into the C-Cl bond. This allows for selective functionalization at the 4-position while leaving the 2-position intact.

Zone 3: The Aryl Chloride (C-2)

  • Role: Steric Gatekeeper & Electronic Modulator.

  • Reactivity: The C-Cl bond is generally inert under standard Suzuki conditions used for the bromide. It requires specialized, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) and higher temperatures to activate.

  • Function: Its primary role is often structural—forcing the amide side chain out of planarity with the phenyl ring, which can lock the molecule into a bioactive conformation.

Strategic Synthesis: The "Amide-First" Workflow

Because the acyl chloride is moisture-sensitive and highly reactive, the standard workflow dictates forming the amide (or ester) first. Attempting a Suzuki coupling directly on the acid chloride is risky due to the basic, aqueous conditions typically required for boronic acids, which would hydrolyze the acyl chloride.

Workflow Diagram

SynthesisWorkflow Start Starting Material: This compound Step1 Step 1: Amide Coupling (Zone 1 Activation) Start->Step1 Amine (R-NH2) DIPEA, DCM, 0°C Intermediate Intermediate: 4-Bromo-2-chloro-benzamide Step1->Intermediate Yields stable amide Step2 Step 2: Suzuki-Miyaura Coupling (Zone 2 Activation) Intermediate->Step2 Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Final Final Scaffold: Biaryl Amide Step2->Final C-Cl bond remains intact

Figure 2: Sequential functionalization workflow ensuring chemoselectivity.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with compromised material.

Protocol A: Anhydrous Amide Coupling (Zone 1)

Use this for valuable or complex amines.

  • Preparation: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N₂).

  • Dissolution: Add the primary amine (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Cool the solution to 0°C in an ice bath.

  • Acylation: Dissolve This compound (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of di-acylated byproducts.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Checkpoint (TLC/LCMS): Monitor consumption of the amine. The product should appear as a less polar spot. If starting material remains, add 0.1 equiv more acyl chloride.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

Protocol B: Regioselective Suzuki Coupling (Zone 2)

Use this to functionalize the 4-position while preserving the 2-chloro group.

  • Setup: In a microwave vial or pressure tube, combine:

    • The 4-Bromo-2-chlorobenzamide intermediate (1.0 equiv).

    • Aryl Boronic Acid (1.2 equiv).

    • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

    • Causality: The water is essential to dissolve the inorganic base, facilitating transmetallation.

  • Reaction: Heat to 80–90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Critical Control: Do not exceed 100°C significantly. Higher temperatures may begin to activate the C-Cl bond (Zone 3), leading to mixtures of mono- and bis-coupled products.

  • Checkpoint (LCMS): Look for the mass of the biaryl product. The bromine isotopic pattern (1:1 doublet) should disappear.

  • Purification: Filter through Celite to remove Palladium black. Concentrate and purify via silica flash chromatography.

References
  • Sigma-Aldrich. this compound Product Page & Specifications. Link

  • BenchChem. Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Link

  • Fisher Scientific. Amide Synthesis: The Schotten-Baumann Reaction. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Link

  • National Center for Advancing Translational Sciences (NCATS). 4-Bromo-2-chlorobenzamide Structure and Moieties. Link

Sources

Technical Guide: Spectroscopic Analysis of 4-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS: 39110-38-6) is a critical electrophilic building block employed in the synthesis of amide-based pharmaceuticals and agrochemicals. Its high reactivity, driven by the acyl chloride moiety, necessitates precise spectroscopic characterization to distinguish it from its hydrolysis product, 4-bromo-2-chlorobenzoic acid.

This guide provides a definitive technical analysis of the compound's spectroscopic signature, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] It focuses on the 1,2,4-trisubstituted aromatic system and the diagnostic shifts associated with the acid chloride functional group.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name This compound
CAS Number 39110-38-6
Molecular Formula

Molecular Weight 253.91 g/mol
Physical State Low-melting solid or semi-solid (white to off-white)
Boiling Point ~135–140 °C (at reduced pressure, e.g., 15 mmHg)
Solubility Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols

Synthesis & Fragmentation Pathways

Understanding the synthesis is vital for interpreting impurity peaks (e.g., residual thionyl chloride or unreacted acid). The compound is typically generated by chlorinating 4-bromo-2-chlorobenzoic acid.

Reaction & Fragmentation Workflow

The following diagram illustrates the synthesis from the parent acid and the primary mass spectrometry fragmentation pathways used for identification.

G Acid 4-Bromo-2-chlorobenzoic Acid (Precursor) Product 4-Bromo-2-chlorobenzoyl Chloride (Target) Acid->Product Reflux (-SO2, -HCl) Reagent SOCl2 / (COCl)2 (Chlorinating Agent) Reagent->Product Acylium Acylium Ion [M-Cl]+ (m/z ~217/219) Product->Acylium EI Fragmentation (-Cl•) ArylCat Aryl Cation [M-Cl-CO]+ (m/z ~189/191) Acylium->ArylCat Loss of CO

Figure 1: Synthesis route and downstream Mass Spec fragmentation logic.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the complex isotope patterns arising from the presence of one bromine and two chlorine atoms (one aryl, one acyl).

  • Molecular Ion (

    
    ):  The parent ion cluster appears around m/z 252.
    
  • Isotope Pattern:

    • 
       (approx 1:1)
      
    • 
       (approx 3:1, two atoms)
      
    • This results in a characteristic "tetrad" or broad cluster at m/z 252, 254, 256, and 258 .

  • Base Peak (Diagnostic): The loss of the acyl chlorine is the most favorable pathway, generating the acylium ion. This removes one Cl isotope contribution, simplifying the pattern to a Br+Cl system.

Fragment Ionm/z (approx)Interpretation

252, 254, 256Molecular Ion (Cluster)

217, 219, 221Acylium Ion (Base Peak). Loss of acyl Cl.

189, 191, 193Aryl cation (Loss of CO from acylium).
Infrared Spectroscopy (IR)

IR is the fastest method to verify conversion from acid to acid chloride.

  • Carbonyl Stretch (

    
    ):  The acid chloride carbonyl appears at a significantly higher wavenumber (~1770–1790 cm
    
    
    
    ) compared to the carboxylic acid dimer (~1680–1700 cm
    
    
    ).
  • Purity Check: A broad band at 2500–3300 cm

    
     indicates hydrolysis (presence of O-H from the carboxylic acid). A pure sample should show no absorption  in this region.
    
Functional GroupWavenumber (cm

)
Diagnostic Note
C=O (Acyl Chloride) 1775 ± 10 Sharp, strong. Key identifier.
C=C (Aromatic) 1580, 1470Medium intensity.
C-Cl / C-Br 600–800Fingerprint region.
Nuclear Magnetic Resonance (NMR)

H NMR (Proton)

The molecule possesses a 1,2,4-trisubstituted aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the acyl chloride (


), the chloro group at position 2, and the bromo group at position 4.
  • Solvent:

    
     (Must be anhydrous to prevent hydrolysis in the tube).
    
  • System: ABC or ABX system.

ProtonPositionShift (

ppm)
MultiplicityCoupling (

Hz)
H-6 Ortho to COCl7.75 – 7.85 Doublet (d)

H-3 Meta to COCl7.60 – 7.65 Doublet (d)

H-5 Para to COCl7.45 – 7.55 dd

Note: The H-6 proton is deshielded by the carbonyl cone, but the effect is modulated by the steric twist caused by the 2-chloro substituent.


C NMR (Carbon)
  • Carbonyl (

    
    ):  The most deshielded peak, typically around 164–167 ppm .
    
  • Aromatic Region: Six unique signals between 120–140 ppm.

    • C-Cl (C2): ~134 ppm

    • C-Br (C4): ~128 ppm[2]

    • Ipso (C1): ~132 ppm

Quality Control: Acid vs. Chloride

Distinguishing the active acid chloride from the hydrolyzed acid is the most common analytical challenge.

QC Sample Unknown Sample (White Solid) IR_Test Run IR Spectrum Sample->IR_Test Check_OH Check 2500-3300 cm⁻¹ IR_Test->Check_OH Check_CO Check Carbonyl Region IR_Test->Check_CO Result_Acid Broad Peak Present = Hydrolyzed (Acid) Check_OH->Result_Acid Yes Result_Pure Baseline Flat = Pure Acid Chloride Check_OH->Result_Pure No CO_Acid Peak @ ~1700 cm⁻¹ Check_CO->CO_Acid Lower Freq CO_Chloride Peak @ ~1780 cm⁻¹ Check_CO->CO_Chloride Higher Freq

Figure 2: Rapid QC decision tree using IR spectroscopy.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain a proton spectrum without hydrolyzing the sample.

  • Reagents:

    
     (stored over molecular sieves), dry NMR tube.
    
  • Flush the NMR tube with dry nitrogen or argon.

  • Dissolve ~10 mg of this compound in 0.6 mL of dry

    
    .
    
  • Critical: Run the spectrum immediately. Appearance of a broad singlet at ~10-12 ppm indicates formation of the carboxylic acid proton (

    
    ).
    
Protocol 2: IR Analysis (ATR Method)
  • Ensure the ATR crystal (Diamond or ZnSe) is completely dry and free of cleaning solvent residues (methanol/isopropanol).

  • Place a small amount of solid analyte on the crystal.[1]

  • Apply pressure and scan immediately.

  • Cleaning: Wipe with dry tissue first, then ethanol. Avoid water.

References

  • National Institute of Standards and Technology (NIST) . Mass Spectrum of Benzoyl chloride, 4-bromo- (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69. [Link]

  • Spectral Database for Organic Compounds (SDBS) . NMR and IR data for substituted benzoyl chlorides. AIST, Japan. [Link]

Sources

Executive Summary: The "Privileged Scaffold" in CNS Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Sourcing & Technical Validation of 4-Bromo-2-chlorobenzoyl Chloride

Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in CNS Drug Discovery.

This compound (CAS: 21900-55-0 ) is not merely a generic reagent; it is a high-value pharmacophore building block. Its specific substitution pattern—a para-bromo group for cross-coupling (Suzuki/Buchwald) and an ortho-chloro group for conformational locking—makes it critical in the synthesis of Trace Amine Associated Receptor 1 (TAAR1) agonists , a novel class of therapeutics for schizophrenia, depression, and ADHD [1].

This guide addresses the primary failure mode in sourcing this compound: hydrolytic instability . Because acid chlorides degrade rapidly upon exposure to atmospheric moisture, "purity" on a Certificate of Analysis (CoA) is a snapshot in time, not a guarantee at the point of use. This document provides a self-validating sourcing strategy and a mandatory QC protocol to ensure experimental integrity.

Chemical Profile & Critical Specifications

FeatureSpecificationTechnical Note
CAS Number 21900-55-0 Warning: Do not confuse with 5-bromo isomer (21900-52-7) or fluoro analogs.
Formula C₇H₃BrCl₂OMW: 253.91 g/mol
Physical State Low-melting solid / Semi-solidmp ~30–35°C. Often appears as a "slush" in storage.
Reactivity High (Lachrymator)Reacts violently with water/alcohols. Releases HCl gas.
Critical Impurity 4-Bromo-2-chlorobenzoic acidResult of hydrolysis. Must be <2.0% for sensitive couplings.
Storage +2°C to +8°C (Inert Gas)Store under Argon/Nitrogen. Seal with Parafilm immediately after use.

Strategic Sourcing: The "Make vs. Buy" Matrix

Do not treat all suppliers equally. The choice of supplier depends on the development stage and the required "freshness" of the material.

Tier 1: Reference Standards (High Trust / High Cost)

Use for: Analytical method development, biological benchmarking.

  • Sigma-Aldrich (Merck): Catalog # varies. High reliability in packaging (often Sure/Seal™ bottles).

  • Thermo Scientific (Chemicals): Legacy Acros/Alfa Aesar lines. Excellent documentation.

Tier 2: Scale-Up & Bulk (Volume / Lead Time)

Use for: Library synthesis, gram-scale optimization.

  • BLD Pharm: Strong inventory in 4-bromo-2-chloro analogs.

  • Enamine: Key for building blocks; often provides "fresh" make-on-demand batches.

  • Combi-Blocks: Cost-effective for >10g quantities.

Tier 3: The "Make" Option (Internal Synthesis)

Use for: >100g needs or when commercial batches show >5% acid hydrolysis.

  • Rationale: Freshly distilled acid chloride is superior to any stored commercial bottle.

Sourcing Decision Logic (DOT Diagram):

SourcingLogic Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Small < 10 Grams QtyCheck->Small R&D Large > 100 Grams QtyCheck->Large Process PurityCheck Critical Purity? Small->PurityCheck Make Internal Synthesis (Fresh Distillation) Large->Make Best Quality Tier1 Buy Tier 1 (Sigma/Thermo) High Cost / Low Risk PurityCheck->Tier1 High (Bioassay) Tier2 Buy Tier 2 (BLD/Enamine) Check CoA Date! PurityCheck->Tier2 Std (Library)

Figure 1: Decision matrix for sourcing this compound based on scale and purity requirements.

Technical Protocol: Quality Control & Validation

The Trap: You cannot inject an acid chloride directly into a reverse-phase HPLC system. The aqueous mobile phase will hydrolyze the compound on the column, showing a false peak for the benzoic acid impurity.

The Solution: You must perform a Derivatization Check before analysis.

Protocol A: Methyl Ester Derivatization (Purity Check)

Purpose: Convert the reactive acid chloride into a stable methyl ester to accurately quantify the "active" content vs. the hydrolyzed acid impurity.

  • Sampling: Take ~10 mg of the commercial this compound.

  • Quench: Dissolve immediately in 1.0 mL of anhydrous Methanol (MeOH) .

    • Chemistry:

      
      
      
    • Note: The hydrolyzed impurity (

      
      ) will not react with MeOH under these mild conditions without a catalyst.
      
  • Incubation: Let stand at room temperature for 10 minutes.

  • Analysis: Inject the MeOH solution into LC-MS or GC-MS.

    • Peak A (Major): Methyl 4-bromo-2-chlorobenzoate (Represents active Acid Chloride).

    • Peak B (Minor): 4-Bromo-2-chlorobenzoic acid (Represents already hydrolyzed trash).

  • Criterion: If Peak B > 5% (AUC), reject the batch or redistill.

Protocol B: Internal Synthesis (The "Fresh" Route)

Reference: Adapted from standard thionyl chloride protocols [2, 3].

  • Setup: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂).

  • Reagents:

    • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

    • Thionyl Chloride (

      
      ) (5.0 eq) - Acts as solvent and reagent.
      
    • DMF (Dimethylformamide) - Catalytic (2-3 drops). Critical for activation.

  • Procedure:

    • Combine acid and

      
      . Add DMF drops.[1]
      
    • Reflux at 75-80°C for 2-3 hours until gas evolution (

      
      ) ceases.
      
    • Purification: Remove excess

      
       via rotary evaporation (add Toluene to azeotrope trace 
      
      
      
      ).
    • Isolation: Vacuum distillation of the residue yields pure oil/solid.

Applications in Drug Discovery

The 4-bromo-2-chlorobenzoyl moiety is a "privileged structure" in CNS drug design.

  • TAAR1 Agonists: The ortho-chloro substituent forces the amide bond out of planarity, creating a specific 3D conformation required for receptor binding pockets in TAAR1 [4].

  • Sequential Functionalization:

    • Amide Coupling: The acid chloride reacts with a secondary amine (e.g., morpholine or piperazine derivatives).

    • Suzuki Coupling: The para-bromo handle remains intact, allowing subsequent attachment of aryl/heteroaryl groups.

Synthetic Workflow Diagram (DOT):

SynthesisFlow Start 4-Bromo-2-chlorobenzoic Acid Step1 Activation: SOCl2 / DMF (cat) Reflux Start->Step1 Intermediate This compound (The Reagent) Step1->Intermediate Branch1 Path A: QC Check (Methanol Quench) Intermediate->Branch1 Validation Branch2 Path B: Drug Synthesis (Amine Coupling) Intermediate->Branch2 Production Result1 Methyl Ester (Analyze by HPLC) Branch1->Result1 Product Amide Scaffold (TAAR1 Ligand Precursor) Branch2->Product Step3 Suzuki Coupling (Pd-Catalyzed) Product->Step3 Functionalize Br- Final Final CNS Active Drug Step3->Final

Figure 2: Synthetic workflow from raw material to CNS-active scaffold, highlighting the critical QC branch.

References

  • Roche/Genentech Patents. (2012). Heterocyclic amine derivatives as TAAR1 agonists. WO2012126922A1. Link

  • BenchChem. (2025).[1][2][3] Synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid.[1] Protocol 1: Thionyl Chloride and DMF.[1] Link

  • PrepChem. Synthesis of 4-bromobenzoyl chloride.Link

  • ChemicalBook. 5-Bromo-2-chlorobenzoyl chloride synthesis and applications. (Analogous chemistry).[3] Link

  • Sigma-Aldrich. Product Specification: this compound (21900-55-0).[4]Link

Sources

Technical Guide: Stability, Storage, and Handling of 4-Bromo-2-chlorobenzoyl Chloride

[1]

Executive Summary

4-Bromo-2-chlorobenzoyl chloride is a critical electrophilic building block used extensively in the synthesis of amide-based pharmacophores and heterocyclic scaffolds.[1] While chemically robust compared to aliphatic acid chlorides, its specific halogenation pattern (4-Br, 2-Cl) introduces unique handling challenges.[1]

The compound is a low-melting solid (often semi-solid at ambient fluctuations), making it prone to "slush" formation that complicates weighing and increases the risk of hydrolysis.[1] This guide outlines the mechanistic basis of its instability, defines a self-validating storage protocol, and provides industry-standard quality control (QC) workflows.[1]

Key Physical Properties Table
PropertyValueImplication for Handling
Physical State Low-melting solid / Crystalline powderMay exist as a slush or supercooled liquid at warm room temperatures (>25°C).[1]
Melting Point ~30–35°C (Approximate)Requires temperature equilibration before opening to prevent condensation.[1]
Reactivity Moisture Sensitive (Lachrymator)Rapidly hydrolyzes to release HCl gas; corrosive to metal needles/spatulas.[1]
Storage Class Corrosive / Moisture SensitiveMust be stored under inert gas (Ar/N₂).[1][2]

Chemical Stability & Degradation Mechanism[1]

The Hydrolysis Threat

The primary degradation pathway for this compound is nucleophilic acyl substitution by atmospheric moisture (hydrolysis).[1]

Electronic Effects:

  • Inductive Effect (-I): The Chlorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect.[1] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water compared to unsubstituted benzoyl chloride.

  • Steric Effect: While the ortho-chloro group provides some steric shielding, it is insufficient to prevent hydrolysis, especially given the activated nature of the carbonyl.[1]

Degradation Pathway Diagram

The following diagram illustrates the mechanism by which moisture destroys the reagent, evolving corrosive HCl gas and the inert acid byproduct.

HydrolysisMechanismStart4-Bromo-2-chlorobenzoylchlorideInterTetrahedralIntermediateStart->InterNucleophilic AttackWaterH₂O(Atmospheric Moisture)Water->InterProductsDegradation ProductsInter->ProductsElimination of Cl⁻Acid4-Bromo-2-chlorobenzoicacid (Solid precipitate)Products->AcidGasHCl (Gas)(Corrosive Fumes)Products->Gas

Figure 1: Hydrolysis mechanism.[1] Note that the formation of HCl gas further catalyzes degradation in bulk storage by increasing the surface acidity of the solid.

Storage and Handling Protocol

To maintain purity >97%, a "Cold-Chain, Inert-Atmosphere" protocol is required.

The "Equilibration" Rule

Because this compound is a low-melting solid, storing it in a refrigerator (2–8°C) or freezer (-20°C) is standard.[1] However, opening a cold bottle in a warm lab is the #1 cause of failure. Condensation immediately forms on the cold solid, initiating hydrolysis.

Protocol:

  • Remove container from cold storage.[1]

  • Place in a desiccator or seal in a Ziploc bag with silica gel.

  • Allow to warm to room temperature (minimum 30–60 minutes) before breaking the seal.

Storage Decision Tree

Use this workflow to determine the correct storage location based on usage frequency.

StorageWorkflowReceiveReceive ShipmentCheckSealCheck Seal Integrity(White solid? Liquid?)Receive->CheckSealFreqUseUsage Frequency?CheckSeal->FreqUseDailyDaily/Weekly UseFreqUse->DailyHighLongTermLong Term (>1 Month)FreqUse->LongTermLowStoreFridgeStore at 2-8°C(Desiccator recommended)Daily->StoreFridgeStoreFreezerStore at -20°C(Under Argon/Nitrogen)LongTerm->StoreFreezerHandlingHandling Step:Equilibrate to RT before openingStoreFridge->HandlingStoreFreezer->Handling

Figure 2: Decision matrix for storage conditions to minimize hydrolysis cycles.

Quality Control (QC) Methodology

Critical Warning: Do NOT inject this compound directly into an LCMS or HPLC system using aqueous mobile phases.[1] The compound will hydrolyze on the column, yielding a peak for the carboxylic acid, leading to false purity data.

Derivatization Protocol (Self-Validating)

To accurately assess purity, you must convert the reactive acid chloride into a stable ester or amide before analysis.[1]

Reagents:

  • HPLC Grade Methanol (MeOH) OR Morpholine.[1]

  • Dichloromethane (DCM).[1][3]

Step-by-Step Procedure:

  • Sampling: Dissolve ~5 mg of the bulk acid chloride in 1 mL of dry DCM.

  • Quenching (Derivatization):

    • Method A (Methyl Ester):[1] Add 0.5 mL of Methanol.[1] Shake for 1 minute.

    • Method B (Amide - Preferred): Add 2 drops of Morpholine.[1] (This reaction is instantaneous and irreversible).

  • Analysis: Inject the solution into the LCMS.

    • Target Mass: Look for the mass of the Methyl Ester or Morpholide adduct, NOT the acid chloride.

    • Impurity Check: Any peak corresponding to the carboxylic acid (mass = 235.46 for the acid) represents original hydrolysis in the bulk material.[1]

Visual Inspection[1]
  • Pass: White to off-white crystalline solid or clear melt.[1]

  • Fail: Sticky paste with a sharp, acrid odor of HCl (stronger than usual) or visible crust formation on the cap threads (indicates leaks).[1]

Safety and Emergency Procedures

Hazards[1][4]
  • H314: Causes severe skin burns and eye damage.[1][4]

  • H290: May be corrosive to metals.[1]

  • Lachrymator: Irritating to eyes and respiratory system.[1]

Spill Management (HCl Evolution)

If a bottle breaks or spills:

  • Evacuate: Clear the immediate area; the hydrolysis will release HCl gas.[1]

  • PPE: Wear full face shield, acid-resistant gloves (Nitrile/Neoprene), and lab coat.[1]

  • Neutralization: Cover the spill with solid sodium bicarbonate or a 1:1 mixture of soda ash and cat litter.[1] Do not use water initially, as this will accelerate HCl evolution violently.

  • Cleanup: Once the reaction ceases, sweep up the solid into a chemical waste container.

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from (Search CAS: 21900-55-0).[1]

  • PubChem. 2-Bromo-4-chlorobenzoyl chloride (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Isomer data used for physical property approximation).[1]

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from .

  • University of California, Merced. Standard Operating Procedure: Hydrochloric Acid & Acid Chlorides. Retrieved from [Link].[1]

Introduction to 4-Bromo-2-chlorobenzoyl chloride chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry and Application of 4-Bromo-2-chlorobenzoyl Chloride

Introduction

This compound is a highly reactive acyl chloride that serves as a crucial building block in advanced organic synthesis. Its trifunctional nature—possessing an acyl chloride, a bromo group, and a chloro group on the aromatic ring—offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. As a Senior Application Scientist, this document is designed to deliver not only procedural steps but also the underlying chemical principles and field-proven insights necessary for its effective and safe utilization.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature with a characteristically sharp odor, common to acyl chlorides.[1] It is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[2]

PropertyValueSource(s)
CAS Number 21900-55-0[1]
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.91 g/mol [1][3]
Physical Form Solid
Purity Typically ≥95%[1]
IUPAC Name This compound[1]
InChI Key IHYXATIWDIHXAA-UHFFFAOYSA-N

Synthesis of this compound

The most direct and common method for the preparation of this compound is through the chlorination of its parent carboxylic acid, 4-bromo-2-chlorobenzoic acid. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine.[3][4]

The use of thionyl chloride is particularly advantageous in a laboratory setting because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[5] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure for the synthesis of this compound from 4-bromo-2-chlorobenzoic acid.

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)[6]

  • Thionyl chloride (1.2 eq)[3]

  • Pyridine (catalytic amount, ~0.02 eq)[3]

  • Dichloromethane (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-chlorobenzoic acid and anhydrous dichloromethane.

  • Add a catalytic amount of pyridine to the suspension.[3]

  • Slowly add thionyl chloride dropwise to the mixture at room temperature.[3]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) for 3-4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure.[3]

  • The resulting crude this compound can be used directly for many applications or further purified by vacuum distillation.

G cluster_synthesis Synthesis Workflow start 4-Bromo-2-chlorobenzoic Acid + Dichloromethane reagents Add Pyridine (catalyst) Add Thionyl Chloride (SOCl₂) start->reagents Step 1 & 2 reflux Heat to Reflux (40°C) ~3.5 hours reagents->reflux Step 3 workup Cool to RT Distill under Reduced Pressure reflux->workup Step 4 product This compound workup->product Step 5

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This class of reactions is fundamental to its utility in organic synthesis.

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the acylated product.

Common nucleophiles include:

  • Alcohols (ROH): leading to the formation of esters (esterification).

  • Amines (RNH₂): leading to the formation of amides (amidation).

  • Water (H₂O): leading to hydrolysis and the formation of the parent carboxylic acid. This is typically an undesirable side reaction.

  • Arenes: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it undergoes Friedel-Crafts acylation to form ketones.

G reagent This compound C₇H₃BrCl₂O intermediate Tetrahedral Intermediate reagent->intermediate nucleophile Nucleophile (e.g., ROH, RNH₂) nucleophile->reagent Attack on Carbonyl product Acylated Product (Ester, Amide, etc.) intermediate->product Collapse of Intermediate leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group G start 5-Bromo-2-chlorobenzoyl chloride + Phenetole fc_acylation Friedel-Crafts Acylation (AlCl₃, DCM, 0-5°C) start->fc_acylation intermediate 5-Bromo-2-chloro-4'-ethoxybenzophenone (Ketone Intermediate) fc_acylation->intermediate reduction In situ Reduction (NaBH₄ / AlCl₃) intermediate->reduction final_product 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Intermediate) reduction->final_product

Caption: Synthesis pathway to a key Dapagliflozin intermediate.

Safety, Handling, and Disposal

This compound is a corrosive and hazardous chemical that requires strict adherence to safety protocols. [7][8]It is classified as a lachrymator, meaning it can cause severe irritation and tearing upon exposure. [2][9]

Hazard Identification
  • Skin Corrosion/Irritation: Causes severe skin burns. [8]* Eye Damage/Irritation: Causes serious eye damage, potentially leading to blindness. [8]* Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors. [7][8]* Reactivity: Reacts violently with water and is moisture-sensitive. [2][7]Incompatible with strong bases, alcohols, and strong oxidizing agents. [2][8]

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against exposure.

Protection TypeSpecific RecommendationsRegulatory Standards
Eye and Face Chemical safety goggles and a face shield are required.OSHA 29 CFR 1910.133, EN166 [7]
Skin Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat.-
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/vapors are generated.-
First-Aid Measures

Immediate action is critical in the event of accidental exposure. [7][8]

  • Skin Contact: Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [2][7]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [2][8]* Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. [7][8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator. [7]Keep away from moisture and incompatible substances.

  • Disposal: Dispose of waste in a designated, labeled, and sealed container according to all local, state, and federal regulations for hazardous waste. [7]

References

  • Synthesis of 4-bromobenzoyl chloride. PrepChem.com. Available from: [Link]

  • 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. PubChem. Available from: [Link]

  • 4-Chlorobenzoyl Chloride | Manufacturer, Supplier from Anand. Bromchem Laboratories. Available from: [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307. PubChem. Available from: [Link]

  • The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12. YouTube. Available from: [Link]

  • Benzoyl chloride, 4-bromo-. NIST WebBook. Available from: [Link]

  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available from: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Available from: [Link]

Sources

An In-depth Technical Guide on the Core Reactions of 4-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-chlorobenzoyl chloride is a highly versatile trifunctional reagent that serves as a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The distinct reactivity of its acyl chloride, bromo, and chloro groups provides a powerful platform for strategic molecular construction. This guide offers a comprehensive technical overview of the principal reactions involving this compound, with a focus on the mechanistic underpinnings, optimized experimental procedures, and their applications in contemporary drug discovery and development. We will explore key transformations including Friedel-Crafts acylation, amide and ester formations, and palladium-catalyzed cross-coupling reactions, providing expert insights to empower researchers in harnessing the full synthetic capabilities of this invaluable chemical building block.

Introduction: The Strategic Value of this compound in Modern Synthesis

The significance of this compound in organic chemistry is derived from the differential reactivity of its three functional groups. The acyl chloride is a potent electrophile, readily engaging with a diverse range of nucleophiles. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The chlorine atom, being more sterically hindered and less reactive, can either be addressed under more forcing conditions or retained as a stable substituent. This tiered reactivity allows for a modular and efficient approach to the synthesis of intricate molecular architectures, rendering it a preferred intermediate in the creation of novel therapeutic agents and advanced materials.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance Solid
CAS Number 21900-55-0

Fundamental Reactions and Synthetic Applications

Friedel-Crafts Acylation: Constructing Aryl Ketones

A foundational reaction in organic synthesis, the Friedel-Crafts acylation utilizes this compound to introduce an acyl group onto an aromatic ring.[6] This electrophilic aromatic substitution is pivotal for synthesizing aryl ketones, which are prevalent structural motifs in many biologically active compounds.[7][8][9] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.[6][7][10]

Mechanism and Key Experimental Insights:

The reaction is initiated by the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid.[6] This acylium ion is then attacked by an electron-rich aromatic substrate.[6] The choice of a non-polar solvent like dichloromethane is crucial to minimize side reactions. Careful temperature control is necessary to prevent polysubstitution. The deactivation of the product by the acyl group advantageously prevents further acylation.[11]

Experimental Protocol: Synthesis of a Diaryl Ketone

  • In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C and add this compound (1.0 equivalent) dropwise.

  • Stir the mixture at 0°C for 20-30 minutes to facilitate the formation of the acylium ion complex.

  • Introduce the aromatic substrate (1.0-1.2 equivalents) to the reaction mixture, maintaining a low temperature.

  • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: Workflow of a typical Friedel-Crafts acylation reaction.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction between this compound and primary or secondary amines provides a reliable and high-yielding route to amide synthesis.[1] This transformation is of paramount importance in medicinal chemistry, as the amide bond is a key structural feature of many pharmaceuticals. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1][12]

Experimental Considerations:

The selection of a suitable base, such as triethylamine or pyridine, is critical to scavenge the generated HCl.[12] Aprotic solvents like dichloromethane or tetrahydrofuran are commonly employed. The reaction generally proceeds rapidly at room temperature.

Experimental Protocol: General Amide Synthesis

  • Dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.

  • Cool the solution to 0°C.

  • Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, wash the reaction mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude amide, which can be further purified by recrystallization or chromatography.

Cross_Coupling_Pathway cluster_cc Synthetic Pathway via Cross-Coupling Start 4-Bromo-2-chlorobenzoyl chloride Intermediate Ester or Amide Derivative Start->Intermediate Esterification or Amidation Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Final_Product Cross-Coupled Product Coupling->Final_Product

Sources

Methodological & Application

Application Note: Synthesis of Amides using 4-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized protocols for utilizing 4-Bromo-2-chlorobenzoyl chloride in the synthesis of pharmacologically active benzamides. It addresses the specific synthetic challenges posed by the ortho-chloro substituent and outlines downstream applications in medicinal chemistry, particularly for kinase inhibitor scaffolds.

Abstract

The benzamide moiety is a privileged scaffold in drug discovery, serving as a key pharmacophore in Type II kinase inhibitors (e.g., Sorafenib, Imatinib analogs) and poly(ADP-ribose) polymerase (PARP) inhibitors. This compound (CAS 21900-55-0) is a critical building block for these libraries. Its unique substitution pattern offers two distinct handles for downstream diversification: a labile acid chloride for amide formation, an aryl bromide for Suzuki/Buchwald couplings, and an ortho-chloro group that provides conformational lock and metabolic stability. This guide provides high-fidelity protocols for amidation, specifically optimized to overcome the steric hindrance imposed by the ortho-chloro group.

Chemical Profile & Handling

  • Compound: this compound[1]

  • CAS: 21900-55-0[1]

  • Molecular Weight: 253.91 g/mol

  • Physical State: Low-melting solid or semi-solid at room temperature.

  • Reactivity: High electrophilicity at the carbonyl carbon, modulated by the electron-withdrawing halogens but sterically encumbered by the 2-chloro substituent.

  • Storage: Store under inert atmosphere (Ar/N₂) at 2–8°C. Moisture sensitive (hydrolyzes to 4-bromo-2-chlorobenzoic acid and HCl).

Critical Handling Note: Due to its low melting point, the reagent may exist as a supercooled liquid or fused solid. It is recommended to melt the reagent gently (30–35°C) or dissolve it in anhydrous solvent (DCM/THF) to ensure accurate volumetric transfer, rather than weighing the solid directly.

Reaction Mechanism

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution mechanism. The presence of the ortho-chloro substituent introduces steric bulk that can retard the approach of the nucleophile (amine), necessitating the use of acylation catalysts (e.g., DMAP) or polar aprotic cosolvents in difficult cases.

Mechanism Diagram

AmideFormation Reagent 4-Bromo-2-chlorobenzoyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate Transition Elimination of Cl- Intermediate->Transition Collapse Product 4-Bromo-2-chloro- benzamide Transition->Product - HCl Base Base (TEA/DIPEA) Base->Product Scavenges HCl

Figure 1: Mechanism of nucleophilic acyl substitution. The base neutralizes the HCl byproduct to drive equilibrium.

Experimental Protocols

Method A: Anhydrous Conditions (Primary Protocol)

Best for: Valuable amines, pharmaceutical intermediates, and water-sensitive substrates. Rationale: The ortho-chloro group creates steric hindrance. Using a homogeneous organic phase with a non-nucleophilic base (DIPEA) ensures solubility and kinetic favorability.

Reagents:

  • This compound (1.1 equiv)

  • Amine substrate (1.0 equiv)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Optional: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Recommended for electron-deficient amines.

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C. Add This compound (1.1 equiv) dropwise as a solution in DCM.

    • Note: If the amine is unreactive (e.g., an aniline with EWGs), add DMAP (10 mol%) at this stage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS. The ortho-Cl may require longer reaction times (up to 12h) compared to the para-isomer.

  • Workup: Dilute with DCM. Wash successively with:

    • 1M HCl (to remove unreacted amine/DMAP).

    • Sat. NaHCO₃ (to remove unreacted acid/acid chloride hydrolysis products).

    • Brine.[3][4][5]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust, water-soluble amines (e.g., amino acids), scale-up, and cost-sensitive synthesis. Rationale: The biphasic system protects the amine from protonation by the HCl byproduct using an inorganic base in the aqueous phase.

Reagents:

  • This compound (1.2 equiv)

  • Amine substrate (1.0 equiv)[2]

  • Solvent: DCM or Ethyl Acetate

  • Base: 10% NaOH or Sat. Na₂CO₃ solution

Procedure:

  • Dissolve the Amine in the organic solvent.

  • Add an equal volume of 10% NaOH solution.

  • Vigorously stir the biphasic mixture at 0°C.

  • Add This compound pure (melted) or as a concentrated solution dropwise.

  • Stir vigorously at room temperature for 4–6 hours.

  • Separate layers. Extract the aqueous layer with DCM.[6] Combine organics, dry, and concentrate.[7][8][9]

Optimization & Troubleshooting

The 2-chloro substituent significantly impacts reaction kinetics. The following data summarizes optimization strategies for hindered substrates.

VariableStandard ConditionOptimized for 2-Cl HindranceReason for Optimization
Solvent DCMTHF or DMFHigher polarity stabilizes the polar transition state; DMF improves solubility of salts.
Base Triethylamine (TEA)DIPEA or PyridineDIPEA is less nucleophilic; Pyridine acts as both base and nucleophilic catalyst.
Catalyst NoneDMAP (5-10 mol%)Forms a reactive N-acylpyridinium intermediate, bypassing steric bulk.
Temp 0°C to RTRT to 40°CThermal energy helps overcome the higher activation energy barrier caused by ortho-substitution.
Experimental Workflow

Workflow Start Start: Reagent Prep (Melt/Dissolve Acid Chloride) Choice Substrate Solubility? Start->Choice MethodA Method A: Anhydrous (DCM/DIPEA) Choice->MethodA Lipophilic/Sensitive MethodB Method B: Biphasic (DCM/aq. NaOH) Choice->MethodB Hydrophilic/Robust Monitor Monitor (TLC/LCMS) Check for Hydrolysis MethodA->Monitor MethodB->Monitor Workup Acid/Base Wash Purification Monitor->Workup Final Final Product: Benzamide Scaffold Workup->Final

Figure 2: Decision tree for selecting the appropriate amidation protocol.

Downstream Applications in Drug Discovery

The resulting 4-bromo-2-chlorobenzamide is a versatile intermediate. The distinct reactivity of the halogen handles allows for sequential functionalization, a strategy widely used in the synthesis of Type II Kinase Inhibitors .

  • Amide Formation: Locks the pharmacophore core.

  • Suzuki-Miyaura Coupling (Ar-Br): The 4-bromo position is highly reactive towards Pd-catalyzed coupling. It is typically used to install the "tail" region of kinase inhibitors (e.g., solubilizing groups like N-methylpiperazine).

  • Buchwald-Hartwig Amination: Can be performed at the 4-position to introduce amino-linked side chains.

  • Ortho-Effect: The 2-chloro group forces the amide bond out of planarity with the phenyl ring, a conformational restriction often required to fit into the hydrophobic pocket of kinases (e.g., B-RAF, VEGFR).

References

  • Schotten-Baumann Reaction: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Ortho-Substituent Effects: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16 for Steric Effects in Acyl Substitution).
  • Reagent Properties: Sigma-Aldrich Product Specification, this compound. Link

Sources

4-Bromo-2-chlorobenzoyl chloride acylation of primary amines protocol

Author: BenchChem Technical Support Team. Date: February 2026

4-Bromo-2-chlorobenzoyl Chloride with Primary Amines

Abstract

This application note details the optimized protocol for the N-acylation of primary amines using This compound . This scaffold is a high-value intermediate in medicinal chemistry, offering two distinct halogen "handles" for downstream diversification: a labile para-bromide for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and a sterically shielded ortho-chloride. The protocol addresses specific challenges posed by the ortho-chloro substituent, including steric hindrance and hydrolytic sensitivity, providing two distinct methodologies (Biphasic and Anhydrous) to ensure high yields across diverse amine substrates.[1]

Strategic Introduction & Mechanism

The reaction between this compound and a primary amine follows a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

The "Ortho-Chloro" Effect: Unlike simple benzoyl chloride, the 2-chloro substituent exerts a dual influence:

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the chlorine atom increases the electrophilicity of the carbonyl carbon, theoretically accelerating the nucleophilic attack.[1]

  • Steric Shielding: The bulky chlorine atom at the ortho position creates steric hindrance.[1] While primary amines are generally small enough to overcome this, the steric bulk effectively suppresses the formation of the tetrahedral intermediate, potentially requiring longer reaction times compared to para-substituted analogs.

Chemical Causality:

  • Step 1 (Addition): The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2]

  • Step 2 (Elimination): The carbonyl reforms, expelling the chloride leaving group.[1][3]

  • Base Role: A base is strictly required to neutralize the HCl byproduct.[1] Failure to remove HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Mechanism SM1 4-Bromo-2-chlorobenzoyl chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Primary Amine (R-NH2) SM2->Inter Prod Amide Product Inter->Prod Elimination of Cl- Byprod HCl (Neutralized by Base) Inter->Byprod

Figure 1: Mechanistic pathway of the N-acylation reaction.

Reagent Profile & Handling

Critical Handling Note: this compound has a melting point of approximately 36°C .[1]

  • In warm labs: It may appear as a slush or viscous liquid.[1]

  • Recommendation: If the reagent is semi-solid, gently warm the container in a water bath (40°C) until fully liquefied, then dispense by volume (density ~1.6 g/mL) or weight using a glass pipette. Avoid using spatulas on semi-solids to prevent inhomogeneity.

ReagentMW ( g/mol )Equiv.[1][4][5]Role
Primary Amine Variable1.0Substrate
This compound 253.911.1 - 1.2Acylating Agent
Triethylamine (TEA) 101.191.5 - 2.0Base (Method B)
DCM or THF --Solvent
1M NaOH --Base (Method A)
Experimental Protocols
Method A: Biphasic Schotten-Baumann (Robust/Scale-Up)

Best for: Water-tolerant amines, amino acids, and large-scale synthesis where filtration is preferred over chromatography.

  • Preparation: In a round-bottom flask, dissolve the Primary Amine (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.2 M).

  • Base Addition: Add an equal volume of 1M NaOH (2.0 equiv) . The mixture will be biphasic.[1][6]

  • Acylation: Vigorously stir the biphasic mixture. Add This compound (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes.

    • Note: Vigorous stirring is essential to maximize the interfacial surface area.[1]

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring: Check TLC (usually 30% EtOAc/Hexanes). The acid chloride is prone to hydrolysis; if SM amine persists after 4 hours, add a small aliquot (0.1 equiv) of fresh acid chloride.[1]

  • Workup:

    • Separate phases.[1][7]

    • Wash organic phase with 1M HCl (to remove unreacted amine).

    • Wash with Saturated NaHCO₃ (to remove 4-bromo-2-chlorobenzoic acid byproduct).

    • Dry over Na₂SO₄ and concentrate.[1][7]

Method B: Anhydrous Organic Phase (Sensitive Substrates)

Best for: Lipophilic amines, moisture-sensitive groups, or high-throughput parallel synthesis.

  • Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Solvation: Dissolve Primary Amine (1.0 equiv) and Triethylamine (TEA) or DIPEA (1.5 equiv) in anhydrous DCM or THF (0.1 – 0.2 M).

    • Expert Tip: If the amine is an HCl salt, increase base to 2.5 equiv.

  • Cooling: Cool the solution to 0°C (ice bath). The ortho-chloro group adds steric bulk, but the electron-withdrawing nature still makes this reagent highly reactive; cooling prevents exotherms and bis-acylation side products.

  • Addition: Add This compound (1.1 equiv) dropwise (dissolved in minimal solvent if solid, or neat liquid if melted).

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 1–3 hours.

  • Quench: Add a small amount of N,N-dimethylethylenediamine (0.1 equiv) if rapid scavenging of excess acid chloride is required before workup (optional).

  • Workup: Dilute with EtOAc, wash with 0.5M HCl, sat. NaHCO₃, and Brine.[1]

Workflow Start Start: Amine + Solvent Decision Substrate Solubility? Start->Decision MethodA Method A: Biphasic (DCM + 1M NaOH) Decision->MethodA Water Soluble/Robust MethodB Method B: Anhydrous (DCM/THF + TEA) Decision->MethodB Lipophilic/Sensitive AddA Add Acid Chloride (Vigorous Stirring) MethodA->AddA WorkupA Phase Sep -> Acid Wash -> Base Wash AddA->WorkupA Final Final Product (Solid/Oil) WorkupA->Final WorkupA->Final Cool Cool to 0°C MethodB->Cool AddB Add Acid Chloride (Dropwise) Cool->AddB Warm Warm to RT (1-3 h) AddB->Warm Warm->WorkupA

Figure 2: Decision tree for selecting the appropriate synthesis protocol.

Characterization & Expected Data

Successful synthesis is confirmed by the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • Amide NH: Broad singlet, typically δ 6.0 – 8.0 ppm (shifts downfield if H-bonded).

    • Aromatic Region: The 4-bromo-2-chlorophenyl moiety shows a distinct pattern:

      • H3 (ortho to Cl): Doublet ~δ 7.6 ppm (J ~2 Hz).

      • H5 (meta to Cl): Doublet of doublets ~δ 7.4 ppm.[1]

      • H6 (ortho to Carbonyl): Doublet ~δ 7.3 ppm.[1]

  • IR Spectroscopy:

    • Amide I (C=O): Strong band at 1640 – 1670 cm⁻¹ .[1]

    • Amide II (N-H bend): ~1540 cm⁻¹.[1]

  • Mass Spectrometry:

    • Look for the characteristic isotope pattern.[1]

    • ⁷⁹Br/³⁵Cl (M): 100%

    • ⁸¹Br/³⁵Cl (M+2): ~130% (Br contribution + Cl contribution)

    • ⁷⁹Br/³⁷Cl & ⁸¹Br/³⁷Cl: distinct M+4 peak.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of acid chlorideEnsure solvents are dry (Method B). Increase acid chloride to 1.5 equiv.
SM Amine Remains Steric hindrance of ortho-ClHeat reaction to 40°C or add catalyst (DMAP, 5 mol%).[1]
White Precipitate Amine-HCl salt formationAdd more base (TEA/NaOH) to free the amine.[1]
Product is Oil Residual solvent/impuritiesTriturate with cold Hexanes or Pentane to induce crystallization.[1]
Safety & Compliance
  • Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1][8]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: Strictly handle in a fume hood.[1][8] The hydrolysis releases HCl gas, which is visible as white fumes in moist air.

  • Spill: Neutralize spills with sodium bicarbonate or lime before cleanup.

References
  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • This compound - Product Safety & Data. PubChem. Retrieved from [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

Strategic Utilization of 4-Bromo-2-chlorobenzoyl chloride in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for utilizing 4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) in Friedel-Crafts acylation reactions. This reagent is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—containing both a bromine and a chlorine atom—offers orthogonal reactivity for downstream cross-coupling (e.g., Suzuki-Miyaura at the Br-site, followed by Buchwald-Hartwig at the Cl-site).

Success with this reagent requires navigating two competing factors: the deactivating nature of the halogen substituents on the benzoyl ring and the steric hindrance imposed by the ortho-chloro group. This guide provides a self-validating protocol to maximize yield and regioselectivity while managing the exothermic hydrolysis of the aluminum intermediate.

Chemical Profile & Strategic Value

The "Bifunctional" Advantage

The structural utility of this compound lies in its ability to serve as a programmable branching point in drug synthesis.

FeaturePositionChemical Utility
Acid Chloride C1Electrophilic handle for Friedel-Crafts acylation (forms the core diaryl ketone).
Chlorine C2 (ortho)Steric blocker to force regioselectivity; latent handle for specialized Pd-catalysis.
Bromine C4 (para)High-reactivity site for initial cross-coupling (Suzuki, Sonogashira) post-acylation.
Reactivity Map

The following diagram illustrates the sequential functionalization logic that makes this reagent valuable.

ReactivityMap Figure 1: Sequential Functionalization Workflow Reagent This compound Acylation Step 1: Friedel-Crafts (Formation of Diaryl Ketone) Reagent->Acylation AlCl3 / Ar-H Product Halogenated Diaryl Ketone Acylation->Product Coupling1 Step 2: Suzuki Coupling (Selectivity at Br-site) Product->Coupling1 Pd(0) / Boronic Acid Coupling2 Step 3: Buchwald Coupling (Activation of Cl-site) Coupling1->Coupling2 Specialized Ligands

Figure 1: The reagent allows for a programmed synthesis where the ketone is formed first, followed by selective coupling at the Bromine position.

Mechanistic Considerations

The Ortho-Chloro Effect

In standard Friedel-Crafts acylations, the rate-determining step is the formation of the sigma complex (Wheland intermediate). For this specific reagent:

  • Acylium Ion Stability: The ortho-Cl and para-Br are electron-withdrawing (inductive effect,

    
    ), which destabilizes the acylium ion slightly compared to benzoyl chloride. However, the resonance donation (
    
    
    
    ) from the halogens provides some stabilization.
  • Steric Gating: The ortho-chlorine creates significant steric bulk around the carbonyl carbon.

    • Consequence: This slows the nucleophilic attack by the aromatic substrate.

    • Benefit: It suppresses side reactions (like polymerization) and often improves para-selectivity on the substrate by physically blocking ortho attack vectors.

Mechanism Figure 2: Mechanistic Pathway highlighting the steric bottleneck at the attack phase. Start Reagent + AlCl3 Complex Acylium Ion Pair [Ar-C≡O]+ [AlCl4]- Start->Complex -Cl- Attack Electrophilic Attack (Sterically Hindered by 2-Cl) Complex->Attack + Aromatic Substrate Intermediate Wheland Intermediate (Sigma Complex) Attack->Intermediate ProductComplex Product-AlCl3 Complex Intermediate->ProductComplex -HCl (Gas) Final Free Diaryl Ketone ProductComplex->Final H2O (Hydrolysis)

Detailed Protocol: Acylation of Toluene

Scenario: Synthesis of (4-bromo-2-chlorophenyl)(4-methylphenyl)methanone. Note: Toluene is used here as a representative electron-rich aromatic substrate. For benzene, increase temperature to reflux.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
This compound Limiting Reagent1.0 equivSolid/Low melting solid. Hydrolyzes in air.
Aluminum Chloride (

)
Catalyst1.2 - 1.5 equivMust be anhydrous. Yellow/Grey powder.
Toluene Substrate1.1 equivUse dry solvent grade.
Dichloromethane (DCM) Solvent10-15 VolumesAnhydrous. Stabilized with amylene preferred.
Step-by-Step Methodology
Phase 1: Catalyst Activation (0°C)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Suspension: Add anhydrous DCM to the flask. Add

    
     (1.2 equiv) in one portion. The suspension may turn slightly yellow.
    
    • Critical Check: If

      
       "smokes" excessively or clumps immediately, it may be wet. Use fresh reagent.
      
  • Cooling: Submerge the flask in an ice/water bath (0°C).

Phase 2: Electrophile Formation (0°C to RT)
  • Reagent Prep: Dissolve this compound (1.0 equiv) in minimal DCM (2-3 volumes) in the addition funnel.

  • Addition: Dropwise add the acid chloride solution to the

    
     suspension over 15–20 minutes.
    
    • Observation: The mixture will likely darken (orange/red) as the acylium ion forms. Evolution of HCl gas (bubbling) will begin.

  • Aging: Stir for 15 minutes at 0°C to ensure complete formation of the acylium complex.

Phase 3: Reaction (RT to Reflux)
  • Substrate Addition: Add Toluene (1.1 equiv) dropwise via syringe or clean addition funnel. Keep temperature <10°C during addition to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT).

    • Monitoring: Check HPLC or TLC after 1 hour.

    • Optimization: Due to the 2-Cl steric hindrance, RT might be insufficient. If conversion is <50% after 2 hours, heat the reaction to gentle reflux (40°C) for 2–4 hours.

    • Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC).

Phase 4: Quench & Workup (The "Danger Zone")
  • Cooling: Cool the reaction mixture back to 0°C.

  • Hydrolysis: SLOWLY pour the reaction mixture into a beaker containing crushed ice and 1N HCl (approx. 5 volumes).

    • Safety Warning: This step is highly exothermic.[1] The Al-Ketone complex hydrolysis releases significant heat. Do not add water to the reaction flask; add the reaction to the ice.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2]

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Wash combined organics with:

    • Water (1x)

    • Sat.

      
       (2x) – to remove residual acid.
      
    • Brine (1x)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
Purification[2]
  • Crude Appearance: Usually an off-white to yellow solid.

  • Recrystallization: Ethanol or Ethanol/Water mixtures are effective for diaryl ketones.

  • Yield Target: 75–85%.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-Cl group.Increase temperature to reflux; switch solvent to 1,2-Dichloroethane (DCE) for higher boiling point (84°C).
Product is an Oil/Gum Residual solvent or isomers.Triturate with cold hexanes or pentane to induce crystallization.
High Polarity Impurity Hydrolysis of acid chloride.Ensure

and solvents are strictly anhydrous. Check

line integrity.
Positional Isomers Ortho/Para competition on substrate.The 2-Cl group on the reagent generally enhances para-selectivity on the substrate by blocking the ortho approach. Verify by NMR.

Safety & Handling (SDS Summary)

  • Corrosivity: this compound causes severe skin burns and eye damage.[3] Wear chemically resistant gloves (Nitrile/Neoprene) and a face shield.

  • Inhalation: The reaction generates HCl gas .[4] All operations must be performed in a functioning fume hood.

  • Water Reactivity: Violent reaction with water. Ensure all glassware is dry.

References

  • Friedel-Crafts Acylation Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Use of Halogenated Benzoyl Chlorides: Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Aluminum Chloride Handling: Sigma-Aldrich. (n.d.). Aluminum Chloride Anhydrous - Safety Data Sheet.

  • General Protocol for Deactivated Acid Chlorides: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Selectivity in Acylation: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Application Note: 4-Bromo-2-chlorobenzoyl Chloride in SGLT2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Scientific Integrity

Executive Summary

This application note details the handling, activation, and coupling of 4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0). While the commercial synthesis of Dapagliflozin (Farxiga®) utilizes the 5-bromo isomer to establish the specific meta-linkage between the sugar and the benzyl bridge, the 4-bromo isomer is a critical intermediate for Structure-Activity Relationship (SAR) studies. It is used to synthesize regioisomers where the glucoside moiety is attached para to the diarylmethane bridge, allowing researchers to probe the spatial tolerance of the SGLT2 binding pocket.

Critical Structural Distinction (Expert Insight)

Researcher Note: It is vital to distinguish between the two isomers used in this drug class:

  • 5-Bromo-2-chlorobenzoyl chloride: Yields the commercial Dapagliflozin scaffold (Halogen meta to the bridge).

  • This compound: Yields the para-isomer analog.

  • Chemistry: The synthetic protocols (Friedel-Crafts acylation) are chemically equivalent for both isomers due to similar electronic effects, allowing this guide to serve as a robust protocol for the benzoyl chloride class.

Part 2: Mechanism of Action & Reaction Logic

The primary utility of this compound is the formation of the diarylketone motif via Friedel-Crafts Acylation . This is the first major step in constructing the C-aryl glucoside aglycone.

Reaction Pathway
  • Activation: The acid chloride reacts with a Lewis Acid (

    
    ) to generate a highly electrophilic acylium ion complex.
    
  • Electrophilic Attack: The acylium ion attacks the electron-rich phenetole (ethoxybenzene) ring.

  • Regioselectivity: The ethoxy group is an ortho, para-director. Due to steric hindrance at the ortho position, the para product is heavily favored (>95%).

Pathway Visualization

The following diagram illustrates the reaction logic and intermediate species.

G Figure 1: Mechanistic Pathway for Friedel-Crafts Acylation of Phenetole AcidChloride 4-Bromo-2-chlorobenzoyl Chloride Acylium Acylium Ion Complex AcidChloride->Acylium Complexation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Complex Aluminum-Ketone Complex Acylium->Complex + Phenetole (Electrophilic Subst.) Phenetole Phenetole (Ethoxybenzene) Phenetole->Complex Product Target Benzophenone (Precursor to Aglycone) Complex->Product Acid Quench (Hydrolysis of Al-O bond)

Figure 1: The acid chloride is activated by Aluminum Chloride to attack Phenetole, forming the diarylketone scaffold.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Preparation of this compound

Use this protocol if starting from the carboxylic acid precursor.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq) OR Thionyl Chloride (1.5 eq)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with 4-Bromo-2-chlorobenzoic acid and anhydrous DCM (5-10 volumes) under Nitrogen (

    
    ).
    
  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise over 30 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Completion: Monitor by HPLC (quench aliquot with methanol to check for methyl ester formation vs. acid peak).

  • Isolation: Concentrate in vacuo to remove solvent and excess chlorinating agent. The resulting oil/solid is moisture-sensitive and should be used immediately in Protocol B.

Protocol B: Friedel-Crafts Coupling (The Critical Intermediate Step)

This is the key step linking the acid chloride to the phenetole ring.

Reagents:

  • This compound (1.0 eq, from Protocol A)

  • Phenetole (1.05 eq)

  • Aluminum Chloride (

    
    ) (1.1 - 1.2 eq)
    
  • Dichloromethane (DCM) (10 volumes)

  • 1M HCl (for quenching)

Step-by-Step Methodology:

  • Lewis Acid Suspension:

    • In a dry reactor under

      
      , suspend 
      
      
      
      in DCM.
    • Cool the suspension to -5°C to 0°C .

    • Expert Tip: Controlling temperature here is crucial. Higher temperatures during addition can lead to ethoxy-group cleavage (dealkylation).

  • Acylation:

    • Dissolve this compound in DCM (minimal volume).

    • Add the acid chloride solution to the

      
       suspension dropwise, maintaining internal temp < 5°C. Stir for 15 mins to form the acylium complex.
      
    • Add Phenetole dropwise over 30-60 minutes.

    • Observation: The mixture will typically turn dark orange/red.

  • Reaction Phase:

    • Allow the mixture to warm to RT slowly.

    • Stir for 2-6 hours.

    • IPC (In-Process Control): Check HPLC for disappearance of acid chloride (analyzed as methyl ester). Target: < 1.0% remaining.

  • Quench & Workup:

    • Cool mixture back to 0°C.

    • Slowly pour the reaction mixture into ice-cold 1M HCl. Caution: Highly Exothermic.

    • Agitate vigorously to break the Aluminum-product complex.

    • Separate phases.[4][5] Wash organic phase with water, then Brine.

    • Dry over

      
       and concentrate.
      
  • Crystallization (Purification):

    • The crude benzophenone often requires crystallization to remove regioisomers (ortho-acylation).

    • Solvent System: Ethanol or Methanol/Ethyl Acetate mixtures are standard for this class of benzophenones.

    • Heat to reflux to dissolve, cool slowly to 0°C to precipitate.

Part 4: Data Presentation & Quality Attributes

Expected Analytical Profile
AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.0%Reverse Phase (C18), ACN/Water
Regioisomer Content < 0.5% (Ortho-isomer)HPLC
Moisture (KF) < 0.1%Karl Fischer (Critical for Acid Chloride)
Identity Matches Ref Std1H-NMR / IR (C=O stretch ~1650 cm⁻¹)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure strict anhydrous conditions; check DCM water content.
Dealkylation Reaction temp too highKeep addition at < 0°C; reduce

load slightly.
High Ortho-isomer Fast addition rateSlow down phenetole addition; improve mixing.
Sticky Solid Residual PhenetoleRecrystallize from Ethanol; ensure 1.05 eq stoichiometry is not exceeded.

Part 5: Process Safety & Workflow Visualization

Safety Profile
  • Corrosivity: Acid chlorides release HCl upon contact with moisture. Handle in a fume hood.

  • Lewis Acids:

    
     reacts violently with water. Quenching must be done by adding the reaction mixture to water, never water to the mixture.
    
Operational Workflow

Workflow Start Start: Inert Atmosphere (N2) Prep Prepare AlCl3/DCM Suspension Temp: -5°C Start->Prep Add1 Add Acid Chloride (Form Acylium) Prep->Add1 Add2 Add Phenetole slowly Maintain < 5°C Add1->Add2 React Warm to RT Stir 4 hours Add2->React Quench Quench into Ice/HCl (Exothermic!) React->Quench Phase Phase Separation (DCM Layer) Quench->Phase Cryst Crystallization (Ethanol) Phase->Cryst

Figure 2: Operational workflow for the Friedel-Crafts coupling process.

Part 6: References

  • Bristol-Myers Squibb Company. (2003). C-Aryl Glucoside SGLT2 Inhibitors and Method. US Patent 6,515,117.

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149.

  • Organic Process Research & Development. (2014). "Process Development of Dapagliflozin." OPRD, Highlighting the Friedel-Crafts acylation parameters.

  • PubChem. (2025).[5] "this compound Compound Summary." National Library of Medicine.

Sources

Experimental procedure for N-acylation with 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the experimental protocols for synthesizing N-acylated scaffolds using 4-Bromo-2-chlorobenzoyl chloride (CAS 42865-20-9) . This reagent is a high-value building block in medicinal chemistry due to its dual-functional nature. The 4-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-chloro substituent introduces steric bulk that can restrict conformational freedom, potentially improving the target molecule's binding affinity or metabolic stability.

Unlike simple benzoyl chlorides, the ortho-chloro substituent introduces specific steric and electronic considerations that necessitate precise control over reaction temperature and base selection to suppress hydrolysis while ensuring complete conversion.

Chemical Profile & Safety

PropertySpecification
Reagent Name This compound
CAS Number 42865-20-9
Molecular Weight 253.91 g/mol
Physical State Solid (Low melting point; often fused)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Corrosive (Skin/Eye) , Lachrymator, Moisture Sensitive
Byproducts Hydrochloric Acid (HCl), 4-Bromo-2-chlorobenzoic acid (hydrolysis product)

Handling Warning: Acid chlorides react violently with moisture to release HCl gas. All transfers must be performed in a fume hood. Glassware should be oven-dried.[1]

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

Critical Consideration: The ortho-chloro group exerts a steric blockade (Ortho-Effect). While the electron-withdrawing nature of the halogens activates the carbonyl carbon, the steric bulk hinders the approach of the nucleophile (amine). Consequently, these reactions may require slightly longer reaction times or higher temperatures compared to unsubstituted benzoyl chloride, yet they remain faster than electron-rich analogs.

Figure 1: Reaction Mechanism & Steric Influence

G Start Reagents: Amine + Acid Chloride Inter Tetrahedral Intermediate (Sterically Crowded by 2-Cl) Start->Inter Nucleophilic Attack Base Base (TEA/Pyridine) Scavenges HCl Prod Final Amide + Chloride Salt Inter->Prod Elimination of Cl- Base->Prod Proton Transfer

Caption: The nucleophilic attack leads to a tetrahedral intermediate. The 2-Cl substituent (ortho) creates steric strain, making the elimination step and the initial attack sensitive to steric bulk of the incoming amine.

Experimental Protocols

Method A: Anhydrous Conditions (The "Gold Standard")

Best for: Valuable amines, moisture-sensitive substrates, or when high purity is required without aqueous workup optimization.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional, use only if amine is unreactive.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (0.1 M – 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: The ortho-Cl reduces reactivity slightly, but the reaction is still exothermic.

  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: If starting amine persists after 4 hours, add 0.1 equiv DMAP and heat to reflux (DCM: 40°C).

  • Quench: Add saturated NaHCO₃ solution (aqueous) to quench unreacted acid chloride.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust, water-soluble amines (e.g., amino acids), or large-scale synthesis where anhydrous solvents are cost-prohibitive.

Reagents:

  • Solvent System: 1:1 mixture of Ethyl Acetate (or DCM) and Water.

  • Base: Inorganic base (K₂CO₃ or NaOH).

Procedure:

  • Dissolve the amine in the aqueous phase containing the base (2.5 equiv).

  • Dissolve the acid chloride in the organic phase.

  • Mix the two phases vigorously at 0°C to RT.

  • Note: The reaction relies on the interfacial transfer. Vigorous stirring is critical.

Purification & Workup Workflow

The lipophilicity of the 4-bromo-2-chlorophenyl moiety simplifies purification. The product is usually highly soluble in organics but insoluble in water.

Figure 2: Workup Logic Flow

Workup Crude Crude Reaction Mixture Quench 1. Quench with Sat. NaHCO3 2. Separate Layers Crude->Quench OrgPhase Organic Phase (Product + excess Acid Chloride) Quench->OrgPhase AqPhase Aqueous Phase (Salts + unreacted Amine) Quench->AqPhase AcidWash Wash: 1M HCl or Citric Acid (Removes Pyridine/TEA/Amine) OrgPhase->AcidWash BaseWash Wash: 1M NaOH or NaHCO3 (Removes Hydrolyzed Benzoic Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Recryst Recrystallization (EtOH or Hexane/EtOAc) Dry->Recryst

Caption: Standard extractive workup. The "Base Wash" step is critical to remove the 4-bromo-2-chlorobenzoic acid byproduct generated by hydrolysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Check reagent quality (if it smells like vinegar/acrid immediately, it may be degraded). Increase Acid Chloride to 1.5 eq.
Incomplete Conversion Steric Hindrance (Ortho-Cl)Add DMAP (0.1 eq) as a nucleophilic catalyst. Heat to reflux.[2]
"Oiling Out" Product impuritiesThe 2-Cl/4-Br substitution pattern often lowers the melting point compared to unsubstituted amides. Use a seed crystal or switch to column chromatography (Hexane/EtOAc).
Emulsion during Workup Density similarityThe halogenated product is heavy. If using DCM, the organic layer is on the bottom. If using EtOAc, it is on top. Use Brine to break emulsions.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from (Verified CAS 42865-20-9 properties).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734026, 4-Bromo-2-fluorobenzoyl chloride (Analogous reactivity data). Retrieved from .

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • BASF. Safety and Handling of Acid Chlorides. Retrieved from .

Sources

Synthesis of 4-Bromo-2-chlorobenzoyl Chloride Using Thionyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

<Application Note & Protocol >

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-2-chlorobenzoyl chloride, a crucial intermediate in the development of pharmaceuticals and fine chemicals. The protocol details the conversion of 4-Bromo-2-chlorobenzoic acid to its corresponding acyl chloride utilizing thionyl chloride (SOCl₂). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and methods for product characterization to ensure a successful and safe synthesis.

Introduction

This compound is a key building block in organic synthesis, notably serving as a precursor for various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both bromo and chloro substituents on the benzoyl ring, allows for diverse downstream chemical modifications. For instance, it is a documented intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental step that facilitates subsequent reactions such as Friedel-Crafts acylation.[3][4]

The use of thionyl chloride is a well-established and efficient method for this transformation due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification.[5][6][7] This guide will provide a robust protocol, including the optional use of a catalyst, to achieve high yields of the desired product.

Reaction Mechanism and Scientific Principles

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5][8] The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it must first be converted into a better one.

Step 1: Activation of the Carboxylic Acid The reaction is initiated by the attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[9] This forms a chlorosulfite intermediate.[8][10]

Step 2: Nucleophilic Attack and Elimination A chloride ion, either from the thionyl chloride or another equivalent of the chlorosulfite intermediate, then attacks the carbonyl carbon.[8] This is followed by the collapse of the tetrahedral intermediate, leading to the elimination of the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and a chloride ion. The driving force for this reaction is the formation of the stable gaseous byproducts, SO₂ and HCl, which shift the equilibrium towards the product side.[6][7][8]

The Role of a Catalyst (DMF) The reaction can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[5][6] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[11][12] This reagent is more reactive than thionyl chloride itself and readily reacts with the carboxylic acid to form an intermediate that is more susceptible to nucleophilic attack by the chloride ion.[6]

It is important to note that the reaction between DMF and thionyl chloride can produce dimethylcarbamoyl chloride (DMCC), a potential human carcinogen, as a byproduct.[13] Therefore, the use of DMF as a catalyst should be carefully considered, and appropriate safety measures must be implemented.[13]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CarboxylicAcid 4-Bromo-2-chlorobenzoic Acid Chlorosulfite Acyl Chlorosulfite Intermediate CarboxylicAcid->Chlorosulfite + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Chlorosulfite AcylChloride This compound Chlorosulfite->AcylChloride + Cl⁻ SO2 Sulfur Dioxide (SO₂) Chlorosulfite->SO2 Decomposition HCl Hydrogen Chloride (HCl) Chlorosulfite->HCl Decomposition

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol provides a method for the synthesis of this compound. The reaction can be performed with or without a catalytic amount of DMF.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromo-2-chlorobenzoic acid≥97%e.g., Sigma-Aldrich, TCIEnsure it is dry.[14]
Thionyl chloride (SOCl₂)Reagent grade, ≥99%e.g., Sigma-AldrichHandle with extreme care in a fume hood.
Dichloromethane (CH₂Cl₂)AnhydrousVariousUse of an inert solvent is optional but can aid in handling.[15]
N,N-Dimethylformamide (DMF)AnhydrousVariousOptional catalyst.[5]
Round-bottom flask--Must be oven-dried.
Reflux condenser--With a gas outlet to a scrubbing system.
Magnetic stirrer and stir bar---
Heating mantle---
Gas scrubbing apparatus--Containing NaOH solution to neutralize HCl and SO₂ gas.

3.2. Step-by-Step Procedure

Caution: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[5] All glassware must be thoroughly dried before use to prevent hydrolysis of thionyl chloride and the product.[5][16]

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-chlorobenzoic acid (e.g., 10 g, 1 equivalent).

    • The top of the reflux condenser should be connected via tubing to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

    • Optional (Solvent): Anhydrous dichloromethane can be added to the flask to facilitate stirring.[15]

    • Optional (Catalyst): If using a catalyst, add a few drops of anhydrous DMF to the reaction mixture.[5][15]

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (a molar excess, typically 1.5 to 2 equivalents) to the flask at room temperature with stirring. The reaction is exothermic, and gas evolution will be observed.[11]

  • Reaction:

    • After the initial vigorous reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours or until the evolution of gas ceases, which indicates the completion of the reaction.[5] The progress can also be monitored by IR spectroscopy by observing the disappearance of the broad -OH stretch of the carboxylic acid.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.[4][17] It is crucial to use a vacuum trap to collect the volatile thionyl chloride.

    • The crude this compound, a liquid or low-melting solid, can often be used directly in the next step without further purification.[17]

    • For higher purity, the product can be purified by vacuum distillation.[5][16]

Safety Precautions

Thionyl Chloride is highly toxic, corrosive, and reacts violently with water. [11] It is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling thionyl chloride.[18][19]

  • Ventilation: All manipulations involving thionyl chloride must be conducted in a certified chemical fume hood.[20]

  • Handling: Use dry glassware and avoid any contact with moisture, as the reaction with water produces toxic HCl and SO₂ gases.[11][19]

  • Spills: In case of a spill, do not use water.[18] Absorb the spill with an inert, dry material like sand or vermiculite and dispose of it as hazardous waste.[18][21]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[19]

    • Skin Contact: Immediately wash off with plenty of soap and water and take the victim to a hospital.[19] Remove contaminated clothing.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20][21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[19][21]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

5.1. Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.5-8.0 ppm).
¹³C NMR A characteristic signal for the carbonyl carbon will be observed around δ 168 ppm. Signals for the aromatic carbons will also be present.
IR Spectroscopy A strong C=O stretching band for the acyl chloride is expected in the range of 1770-1800 cm⁻¹. The broad O-H stretch of the starting carboxylic acid should be absent.[16][22]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (252.86 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Note: Specific chemical shifts in NMR may vary slightly depending on the solvent used. For detailed spectral data, refer to spectral databases.[22]

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time. Ensure a slight excess of thionyl chloride is used.
Hydrolysis of the product during workup.Ensure all glassware is meticulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]
Product is Dark/Colored Impure starting materials or thionyl chloride.Use high-purity starting materials. Thionyl chloride can be purified by distillation if necessary.[16]
Side reactions due to overheating.Maintain the recommended reaction temperature. Avoid excessive heating during distillation.[16]
Presence of Starting Material in Product Insufficient thionyl chloride or reaction time.Increase the molar ratio of thionyl chloride and/or the reaction time.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is a reliable and efficient method. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently produce this valuable intermediate for their synthetic needs. Proper characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2024, July 30). 21.4: Reactions of Carboxylic Acids. [Link]

  • Brainly.com. (2023, November 12). Does DMF react with thionyl chloride?. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • ACS Publications. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzoyl chloride. [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • NIST WebBook. (n.d.). Benzoyl chloride, 4-bromo-. [Link]

  • Patsnap Eureka. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Googleapis.com. (2016, April 28). Br O O. [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: Synthesis of 4-Bromo-2-chlorobenzoyl Chloride via the Oxalyl Chloride Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-2-chlorobenzoyl chloride from its corresponding carboxylic acid using oxalyl chloride. Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as crucial building blocks for pharmaceuticals, agrochemicals, and specialty polymers. This application note details the mechanistic underpinnings of the reaction, a robust step-by-step protocol, safety considerations, and methods for product characterization, tailored for researchers and professionals in chemical and drug development.

Introduction and Strategic Importance

This compound is a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The conversion of a carboxylic acid to a more reactive acyl chloride is a fundamental transformation that enables subsequent reactions such as Friedel-Crafts acylations, esterifications, and amidations.[1] While several reagents can effect this conversion, including thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), the oxalyl chloride method offers distinct advantages.[2][3]

The reaction with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), proceeds under mild conditions and is known for its clean conversion.[4] A significant benefit is that the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies the workup and purification process considerably.[5][6] This makes it an ideal choice for small- to medium-scale syntheses where high purity of the resulting acyl chloride is paramount.[5]

The Catalytic Mechanism: Role of DMF

The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride is not a direct reaction but is mediated by a catalytic amount of N,N-dimethylformamide (DMF).[7] The process begins with the reaction between oxalyl chloride and DMF to form a highly reactive electrophilic species known as the Vilsmeier reagent, an imidoyl chloride derivative.[5][8]

This Vilsmeier reagent is the active chlorinating agent. The carboxylic acid attacks this intermediate, leading to a substitution reaction that forms the desired acyl chloride. In the process, the DMF catalyst is regenerated, allowing it to re-enter the catalytic cycle.[9] The thermodynamic driving force for the reaction is the irreversible decomposition of the unstable intermediate into the gaseous byproducts CO and CO₂.[9]

Catalytic_Cycle cluster_0 Catalytic Cycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Chlorinating Agent) DMF->Vilsmeier + Oxalyl Chloride OxalylCl Oxalyl Chloride (COCl)₂ AcylChloride This compound (R-COCl) Vilsmeier->AcylChloride + R-COOH CarboxylicAcid 4-Bromo-2-chlorobenzoic Acid (R-COOH) AcylChloride->DMF Regenerates Gases Gaseous Byproducts (CO, CO₂, HCl) AcylChloride->Gases Release

Caption: Catalytic cycle for acyl chloride formation.

Quantitative Data and Physical Properties

A summary of the key compounds and their relevant properties is essential for planning the synthesis and purification steps.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)
4-Bromo-2-chlorobenzoic AcidC₇H₄BrClO₂235.46[10]Solid-
Oxalyl ChlorideC₂Cl₂O₂126.92[5]Liquid63-64[5]
This compoundC₇H₃BrCl₂O253.91Liquid/Solid-
Dichloromethane (Solvent)CH₂Cl₂84.93Liquid39.6

Detailed Experimental Protocol

Critical Note: This reaction is highly sensitive to moisture and all reagents and glassware must be thoroughly dried before use. The procedure must be performed in a well-ventilated chemical fume hood.[11]

Materials & Equipment:

  • 4-Bromo-2-chlorobenzoic acid

  • Oxalyl chloride (≥98% purity)

  • Anhydrous N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)[12]

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with a calcium chloride or silica gel drying tube

  • Pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator and vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble the dry round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Reagent Charging: To the flask, add 4-Bromo-2-chlorobenzoic acid (1.0 eq). Dissolve or suspend it in anhydrous dichloromethane (approx. 4-5 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred mixture.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (approx. 1.2-1.5 eq) to the mixture at room temperature using the dropping funnel. A controlled, steady evolution of gas (CO, CO₂, HCl) should be observed.[9] The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases.[13] The complete dissolution of the solid starting material is a good visual indicator of reaction progress. The reaction can be gently warmed (e.g., to 40°C) if necessary to ensure completion.[14]

  • Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. An acid trap (e.g., a sodium hydroxide solution) should be used to neutralize the toxic and corrosive vapors.

  • Purification: The crude this compound, typically an oil or low-melting solid, can be used directly for many applications. For higher purity, it should be purified by fractional distillation under high vacuum.[15][16]

Caption: Step-by-step experimental workflow.

Product Characterization

Confirmation of the successful conversion is critical. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method.

  • Starting Material (Carboxylic Acid): The FTIR spectrum will show a characteristic very broad absorption band from approximately 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid dimer) and a strong carbonyl (C=O) peak around 1710-1680 cm⁻¹.[17]

  • Product (Acyl Chloride): A successful reaction is confirmed by the complete disappearance of the broad O-H stretch and a shift of the sharp carbonyl (C=O) peak to a higher wavenumber, typically in the range of 1800-1750 cm⁻¹.[15][17] This shift is due to the strong electron-withdrawing inductive effect of the chlorine atom.[17]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can also be used for structural confirmation, but samples must be prepared and handled under strictly anhydrous conditions to prevent hydrolysis back to the starting carboxylic acid.[15]

Critical Safety Precautions

Working with oxalyl chloride requires strict adherence to safety protocols due to its high toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a laboratory coat.[18]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[11] Oxalyl chloride is toxic if inhaled and corrosive to the respiratory tract.[18]

  • Reactivity with Water: Oxalyl chloride reacts violently with water, producing toxic gases (HCl, CO).[19] Ensure all glassware is scrupulously dry and avoid any contact with moisture.[20]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand. Do not use combustible materials like paper towels.[19]

  • Waste Disposal: Quench excess oxalyl chloride carefully by slowly adding it to a large volume of a cooled, stirred inert solvent (like DCM) before slowly adding a quenching agent (e.g., isopropanol). All chemical waste must be disposed of according to institutional and local regulations.[19]

References

  • Nikpour, M., & Ghorbani-Choghamarani, A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(81), 77779-77793. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Google Patents. (2016, April 28). US20160115117A1 - Process for the preparation of dapagliflozin.
  • Patsnap Eureka. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

Sources

Application Note: Strategic Esterification Protocols for 4-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for esterification using 4-Bromo-2-chlorobenzoyl chloride , a specialized electrophile widely used in medicinal chemistry as a scaffold for dual-functionalization. Unlike standard benzoyl chlorides, this reagent presents a specific kinetic challenge: the ortho-chloro substituent exerts significant steric hindrance, retarding nucleophilic attack at the carbonyl center.[1][2] This note provides two validated workflows—a high-precision anhydrous method for complex substrates and a robust biphasic method for scale-up—along with mechanistic insights into overcoming the "ortho-effect" using nucleophilic catalysis.

Strategic Introduction: The "Ortho-Effect" Challenge

In drug discovery, this compound is a high-value building block. The 4-bromo position serves as a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 2-chloro substituent is often retained to modulate the lipophilicity and metabolic stability of the final drug candidate.

However, the 2-chloro group introduces a kinetic penalty. It creates steric bulk around the carbonyl carbon, effectively shielding it from incoming nucleophiles (alcohols). Furthermore, it forces the carbonyl group out of planarity with the benzene ring, altering the electronic conjugation.

Key Technical Implication: Standard esterification conditions (mixing acid chloride and alcohol) often result in sluggish conversion or require excessive heating, which degrades sensitive substrates. Nucleophilic catalysis (using DMAP) is not optional—it is a kinetic necessity for this reagent to react efficiently at mild temperatures.

Mechanistic Insight: DMAP-Catalyzed Acyl Transfer

To overcome the steric barrier of the ortho-chlorine, we utilize 4-Dimethylaminopyridine (DMAP).[3] DMAP acts as a "nucleophilic turbocharger." It attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate . This intermediate is more electrophilic than the starting acid chloride and projects the carbonyl group away from the steric bulk, allowing the alcohol to attack more freely.

Figure 1: Mechanistic Pathway & Steric Evasion

G Start 4-Bromo-2-chlorobenzoyl Chloride Inter N-Acylpyridinium Salt (Activated) Start->Inter Fast Attack (Cl- departs) DMAP DMAP (Catalyst) DMAP->Inter Product Target Ester Inter->Product Rapid Transfer (DMAP recycles) Alcohol Alcohol (Substrate) Alcohol->Product

Caption: DMAP displaces the hindered chloride to form an activated intermediate, facilitating alcohol attack.

Material Safety & Handling

This compound is a potent electrophile and lachrymator.

Hazard ClassDescriptionHandling Requirement
Corrosive Causes severe skin burns and eye damage.[4] Hydrolyzes to HCl on contact with moisture.Wear acid-resistant gloves (Nitrile/Neoprene) and face shield.
Moisture Sensitive Rapidly degrades to 4-bromo-2-chlorobenzoic acid in wet air.Store under inert gas (Nitrogen/Argon). Re-seal containers immediately.
Lachrymator Irritating to respiratory tract and eyes.Always handle inside a functioning fume hood.

Protocol A: High-Precision Anhydrous Esterification

Best for: Complex, acid-sensitive, or expensive alcohols (e.g., chiral intermediates, protected sugars).

Reagents & Stoichiometry[3][5][6]
  • Substrate (Alcohol): 1.0 equiv

  • This compound: 1.2 – 1.5 equiv

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 2.0 equiv (Scavenges HCl)

  • DMAP: 0.1 – 0.2 equiv (Catalyst)[5]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M concentration]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under a stream of dry Nitrogen.

  • Solvation: Dissolve the Alcohol (1.0 equiv) , TEA (2.0 equiv) , and DMAP (0.1 equiv) in anhydrous DCM. Stir until homogenous.

  • Acyl Chloride Addition:

    • Note: The acid chloride is likely a solid. Dissolve 1.2 equiv of This compound in a minimal amount of dry DCM in a separate vial.

    • Cool the reaction flask to 0°C (ice bath).

    • Add the acid chloride solution dropwise over 10 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC.[3][6] If the reaction stalls (due to extreme sterics), heat to mild reflux (40°C) for 1 hour.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash 1: 1M HCl or saturated NH₄Cl (removes TEA and DMAP). Crucial step.

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid chloride/acid).

    • Wash 3: Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Schotten-Baumann (Biphasic)

Best for: Robust, simple alcohols or scale-up where anhydrous conditions are difficult to maintain.

Reagents
  • Substrate (Alcohol): 1.0 equiv

  • This compound: 1.5 equiv

  • Base: 10% Aqueous NaOH or Na₂CO₃

  • Solvent: Diethyl Ether or Toluene

Step-by-Step Methodology
  • Dissolve the Alcohol in the organic solvent (Ether/Toluene).

  • Add an equal volume of 10% Aqueous NaOH .

  • Add This compound (solid or melt) in small portions to the vigorously stirring biphasic mixture.

    • Why: The base resides in the water phase, neutralizing HCl as it forms at the interface.

  • Stir vigorously for 4–12 hours at RT.

  • Workup: Separate layers. Wash the organic layer with water and brine.[7] Dry and concentrate.

Troubleshooting & Optimization

The ortho-chloro substituent often leads to specific failure modes. Use this logic table to diagnose issues.

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Steric hindrance is blocking attack.Increase DMAP to 0.5 equiv. Switch solvent to Pyridine (acts as both solvent and base). Heat to 60°C.
Product decomposes Acid sensitivity (HCl buildup).Ensure TEA/DIPEA is fresh. Switch to Protocol A (Anhydrous) and add powdered molecular sieves to the flask.
Low Yield / Hydrolysis Wet solvent or reagents.[8]The acid chloride hydrolyzed before reacting. Use freshly distilled DCM and a new bottle of acid chloride.
Impossible to separate DMAP Poor workup technique.DMAP is sticky. Ensure the acidic wash (1M HCl) is thorough. Alternatively, use polymer-bound DMAP which can be filtered off.
Figure 2: Decision Logic for Protocol Selection

D Q1 Is the Alcohol Acid-Sensitive? Q2 Is the Alcohol Sterically Hindered? Q1->Q2 Yes ProtB Protocol B: Schotten-Baumann (Biphasic) Q1->ProtB No (Robust) ProtA Protocol A: Anhydrous DCM + TEA + DMAP Q2->ProtA No (Primary/Secondary) ProtA_Heat Protocol A (Modified): Reflux in DCE + 0.5 eq DMAP Q2->ProtA_Heat Yes (Tertiary/Bulky)

Caption: Selection workflow based on substrate sensitivity and steric demand.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21313307, 2-Bromo-4-chlorobenzoyl chloride. (Note: Isomer variance requires checking specific CAS). Retrieved from [Link]

  • Steglich, W., & Höfle, G. (1969).N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
  • Spivey, A. C., & Arseniyadis, S. (2004).Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP).

Sources

4-Bromo-2-chlorobenzoyl chloride handling and disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Disposal of 4-Bromo-2-chlorobenzoyl Chloride

Part 1: Chemical Profile & Hazard Assessment

Correction Notice: While the prompt referenced CAS 3410-47-3, the chemical name This compound corresponds to CAS 21900-55-0 . This protocol is designed for CAS 21900-55-0 .[1][2][3]

This compound is a highly reactive electrophile used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is driven by the acyl chloride functionality, which is susceptible to rapid, exothermic hydrolysis upon contact with moisture, releasing hydrochloric acid (HCl) gas.[1]

Table 1: Physicochemical Properties & Hazard Data
PropertyValue/Description
CAS Registry Number 21900-55-0
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temp)
Melting Point ~38–42 °C (Tendency to supercool)
Boiling Point >250 °C (Decomposes; typically distilled under high vacuum)
Primary Hazards Corrosive (Skin/Eyes), Lachrymator , Water-Reactive
GHS Classification Skin Corr.[1][2][3][4][5][6][7][8][9] 1B, Eye Dam. 1, STOT SE 3 (Resp.[1] Irrit.)

Key Reactivity Insight: The ortho-chloro substituent provides slight steric shielding compared to 4-bromobenzoyl chloride, but the electron-withdrawing nature of both halogens maintains high electrophilicity at the carbonyl carbon.[1] This makes the compound aggressive toward nucleophiles (including water in humid air).[1]

Part 2: Storage & Stability Protocol

Causality: Acid chlorides degrade autocatalytically.[1] HCl produced by hydrolysis can catalyze further decomposition.[1] Therefore, exclusion of moisture is the single most critical storage parameter.[1]

  • Primary Container: Store in a tightly sealed glass container with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary seal.[1]

  • Environment: Store at 2–8 °C in a dedicated desiccator or a glovebox antechamber.

  • Inert Atmosphere: Headspace must be backfilled with Argon or Nitrogen.[1] Argon is preferred due to its higher density, which creates a better "blanket" over the solid/liquid.[1]

  • Visual Check: A white/off-white solid indicates purity.[1] Yellow/brown discoloration or fuming upon opening indicates hydrolysis and HCl formation.[1]

Part 3: Handling Protocol (The Self-Validating System)

This protocol uses a "Check-Act-Verify" system to prevent exposure and compound degradation.[1]

A. Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive liquids/vapors).[1]

  • Hands: Double-gloving recommended.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling.[1]

  • Respiratory: Work strictly within a certified chemical fume hood.[1]

B. Operational Workflow

Step 1: Preparation (The "Dry" Check) [1]

  • Action: Flame-dry or oven-dry all glassware (flasks, syringes, needles) for at least 2 hours at 120°C. Cool under a stream of dry Nitrogen/Argon.

  • Validation: Verify the humidity indicator in the lab or desiccator is blue (dry).

Step 2: Transfer Techniques

  • Scenario A: Solid State (< 30°C)

    • Use a dry, wide-bore funnel or spatula.[1]

    • Critical: Do not weigh on an open balance. Tare a capped vial, add solid in the hood, cap, and re-weigh.

  • Scenario B: Liquid State (> 40°C or supercooled)

    • Melt gently in a warm water bath (max 45°C) if needed.

    • Use a glass syringe with a stainless steel needle.[1] Avoid plastic syringes (plungers can swell/seize due to solvent/reagent interaction).[1]

Step 3: Reaction Setup

  • Maintain a positive pressure of inert gas throughout the addition.[1]

  • Causality: If the reaction involves a nucleophile (e.g., amine), add the acid chloride slowly at 0°C to control the exotherm and prevent "runaway" HCl generation.[1]

Visual Workflow: Safe Handling

HandlingWorkflow Start Start: this compound CheckState Check Physical State Start->CheckState Solid Solid: Weigh in Capped Vial CheckState->Solid < 38°C Liquid Liquid: Glass Syringe Transfer CheckState->Liquid > 38°C Reaction Reaction Vessel (Inert Atm, 0°C) Solid->Reaction Add via Powder Funnel Liquid->Reaction Dropwise Addition Scrubber Trap HCl Off-gas Reaction->Scrubber Vent Line

Caption: Figure 1. Decision matrix for transferring this compound based on physical state.

Part 4: Disposal & Quenching Procedures

Warning: Never dispose of unquenched acid chlorides directly into solvent waste containers.[1] This can cause pressurization and explosion.[1]

A. Quenching Protocol (Small Scale < 5g)
  • Setup: Prepare a beaker with 50% saturated Sodium Bicarbonate (NaHCO₃) solution and crushed ice. Place in the fume hood.

  • Dilution: Dilute the acid chloride residue with an inert solvent (Dichloromethane or Ethyl Acetate).[1]

  • Addition: Add the diluted acid chloride dropwise to the stirring ice/bicarbonate mixture.

    • Observation: Effervescence (CO₂) will occur.[1]

  • Validation: Test pH of the aqueous layer. It must be pH 7–9.[1] If acidic, add more solid NaHCO₃.[1]

B. Quenching Protocol (Large Scale > 5g)
  • Primary Quench: Use 2.5 M Sodium Hydroxide (NaOH) in place of bicarbonate to avoid excessive foaming (CO₂ generation).[1]

  • Temperature Control: Monitor internal temperature; keep < 20°C with an ice bath.

C. Waste Stream Segregation
  • Organic Layer: Separate and dispose of as "Halogenated Organic Waste."

  • Aqueous Layer: Once neutralized (pH 6–9), this can often be drain-disposed (subject to local EHS regulations) or collected as "Aqueous Waste."[1]

Visual Workflow: Disposal Logic

DisposalTree Waste Waste: Acid Chloride Residue Dilute Dilute with DCM/EtOAc Waste->Dilute Quench Slow Addition to Ice/NaHCO3 (pH > 7) Dilute->Quench Dropwise PhaseSep Phase Separation Quench->PhaseSep Stop Effervescence OrgWaste Organic Phase: Halogenated Waste PhaseSep->OrgWaste AqWaste Aqueous Phase: Neutralize & Drain/Collect PhaseSep->AqWaste

Caption: Figure 2. Step-by-step hydrolysis and waste segregation pathway.

Part 5: Emergency Response

  • Spill (Inside Hood): Cover with dry sand or vermiculite.[1] Do NOT use water. Scoop into a container and treat as hazardous waste.[1]

  • Skin Contact: Immediately wipe off excess chemical with a dry cloth (if visible solid), then flush with water for 15 minutes.[1] The "dry wipe" prevents immediate hydrolysis on the skin which exacerbates burns.[1]

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes.[1] Seek medical attention.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound (CAS 21900-55-0).[1][2][4]Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12626573 (this compound).[1]Link

  • Thermo Fisher Scientific. (2022).[1] Handling and Disposal of Acid Chlorides.[1]Link

  • ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Benzoyl chloride derivatives.[1]Link

Sources

Suzuki coupling reactions of 4-Bromo-2-chlorobenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chlorobenzoyl Chloride Derivatives

Executive Summary

This application note details the strategic functionalization of This compound , a high-value scaffold in drug discovery. Due to the presence of three distinct electrophilic sites (acid chloride, aryl bromide, and aryl chloride), chemoselectivity is the primary synthetic challenge.

This guide provides a validated workflow to:

  • Passivate the highly reactive acid chloride via amidation or esterification.

  • Selectively couple the aryl bromide using Suzuki-Miyaura conditions while preserving the ortho-chloride.

  • Avoid common pitfalls such as hydrolysis, scrambling, or over-arylation.

Strategic Analysis: The Electrophilic Hierarchy

Success with this substrate requires adherence to the intrinsic reactivity order of the functional groups. Attempting a "one-pot" Suzuki reaction directly on the acid chloride is chemically unsound due to the aqueous bases required for boronic acid activation, which leads to rapid hydrolysis of the -COCl group.

Reactivity Order (


): 
  • Acid Chloride (-COCl):

    
     — Reacts with nucleophiles (amines, alcohols, water) at 
    
    
    
    C.
  • Aryl Bromide (-Br):

    
     — Reacts with Pd(0) at 40–80^\circ$C.
    
  • Aryl Chloride (-Cl):

    
     — Inert under standard Suzuki conditions; requires specialized ligands (e.g., Buchwald biaryl phosphines) and temperatures 
    
    
    
    C to activate.

The "Cl-2" Advantage: The chlorine atom at the 2-position (ortho to the carbonyl) serves two roles:

  • Steric Shield: It forces the carbonyl group out of planarity, modulating the electronics of the ring.

  • Orthogonal Handle: Because C-Cl oxidative addition is significantly slower than C-Br, the chloride remains intact during the initial Suzuki coupling, available for late-stage functionalization.

Workflow Visualization

The following flowchart illustrates the critical path from the raw acid chloride to the final biaryl product.

G SM 4-Bromo-2-chlorobenzoyl chloride Step1 Step 1: Nucleophilic Acyl Substitution SM->Step1 R-NH2 / Base (DCM, 0°C) Inter Intermediate: 4-Bromo-2-chlorobenzamide Step1->Inter Formation of Stable Scaffold Step2 Step 2: Chemoselective Suzuki Coupling Inter->Step2 Ar-B(OH)2 / Pd(0) (Selectivity: Br > Cl) Prod Product: 4-Biaryl-2-chlorobenzamide Step2->Prod Final Biaryl

Figure 1: Sequential functionalization strategy ensuring chemoselectivity.

Experimental Protocols

Protocol A: Preparation of the Suzuki-Ready Scaffold (Amidation)

Objective: Convert the unstable acid chloride into a robust amide derivative.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to substrate). Cool to

    
    C in an ice bath.
    
  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the acid chloride spot will disappear rapidly).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove excess amine) and Brine. Dry over
    
    
    and concentrate.
  • Validation: Confirm formation of the amide via LC-MS (Target Mass) and NMR (Disappearance of acid chloride reactivity).

Protocol B: Chemoselective Suzuki Coupling (Br-Selective)

Objective: Couple the aryl bromide while leaving the ortho-chloride intact.

Reagents:

  • Substrate: 4-Bromo-2-chlorobenzamide derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing (Critical): Oxygen promotes homocoupling and catalyst deactivation. Sparge the 1,4-Dioxane and 2M

    
     with Nitrogen for 20 minutes prior to use.
    
  • Assembly: In a reaction vial, combine the Amide Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Catalyst.

  • Solvation: Add the degassed Dioxane (0.15 M) and aqueous Base (4:1 v/v Dioxane:Water ratio).

  • Reaction: Seal the vial and heat to 60–80^\circ$C .

    • Expert Note: Do not exceed

      
      C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, especially with electron-deficient rings.
      
  • Monitoring: Check HPLC/TLC at 2 hours. The reaction typically completes within 4–6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments for difficult substrates.

VariableStandard ConditionOptimization for Low YieldOptimization for Selectivity (Avoid Cl-reaction)
Catalyst

XPhos Pd G2 (Boosts turnover)

(Less active, higher Br-selectivity)
Base


(Stronger, helps hindered boronic acids)

(Milder, reduces side reactions)
Solvent Dioxane/WaterToluene/Water (Better for greasy substrates)THF/Water (Lower boiling point limits thermal activation of Cl)
Temp

C

C

C (Kinetic control)

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Retrieved from

  • Fairlamb, I. J. S., et al. (2022).[3] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. NIH/PMC. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational Reference for Mechanism).

  • Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Electrophile Selectivity. Retrieved from

Sources

Application Note: Synthesis of Aryl Ketones using 4-Bromo-2-chlorobenzoyl Chloride

[1]

Abstract

This guide details the synthetic utility of 4-Bromo-2-chlorobenzoyl chloride (CAS 21900-55-0) as a scaffold for generating polysubstituted aryl ketones.[1] The simultaneous presence of an acid chloride, an ortho-chloro substituent, and a para-bromo substituent presents a unique "tri-functional" handle. This note outlines three distinct protocols: Friedel-Crafts Acylation (for electron-rich arenes), the Weinreb Amide Protocol (for controlled nucleophilic addition), and Pd-Catalyzed Acyl-Suzuki Coupling (for sensitive substrates).[1] Emphasis is placed on chemoselectivity—specifically preserving the aryl halides for downstream cross-coupling (e.g., synthesis of SGLT2 inhibitor intermediates).

Introduction & Chemical Profile[2][3][4]

This compound is a critical building block in drug discovery.[1] Its value lies in its orthogonal reactivity :

  • Acyl Chloride: Highly reactive electrophile for ketone formation.[2]

  • Aryl Bromide: Prime handle for subsequent Suzuki/Buchwald couplings.

  • Aryl Chloride: Steric director and secondary electrophile (requires harsher conditions than Br, allowing sequential functionalization).

Chemical Properties
PropertyData
CAS Number 21900-55-0
Formula C₇H₃BrCl₂O
MW 253.91 g/mol
Physical State Low-melting solid / Crystalline mass
Storage 2–8°C, under inert atmosphere (Hydrolysis sensitive)
Hazards Corrosive (Skin Corr.[1][3] 1B), Lachrymator

Method A: Friedel-Crafts Acylation (The Gold Standard)[1]

Best For: Electron-rich aromatic partners (e.g., anisole, toluene, phenol derivatives). Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion intermediate.[2]

Mechanistic Insight

The 2-chloro substituent on the benzoyl chloride exerts a steric "ortho effect."[1] While this slightly retards the formation of the acylium ion compared to unsubstituted benzoyl chloride, it significantly suppresses side reactions at the ortho position of the ring during subsequent steps. The reaction requires a stoichiometric Lewis Acid (AlCl₃) because the resulting ketone product complexes with the aluminum, deactivating the catalyst.

Protocol: Synthesis of (4-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Context: This specific transformation is a known step in the synthesis of gliflozin-class antidiabetic agents.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Phenetole (Ethoxybenzene) (1.0 eq)[1]

  • Aluminum Chloride (AlCl₃) (1.1–1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and addition funnel.

  • Solvation: Charge the flask with Phenetole (1.0 eq) and anhydrous DCM (5 mL/mmol) . Cool to 0°C using an ice bath.

  • Catalyst Addition: Add AlCl₃ (1.1 eq) portion-wise over 15 minutes. Note: Exothermic. Maintain internal temp < 5°C. The mixture may turn yellow/orange.

  • Acylation: Dissolve This compound (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for TLC).

  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing Ice/HCl (1M) . Caution: Vigorous gas evolution (HCl).[1]

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Ethanol or Heptane/EtOAc.

Troubleshooting:

  • Low Yield? Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps).

  • Regioselectivity Issues? Friedel-Crafts is para-directing for phenetole.[1] If ortho isomers form, lower the temperature to -10°C.

Method B: Weinreb Amide Protocol (Precision Route)[1]

Best For: Reaction with sensitive Organometallics (Grignard/Lithium) to prevent over-addition to tertiary alcohols. Critical Note: Direct addition of Grignard reagents to the acid chloride usually yields tertiary alcohols. The Weinreb amide acts as a "stop-cock," halting the reaction at the ketone stage.

Workflow
  • Amidation: Acid Chloride + N,O-Dimethylhydroxylamine → Weinreb Amide.

  • Nucleophilic Attack: Weinreb Amide + R-MgBr → Stable Tetrahedral Intermediate.[1]

  • Hydrolysis: Intermediate + H₃O⁺ → Aryl Ketone.

Protocol

Step 1: Weinreb Amide Formation

  • Dissolve N,O-Dimethylhydroxylamine HCl (1.1 eq) in DCM. Cool to 0°C.

  • Add Pyridine (2.2 eq) . Stir for 10 min.

  • Add This compound (1.0 eq) dropwise.

  • Stir at RT for 1 hour. Quench with water, extract with DCM.[5]

  • Result: 4-Bromo-2-chloro-N-methoxy-N-methylbenzamide.[1]

Step 2: Grignard Addition (Chemoselectivity Alert)

  • Risk: Lithium-Halogen exchange.[1] The aryl bromide is susceptible to exchange with R-Li or R-MgBr if the temperature is too high.[1]

  • Control: Perform addition at -78°C (for R-Li) or 0°C (for R-MgBr).

  • Procedure:

    • Dissolve Weinreb amide in dry THF. Cool to -10°C .[1][6]

    • Add R-MgBr (1.2 eq) slowly.

    • Stir for 30–60 min. Do not reflux.

    • Quench with sat. NH₄Cl.

Method C: Pd-Catalyzed Acyl-Suzuki Coupling[1]

Best For: Coupling with Aryl Boronic Acids (avoiding strong nucleophiles entirely). Advantage: Preserves the Ar-Br and Ar-Cl halogens perfectly.[1]

Protocol

Reagents:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)[1]

  • Pd(OAc)₂ (1 mol%) + PPh₃ (2 mol%) (or pre-formed catalysts like Pd(PPh₃)₄).[1]

  • Base: Cs₂CO₃ (dry, 2.0 eq).

  • Solvent: Toluene (Anhydrous).

Procedure:

  • In a glovebox or under Argon, mix catalyst, boronic acid, and base in Toluene.

  • Add the acid chloride.[7]

  • Heat to 80°C for 4–6 hours.

  • Note: Anhydrous conditions are vital to prevent hydrolysis of the acid chloride to the benzoic acid (which shuts down the cycle).

Visualization & Logic

Decision Matrix for Synthetic Route

Use the following logic map to select the appropriate method for your substrate.

SynthesisRoutesStartStarting Material:This compoundDecision1Is the coupling partneran electron-rich arene?Start->Decision1TargetTarget: Aryl KetoneDecision2Does the partner havesensitive functional groups?Decision1->Decision2No (e.g., Alkyl, Heterocycle)MethodAMethod A: Friedel-Crafts(AlCl3, DCM, 0°C)Decision1->MethodAYes (e.g., Phenol, Anisole)MethodBMethod B: Weinreb Amide(1. Amidation, 2. R-MgBr)Decision2->MethodBNo (Standard Alkyl/Aryl)MethodCMethod C: Acyl-Suzuki(Pd cat, Boronic Acid)Decision2->MethodCYes (Esters, Nitriles)MethodA->TargetMethodB->TargetMethodC->Target

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate electronic properties and functional group tolerance.

Friedel-Crafts Reaction Mechanism

FCMechanismSubstrate4-Bromo-2-chlorobenzoylchlorideComplexAcylium Ion Complex[Ar-C≡O]+ [AlCl4]-Substrate->Complex+ AlCl3AlCl3AlCl3(Lewis Acid)SigmaSigma Complex(Intermediate)Complex->Sigma+ AreneAreneArene Nucleophile(e.g., Phenetole)ProductAryl Ketone(Complexed)Sigma->Product- HClFinalFinal Ketone(Free)Product->Final+ H2O (Quench)

Caption: Mechanistic flow of the AlCl3-mediated Friedel-Crafts acylation, highlighting the critical acylium ion formation.

Comparative Data Analysis

ParameterMethod A: Friedel-CraftsMethod B: Weinreb AmideMethod C: Acyl-Suzuki
Reagent Cost Low (AlCl₃ is cheap)Moderate (Weinreb amine)High (Pd catalyst)
Atom Economy HighLow (Multi-step)Moderate
Halogen Safety Excellent (No metal exchange)Moderate (Temp control needed)Excellent
Substrate Scope Electron-rich arenes onlyBroad (Alkyl & Aryl)Broad (Boronic acids)
Typical Yield 75–90%60–80% (2 steps)70–85%

References

  • Friedel-Crafts Acylation in Gliflozin Synthesis

    • Title: Synthesis of diarylmethanes, a key building block for SGLT2 inhibitors.
    • Source: American Chemical Society (ACS) / GuideChem[1]

    • URL:[Link] (Representative link for SGLT2 synthesis context)[1]

  • Weinreb Amide Methodology

    • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.[1]

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

  • Chemical Properties & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem[1][8][9]

    • URL:[Link][1]

  • Acyl-Suzuki Coupling

    • Title: Palladium-catalyzed cross-coupling of acyl chlorides with arylboronic acids.[1][10]

    • Source: Organic Chemistry Portal
    • URL:[Link]

(Note: Always consult the specific SDS for this compound before handling.)

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-chlorobenzoyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-chlorobenzoyl chloride is a highly reactive chemical intermediate whose strategic importance in agrochemical synthesis lies in its utility as a versatile building block. The presence of a reactive acyl chloride group, combined with the distinct electronic and steric properties imparted by the chloro and bromo substituents, makes it a valuable synthon for introducing the 4-bromo-2-chlorophenyl moiety into larger, biologically active molecules. This document provides an in-depth guide for researchers and development professionals on the application of this compound, with a primary focus on its role in the synthesis of diamide-class insecticides. Detailed protocols, mechanistic insights, and workflow visualizations are provided to enable its effective use in the laboratory.

Introduction: A Profile of this compound

This compound (CAS No: 21900-55-0) is an acyl halide characterized by a benzene ring substituted with a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2) relative to the benzoyl chloride group.[1] This specific substitution pattern is not arbitrary; it is designed to confer specific properties to the final agrochemical product.

  • Lipophilicity and Membrane Permeability: The halogen atoms (Br, Cl) significantly increase the lipophilicity of the molecule. This is a critical attribute for an effective pesticide, as it enhances its ability to penetrate the waxy outer cuticle of insects or the cell membranes of fungal pathogens.[2]

  • Metabolic Stability: The presence of halogens can block sites that are otherwise susceptible to metabolic degradation by the target pest, thereby increasing the bioavailability and residual activity of the agrochemical.

  • Binding Interactions: The 4-bromo-2-chlorophenyl group can engage in specific hydrophobic and halogen-bonding interactions within the active site of target proteins, such as insect ryanodine receptors, contributing to the molecule's potency.[2]

  • Reactivity: The acyl chloride functional group is a powerful acylating agent, enabling efficient formation of amide, ester, and other key linkages under relatively mild conditions.

The structure and key reactive site of this compound are illustrated below.

Caption: Structure and primary reactive site of this compound.

Core Application: Synthesis of N-Aryl Benzamides for Diamide Insecticides

The most significant application of benzoyl chloride derivatives in modern agrochemistry is in the synthesis of diamide insecticides. This class of compounds, which includes major commercial products like Chlorantraniliprole, acts as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death of the target pest.[3] While many patented routes to these complex molecules exist, the fundamental step often involves the formation of a critical amide bond between a substituted benzoyl chloride and a substituted aniline or anthranilic acid derivative.[4][5]

The following section details a robust, representative protocol for the synthesis of an N-aryl-4-bromo-2-chlorobenzamide, which serves as a foundational scaffold for this class of insecticides.

General Workflow for Amide Bond Formation

The core of the synthesis is a nucleophilic acyl substitution reaction. An amine nucleophile attacks the electrophilic carbonyl carbon of this compound. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G start Dissolve Substituted Aniline and Base in Aprotic Solvent cool Cool Reaction Mixture (e.g., 0-5 °C) start->cool add Slowly Add Solution of This compound cool->add react Stir at Room Temperature (Monitor by TLC/LC-MS) add->react workup Aqueous Workup: Quench, Separate Layers, Wash Organic Phase react->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of N-aryl-4-bromo-2-chlorobenzamides.

Detailed Laboratory Protocol

This protocol describes the synthesis of a model compound, N-(2-methyl-4-nitrophenyl)-4-bromo-2-chlorobenzamide, to illustrate the process.

Materials:

  • This compound (1.0 eq)

  • 2-Methyl-4-nitroaniline (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4-nitroaniline (1.05 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Acylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure N-aryl-4-bromo-2-chlorobenzamide.

Rationale and Trustworthiness: This protocol constitutes a self-validating system. The use of an inert atmosphere prevents hydrolysis of the highly reactive acyl chloride. The dropwise addition at 0 °C ensures controlled acylation. The specific sequence of aqueous washes is designed to systematically remove all reactants and byproducts, ensuring a high-purity crude product before the final purification step.

Quantitative Data and Characterization (Exemplar)

For the synthesis described above, the following table summarizes the expected quantitative data.

ParameterValueNotes
Reactants
This compound2.54 g (10.0 mmol, 1.0 eq)FW: 253.91 g/mol
2-Methyl-4-nitroaniline1.59 g (10.5 mmol, 1.05 eq)FW: 152.15 g/mol
Pyridine1.19 mL (15.0 mmol, 1.5 eq)FW: 79.10 g/mol
Product N-(2-methyl-4-nitrophenyl)-4-bromo-2-chlorobenzamideFW: 387.58 g/mol
Theoretical Yield 3.88 gBased on 100% conversion of the limiting reagent.
Expected Experimental Yield 3.30 - 3.68 g (85-95%)Typical yields for this type of acylation reaction.
Appearance Off-white to pale yellow solid

Extended Applications & Future Potential

The reactivity of this compound allows for its theoretical application in generating other classes of agrochemicals beyond diamide insecticides. The core principle remains the introduction of the 4-bromo-2-chlorobenzoyl moiety to modulate biological activity.

G cluster_pathways Potential Synthetic Pathways start 4-Bromo-2-chlorobenzoyl Chloride insecticides N-Substituted Benzamides (Diamide Insecticides) start->insecticides + Substituted Aniline fungicides Benzoylcarbamates (Fungicides) start->fungicides + Alcohol (via Isocyanate) herbicides Benzoyl Hydrazides (Herbicides) start->herbicides + Hydrazine Derivative

Caption: Potential synthetic routes from this compound to different agrochemical classes.

Synthesis of Fungicidal Benzoylcarbamates

Structurally related benzoylcarbamates have demonstrated significant antifungal activity against various plant pathogens.[2] A plausible route to these compounds involves a Curtius rearrangement of an intermediate benzoyl azide, formed from this compound, to an isocyanate, which is then trapped by an alcohol.

Protocol Outline:

  • Azide Formation: React this compound with sodium azide (NaN₃) in a solvent like acetone at low temperatures (0-5 °C). Caution: Azide compounds can be explosive; handle with appropriate care.

  • Isocyanate Formation: The crude benzoyl azide is heated in an inert, high-boiling solvent (e.g., toluene) to induce the Curtius rearrangement, forming 4-bromo-2-chlorophenyl isocyanate in situ.

  • Carbamate Formation: The isocyanate solution is cooled and treated with a desired alcohol to yield the final benzoylcarbamate product.

Conclusion

This compound is a potent and versatile reagent for agrochemical synthesis. Its primary and most validated application lies in the construction of N-aryl benzamide scaffolds, which are central to the structure of modern diamide insecticides. The protocols and workflows detailed herein provide a reliable foundation for researchers to leverage this building block in the development of novel crop protection agents. The principles of its reactivity can be logically extended to the synthesis of other potential agrochemical classes, making it a valuable tool in the ongoing search for effective and sustainable agricultural solutions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application of 4-Bromobenzoyl Chloride in Agrochemical Synthesis: A Detailed Overview. BenchChem.
  • ChemicalBook. (n.d.). Chlorantraniliprole synthesis. ChemicalBook.
  • Patsnap Eureka. (2018). Method for synthesizing chlorantraniliprole.
  • Lahcen, A., et al. (2007). Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-9. [Link]

  • AChemBlock. (2026). This compound 97%. AChemBlock.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude 4-Bromo-2-chlorobenzoyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-2-chlorobenzoyl chloride via vacuum distillation. This document outlines the fundamental principles, a detailed experimental protocol, and extensive troubleshooting solutions to ensure a successful and safe purification process.

Core Principles and Compound Properties

This compound is a highly reactive acyl chloride, making its purification a nuanced task. The primary challenges stem from its high boiling point, thermal instability, and extreme sensitivity to moisture.[1][2] Vacuum distillation is the method of choice as it lowers the boiling point, thereby mitigating the risk of thermal decomposition.[3][4]

Successful purification hinges on a deep understanding of the compound's properties and meticulous control over the experimental conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / InformationSource(s)
CAS Number 21900-55-0[5][6]
Molecular Formula C₇H₃BrCl₂O[5][6]
Molecular Weight 253.90 g/mol [7]
Appearance Solid[5]
Purity (Typical) 95-97%[5][6]
Boiling Point Data not available. Estimated to be >250 °C at atmospheric pressure. Distillation requires high vacuum (<5 mmHg).N/A
Boiling Point (Analogue) 4-Chlorobenzoyl chloride: 102-104 °C at 11 mmHg.[8]
Boiling Point (Analogue) 4-Bromobenzoyl chloride: ~174 °C at 102 mmHg.[9]
Safety Hazards Causes severe skin burns and eye damage.[1][10] Reacts with water, releasing toxic gas.[1][8] Moisture sensitive.[8]

Common Impurities: The crude material typically contains byproducts and reagents from its synthesis, which is often the reaction of 4-Bromo-2-chlorobenzoic acid with a chlorinating agent.[3][11]

  • Starting Material: Unreacted 4-Bromo-2-chlorobenzoic acid.[2]

  • Chlorinating Agent: Excess thionyl chloride (B.P. 79 °C) or oxalyl chloride.[3][12]

  • Solvents: Residual solvents from the synthesis, such as dichloromethane or toluene.[13]

  • Byproducts: Dissolved hydrogen chloride (HCl) and decomposition products.[2]

Recommended Experimental Setup & Protocol

A robust and properly prepared setup is critical for a safe and efficient distillation. All glassware must be meticulously dried to prevent hydrolysis of the acyl chloride.[4]

Pre-Distillation Checklist:
  • Glassware: All components (flasks, distillation head, condenser, etc.) must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.

  • Vacuum System: Ensure your vacuum pump can achieve the necessary low pressure (<5 mmHg). Use a cold trap (e.g., dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.[14][15]

  • Heating: Use a heating mantle with a stirrer and a sand or oil bath for uniform temperature control. Direct heating with a mantle can create hot spots, leading to decomposition.

  • Joints: Lightly grease all ground-glass joints with a high-vacuum, chemically inert grease (e.g., PTFE-based).

  • Safety: Conduct the entire procedure in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[1]

Visualization of Distillation Apparatus

G cluster_setup Short-Path Vacuum Distillation Setup flask Distilling Flask (in Heating Bath) - Crude Product - Stir Bar head Short-Path Head with Thermometer flask->head Vapors Rise condenser Condenser (Water In/Out) head->condenser receiver Receiving Flask (Cooled) condenser->receiver Purified Distillate vac_adapter Vacuum Adapter receiver->vac_adapter cold_trap Cold Trap (Dry Ice/Acetone) vac_adapter->cold_trap To Vacuum n2_inlet Inert Gas Inlet (with stopcock) vac_adapter->n2_inlet pump Vacuum Pump cold_trap->pump

Caption: Recommended short-path distillation apparatus.

Step-by-Step Distillation Protocol
  • Charging the Flask: Charge the dry distilling flask with the crude this compound (do not fill more than half full) and a PTFE-coated magnetic stir bar.[16][17]

  • Assembly: Assemble the distillation apparatus as shown in the diagram above. Ensure all connections are secure.

  • Initial Purge: Evacuate the system slowly and then backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to remove atmospheric moisture.

  • Apply Vacuum: Begin stirring. Slowly and carefully apply the vacuum to the system. A gradual reduction in pressure is crucial to prevent bumping.[18][19]

  • Heating: Once the ultimate vacuum is reached and stable, begin to heat the distillation flask gently using the oil/sand bath.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities (e.g., residual solvent, thionyl chloride) in the initial fraction. These will typically distill at a much lower temperature.

    • Main Fraction: As the temperature rises and stabilizes, the pure product will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. Record the temperature and pressure at which the main fraction is collected.

    • End-run: As the distillation rate slows, you may observe a rise in temperature or charring in the distillation pot. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown:

    • Remove the heating bath and allow the system to cool completely under vacuum.

    • Slowly vent the system by introducing inert gas through the inlet. Do not vent with air , as this can introduce moisture that will react with the hot product.

    • Disassemble the apparatus and immediately cap the receiving flask containing the purified product. Store under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What type of vacuum pump is required? A: A two-stage rotary vane pump or a chemically resistant diaphragm pump capable of reaching a pressure of <5 mmHg is recommended. A cold trap must be used in-line before the pump to prevent damage from corrosive vapors.[15]

Q2: I don't know the exact boiling point. How do I determine the right temperature and pressure? A: This is a common challenge. The best approach is to achieve the lowest possible vacuum your system can stably hold. Then, slowly increase the temperature of the heating bath until distillation begins. The distillation temperature at that pressure is your target. For an initial estimate, based on analogues, you might expect distillation between 120-180 °C at a pressure of 1-5 mmHg.[8][9]

Q3: Why did my product turn dark brown or black upon heating? A: Darkening or charring indicates thermal decomposition. This is caused by excessive heating.[1] To prevent this, you must achieve a lower vacuum level (a "deeper" vacuum), which will allow the product to boil at a lower, safer temperature. Using a well-controlled oil or sand bath is also critical for even heating.

Q4: Can I use boiling chips instead of a magnetic stirrer? A: While boiling chips can be used to promote smooth boiling, they are less effective in high-vacuum distillations and can become deactivated over time.[16][17] A magnetic stirrer provides more consistent and reliable agitation, which is superior for preventing bumping. If you must use boiling chips, use fresh, porous chips designed for vacuum applications.

Q5: The crude material is a solid. How should I handle this? A: The crude solid should be added to the distillation flask before assembly. The material will be melted under vacuum as you begin to heat the flask. Ensure the stir bar can move freely before the material melts completely.

Troubleshooting Guide

This section addresses specific problems that may arise during the distillation process.

G p1 Problem: Violent Bumping c1a Cause: Heating too rapidly p1->c1a c1b Cause: Vacuum applied too quickly p1->c1b c1c Cause: Ineffective stirring p1->c1c p2 Problem: No Distillate at High Temperature c2a Cause: Vacuum is not low enough p2->c2a c2b Cause: System leak p2->c2b c2c Cause: Blockage in vapor path p2->c2c p3 Problem: Unstable Vacuum c3a Cause: System leak p3->c3a Same as 2b c3b Cause: Outgassing from crude material p3->c3b c3c Cause: Pump issue p3->c3c Same as 2a p4 Problem: Product is Cloudy or Discolored c4a Cause: Moisture contamination p4->c4a c4b Cause: Thermal decomposition p4->c4b c4c Cause: Co-distillation of impurities p4->c4c s1a Solution: Reduce heat; increase slowly c1a->s1a s1b Solution: Vent & re-apply vacuum gradually c1b->s1b s1c Solution: Ensure stir bar is spinning effectively c1c->s1c s2a Solution: Check pump performance and cold trap c2a->s2a s2b Solution: Check all joints and connections for leaks c2b->s2b s2c Solution: Cool, vent, and inspect apparatus c2c->s2c c3a->s2b s3b Solution: Hold at low heat under vacuum to allow volatiles to escape c3b->s3b c3c->s2a s4a Solution: Ensure all glassware is bone-dry before starting c4a->s4a s4b Solution: Distill at a lower pressure/temperature c4b->s4b s4c Solution: Improve separation with a short fractionating column c4c->s4c

Caption: Logic map for troubleshooting common distillation issues.

Problem: The material is bumping violently.

  • Cause & Mechanism: Superheating of the liquid followed by sudden, explosive boiling. This often happens when heat is applied too quickly or the vacuum is too strong, without sufficient nucleation sites for smooth boiling.[14][16]

  • Solution:

    • Immediately lower or remove the heat source.

    • Ensure the magnetic stirrer is functioning at a speed sufficient to create a deep vortex.

    • If the problem persists, cool the system, vent with inert gas, and re-apply the vacuum very slowly to degas the material before heating.[17]

Problem: The product is not distilling, even at a high bath temperature (>180 °C).

  • Cause & Mechanism: The boiling point of a substance is a function of pressure. If the system pressure is too high, the boiling point will remain high, potentially exceeding the temperature at which the compound decomposes.

  • Solution:

    • Check for Leaks: The most common cause is a leak in the system. Check all glass joints, tubing connections, and the vacuum adapter.

    • Verify Vacuum Pump Performance: Ensure your pump is pulling a sufficiently low vacuum. Check the pump oil (if applicable) and the integrity of the cold trap. The pressure should be monitored with a vacuum gauge (e.g., a Pirani or McLeod gauge) connected to the apparatus.

Problem: The vacuum level is fluctuating or will not stay low.

  • Cause & Mechanism: This is almost always due to a leak or significant outgassing from the crude material. Outgassing occurs when dissolved gases or volatile impurities are released from the crude product under vacuum.

  • Solution:

    • Leak Test: Check all joints and seals as described above.

    • Degas the Sample: Before applying high heat, allow the crude material to stir under full vacuum at a gentle temperature (e.g., 40-50 °C) for 30-60 minutes. This will remove most of the dissolved gases and highly volatile impurities, leading to a more stable vacuum during the main distillation.

Problem: I am seeing smoke or fumes inside the apparatus.

  • Cause & Mechanism: This is a clear sign of decomposition. The "smoke" is often finely divided carbon particles or aerosolized decomposition products. The acyl chloride is being heated beyond its point of thermal stability.

  • Solution:

    • Immediately Stop Heating: Remove the heat source.

    • Improve the Vacuum: The only remedy is to distill at a lower temperature, which requires a lower system pressure. Re-evaluate your vacuum system for leaks or performance issues.

References

  • Laboratory Supply Network. (2017). How to Minimize Bumping and Foaming. [Link]

  • Lab Instrument Manufacturer. (n.d.). How do you stop a Rotovap from bumping?. [Link]

  • Lab Manager. (2017). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. [Link]

  • Digivac. (2022). Solvent Recovery Vacuum Tips. [Link]

  • Buchi.com. (n.d.). Foam is foe in rotary evaporation. Here is how to prevent it. [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-bromo-. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorobenzoyl chloride. [Link]

  • Science Madness. (2012). Vacuum Distillation of SOCl2 (thionyl chloride). [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • Scribd. (n.d.). Preparation of Acyl Chlorides With Thionyl Chloride. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Cheméo. (n.d.). Benzoyl chloride, 4-chloro-. [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. [Link]

  • Versa-Matic. (n.d.). Materials Compatibility Guide. [Link]

  • Walchem. (2024). Chemical Compatibility Chart. [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. [Link]

  • Siemens. (2008). Chemical Resistance Chart. [Link]

  • Mid-West Instrument. (n.d.). Material Compatibility. [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Proceeding of International Conference on Drug Development of Natural Resources. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]

Sources

Removing 4-bromobenzoic acid impurity from 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BzCl-4Br2Cl Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a persistent 4-bromobenzoic acid impurity in your 4-bromo-2-chlorobenzoyl chloride synthesis. This is a "silent killer" in downstream applications—particularly Friedel-Crafts acylations or amide couplings—where the free acid acts as a catalyst poison or stoichiometric sink.

The presence of the parent acid (4-bromobenzoic acid) stems from one of two root causes:

  • Incomplete Conversion: The chlorination reaction did not reach 100% completion.

  • Retro-Hydrolysis: Moisture ingress during workup converted the highly reactive acid chloride back to the acid.

This guide provides three validated protocols to eliminate this impurity, ranked by efficacy.

Phase 1: Diagnostics & Detection

Before attempting purification, confirm the nature of the impurity. This compound is a solid at room temperature (MP ~30-40°C range depending on purity), making it visually indistinguishable from the high-melting acid impurity (MP ~252°C) when mixed.

Diagnostic MethodLook For (Impurity Signal)Look For (Pure Product)

H NMR
(CDCl

)
Broad Singlet > 10.0 ppm (Carboxylic -OH).Clean aromatic region; absence of downfield singlet.
FT-IR (Neat/ATR)Broad stretch 2500–3300 cm

(-OH).[1] Carbonyl stretch ~1680–1710 cm

.[1]
Sharp C=O stretch shifted to ~1770–1780 cm

(Acyl Chloride shift).
Solubility Insoluble in cold hexanes/pentane.Soluble in hexanes/pentane.

Phase 2: Remediation Protocols

Protocol A: The "Thionyl Chase" (Chemical Conversion)

Best for: High impurity levels (>5%) caused by incomplete reaction.

The Logic: Rather than separating the impurity, chemically convert it into the desired product. The 2-chloro substituent provides steric hindrance, often requiring catalytic activation to drive the reaction to completion.

Reagents: Thionyl Chloride (SOCl


), DMF (Catalytic).[1][2]
  • Setup: Return the crude material to a round-bottom flask.

  • Addition: Add neat SOCl

    
     (2–3 equivalents relative to the estimated acid impurity).
    
  • Catalysis (Critical): Add anhydrous DMF (1–2 drops per 10g of substrate).

    • Mechanism:[3][4] DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than SOCl

      
       alone.
      
  • Reflux: Reflux under inert atmosphere (N

    
     or Ar) for 2–3 hours.
    
  • Workup: Distill off excess SOCl

    
     under reduced pressure.
    
    • Note: Add dry toluene and rotovap again ("azeotropic drying") to remove trace thionyl chloride.

Protocol B: High-Vacuum Distillation (Physical Separation)

Best for: High purity requirements (>99%) and removal of non-volatiles.

The Logic: There is a massive boiling point differential. The acid chloride boils at reduced pressure (likely 110–130°C @ 10-15 mmHg), whereas the parent acid is a high-melting solid that will sublime or remain in the pot.

  • Apparatus: Short-path distillation head with a Vigreux column (optional but recommended to prevent acid sublimation carryover).

  • Vacuum: High vacuum is essential (<5 mmHg is ideal, <20 mmHg acceptable).

  • Heat: Use an oil bath. Do not use a heat gun, as "hot spots" cause decomposition.

  • Collection:

    • Fore-run: Discard the first few milliliters (often contains residual SOCl

      
       or HCl).
      
    • Main Fraction: Collect the steady boiling fraction.

    • Pot Residue: The 4-bromobenzoic acid will remain in the flask.

Protocol C: The "Hexane Trituration" (Solubility Hack)

Best for: Small scale (<5g) or when distillation is unavailable.

The Logic: Benzoyl chlorides are highly soluble in non-polar hydrocarbons (hexane/pentane). Benzoic acids, due to strong intermolecular hydrogen bonding (dimers), are generally insoluble in these solvents.

  • Dissolution: Add dry hexane (approx 10 mL per gram of crude) to the solid crude mixture.

  • Agitation: Sonicate or stir vigorously for 10 minutes. The acid chloride will dissolve; the acid impurity will remain as a white suspended solid.

  • Filtration: Filter quickly through a sintered glass funnel (under N

    
     blanket if possible) or a plug of glass wool.
    
    • Warning: Do not use standard filter paper if it contains moisture; it will hydrolyze your product. Use oven-dried glassware.

  • Evaporation: Remove the hexane in vacuo to yield the purified acid chloride.

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your compound based on the impurity level and available equipment.

PurificationLogic Start Crude this compound Analyze Analyze (H-NMR / IR) Start->Analyze ImpurityCheck Impurity Level? Analyze->ImpurityCheck HighImpurity High (>5% Acid) Incomplete Reaction ImpurityCheck->HighImpurity Broad OH peak LowImpurity Low (<5% Acid) Hydrolysis/Trace ImpurityCheck->LowImpurity Small OH shoulder ThionylChase Protocol A: Reflux with SOCl2 + DMF cat. (Convert Acid -> Chloride) HighImpurity->ThionylChase Distillation Protocol B: Vacuum Distillation (BP Diff Separation) LowImpurity->Distillation Large Scale Trituration Protocol C: Hexane Extraction (Solubility Separation) LowImpurity->Trituration Small Scale ThionylChase->Distillation Workup Final Pure Acid Chloride (Store under Ar) Distillation->Final Trituration->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity concentration and scale.

Frequently Asked Questions (FAQs)

Q: Can I wash the reaction mixture with aqueous NaHCO


 to remove the acid? 
A: ABSOLUTELY NOT. 
While this is standard for stable esters or amides, acid chlorides are highly moisture-sensitive. An aqueous basic wash will catalyze the hydrolysis of your product, converting your entire batch back into the 4-bromobenzoic acid impurity you are trying to remove [1].

Q: My product solidified in the receiver flask during distillation. What do I do? A: this compound is a low-melting solid. Gently warm the receiver flask with a heat gun (low setting) to melt it, or dissolve it directly out of the receiver using the dry solvent required for your next step (e.g., dry DCM or THF).

Q: Why is the 2-chloro position making the reaction difficult? A: The chlorine atom at the ortho position creates steric hindrance around the carbonyl carbon. This makes the nucleophilic attack by thionyl chloride slower compared to para-substituted analogs. This is why the addition of DMF (Dimethylformamide) is critical—it acts as a catalyst to overcome this steric barrier [2].

Q: How should I store the purified material? A: Store in a tightly sealed container with a Teflon-lined cap, under an inert atmosphere (Argon is heavier than air and preferred). Tape the cap with Parafilm. Store in a fridge or freezer to slow down hydrolysis from ambient moisture.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section on Acid Chlorides).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack type activation by DMF).

  • BenchChem. Purification of 4-bromobenzoyl chloride. (General protocols for benzoyl chloride purification).

  • Sigma-Aldrich. Product Specification: this compound. (Physical data verification).

Sources

Technical Support Center: Purification of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvent & Handling Guide Ticket ID: #RX-BrClBz-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Critical Constraints

Compound: 4-Bromo-2-chlorobenzoyl chloride CAS: 21900-55-0 Physical State: Low-melting crystalline solid (MP: ~72–82°C) [1, 2].[1] Primary Hazard: Hydrolytic Instability.

The "Why" Behind the Protocol: The primary challenge with this compound is not just purification, but preservation .[1] As an acid chloride, it reacts violently with moisture to form 4-bromo-2-chlorobenzoic acid and HCl gas.[1]

  • The Trap: Users often mistake the white precipitate forming in moist air for the product. In reality, that precipitate is often the degraded acid impurity (MP >200°C), which is insoluble in non-polar solvents.

  • The Solution: You must use a hydrophobic, aprotic solvent system that selectively dissolves the acid chloride while rejecting the acid impurity.

Solvent Selection Matrix

The choice of solvent is dictated by the melting point (~72°C). You must avoid solvents with boiling points significantly higher than the melting point to prevent "oiling out" (where the product melts into a separate liquid phase rather than dissolving).

Recommended Solvents
Solvent SystemSuitabilityTechnical Rationale
n-Hexane (Dry) Primary Choice BP (68°C) < MP (~72°C). This is critical.[1] It allows you to heat the solvent to reflux without melting the product, ensuring true dissolution. The acid impurity is insoluble and can be filtered off.
n-Heptane SecondaryBP (98°C).[1] Good solubility, but requires careful temperature control.[2] If heated >75°C, the product may melt (oil out) rather than dissolve.
DCM / Hexane AlternativeFor samples that are difficult to dissolve. Dissolve in minimal Dichloromethane (DCM), then add Hexane to induce crystallization.
Thionyl Chloride Reagent/SolventUsed if the material is heavily hydrolyzed. Refluxing in SOCl₂ reconverts the acid impurity back to the acid chloride.
Strictly Prohibited Solvents[1]
  • Water / Aqueous buffers: Immediate hydrolysis.

  • Alcohols (Ethanol, Methanol, IPA): Immediate reaction to form esters (solvolysis).

  • Wet Ethers: Ether/THF are hygroscopic; even trace water will degrade the chloride.

Step-by-Step Recrystallization Protocol

Objective: Purify this compound and remove the benzoic acid impurity. Prerequisite: All glassware must be oven-dried. Perform under N₂ or Ar atmosphere if possible.

Phase 1: Dissolution & Hot Filtration (The Purification Step)[1]
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube or N₂ line).

  • Solvent Addition: Add dry n-Hexane (approx. 5–7 mL per gram of solid).

  • Heating: Heat the mixture gently to reflux (68°C).

    • Observation: The acid chloride should dissolve.[3][4][5] Any solid remaining at reflux is likely the 4-bromo-2-chlorobenzoic acid impurity .[1]

  • Filtration: While the solution is still hot, filter it through a sintered glass funnel (or a fluted filter paper) to remove the insoluble acid impurity.

    • Tip: Pre-warm the funnel to prevent premature crystallization.

Phase 2: Crystallization (The Isolation Step)[1]
  • Cooling: Allow the clear filtrate to cool slowly to room temperature. Do not rush this step; rapid cooling traps impurities.

  • Precipitation: White needles of the acid chloride should form.

  • Deep Cooling: Once at room temperature, place the flask in a fridge or ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals rapidly under a blanket of dry nitrogen (if available) or using a drying tube.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or KOH pellets. Do not heat-dry in an oven , as the compound is low-melting and volatile.[1]

Troubleshooting Guide (FAQ)

Q1: My product turned into an oil at the bottom of the flask. What happened?

Diagnosis: "Oiling Out." Cause: The temperature of the solvent exceeded the melting point of the solid (~72°C), or the solution was too concentrated. Fix:

  • Reheat the mixture until the oil dissolves (add a small amount of extra solvent if needed).

  • Allow it to cool very slowly with vigorous stirring.

  • Seed it: Add a tiny crystal of pure product (or scratch the glass) just as the solution becomes turbid.

Q2: I see a white powder that won't dissolve, even in boiling toluene.

Diagnosis: Hydrolysis. Cause: Your sample has degraded into 4-bromo-2-chlorobenzoic acid (MP >200°C). Fix: Recrystallization will not fix this. You must chemically regenerate the acid chloride.

  • Protocol: Reflux the material in neat Thionyl Chloride (SOCl₂) with a drop of DMF for 2 hours. Distill off the excess SOCl₂, then proceed with Hexane recrystallization.

Q3: Can I use Ethanol? It works for other benzoyl derivatives.

Diagnosis: Catastrophic Error. Result: You will synthesize Ethyl 4-bromo-2-chlorobenzoate . Explanation: Acid chlorides react rapidly with alcohols to form esters. Never use protic solvents.

Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Crude this compound CheckMP Check Physical State (Target MP: 72-82°C) Start->CheckMP SolventChoice Select Solvent System CheckMP->SolventChoice Hexane Dry n-Hexane (BP 68°C < MP 72°C) SolventChoice->Hexane Preferred Heptane Dry n-Heptane (Risk of Oiling Out) SolventChoice->Heptane Alternative Dissolution Heat to Reflux (Inert Atmosphere) Hexane->Dissolution Heptane->Dissolution CheckSolids Are solids remaining? Dissolution->CheckSolids Filter Hot Filtration (Remove Insoluble Acid Impurity) CheckSolids->Filter Yes (Impurity) Cooling Slow Cooling (RT -> 0°C) CheckSolids->Cooling No (Pure) Regenerate REJECT: Hydrolysis Detected Reflux in SOCl2 to fix CheckSolids->Regenerate Solid > 50% mass Filter->Cooling Isolate Isolate Crystals (Vacuum Desiccator) Cooling->Isolate

Caption: Workflow for the purification of this compound, highlighting the critical filtration of the acid impurity.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Optimizing reaction yield for 4-Bromo-2-chlorobenzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-chlorobenzoyl chloride. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize reaction yield, ensure high purity, and troubleshoot common issues encountered during this critical synthetic transformation. As a key intermediate in the development of pharmaceuticals and fine chemicals, mastering its synthesis is essential. This guide provides field-proven insights, detailed protocols, and a systematic approach to problem-solving.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for a successful reaction.

Q1: What is the most effective chlorinating agent for converting 4-Bromo-2-chlorobenzoic acid to its acyl chloride?

The choice of chlorinating agent is critical and depends on the scale of the reaction, desired purity, and downstream application. Thionyl chloride (SOCl₂) is the most widely used and cost-effective reagent for this transformation.[1][2][3] Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][3]

Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used.[1][2][4] Oxalyl chloride is often employed for smaller-scale reactions under milder conditions, but it is more expensive. PCl₅ is highly effective but introduces a solid byproduct (POCl₃) which can complicate the work-up.[3]

Q2: What is the mechanistic role of the N,N-dimethylformamide (DMF) catalyst?

DMF is a common catalyst used to accelerate the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[1] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of DMF and thionyl chloride. This intermediate is highly reactive towards the carboxylic acid, facilitating a more rapid conversion than with thionyl chloride alone. It is crucial to use only a catalytic amount (a few drops), as excess DMF can lead to side reactions and complicate purification.[1][5]

Q3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is key to preventing the formation of byproducts from prolonged heating.

  • Gas Evolution: A simple visual cue is the cessation of gas (SO₂ and HCl) evolution, which indicates the reaction is nearing completion.[1]

  • Infrared (IR) Spectroscopy: This is a highly effective method. The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretching band of the acyl chloride (typically around 1750-1800 cm⁻¹) confirms the conversion.[6]

  • Thin Layer Chromatography (TLC): Acyl chlorides are highly reactive and can hydrolyze back to the carboxylic acid on standard silica TLC plates.[5] To circumvent this, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol. The resulting methyl ester will have a different Rf value than the starting carboxylic acid, allowing for effective monitoring of the acid's disappearance.[5]

Q4: What are the best practices for handling and storing this compound?

Acyl chlorides are highly reactive and moisture-sensitive compounds.[7][8]

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] The compound is a lachrymator and corrosive.

  • Storage: Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. It should be stored in a cool, dry place away from incompatible materials such as water, alcohols, amines, and strong bases.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Wet Reagents/Glassware: Acyl chlorides and thionyl chloride are highly sensitive to moisture.[5][7] 2. Insufficient Heat/Reaction Time: The reaction may be too slow at room temperature.[5] 3. Poor Quality Thionyl Chloride: Old or decomposed thionyl chloride will have reduced activity.1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled solvents and ensure the starting carboxylic acid is thoroughly dry.[5] 2. Increase Temperature: Gently heat the reaction mixture to reflux (typically 40-70°C) to increase the reaction rate.[5][10] 3. Use Fresh Reagent: Use a fresh bottle of thionyl chloride or distill it before use.
Product is Contaminated with Starting Material 1. Incomplete Reaction: Insufficient reaction time or inadequate amount of chlorinating agent. 2. Premature Work-up: Stopping the reaction before full conversion.1. Increase Reagent Stoichiometry & Time: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). Extend the reflux time and monitor the reaction until the starting material is consumed.[10] 2. Confirm Completion: Before work-up, confirm the absence of the starting material using IR spectroscopy or the methanol-quench TLC method.[5][6]
Dark Product Color 1. Overheating/Decomposition: Prolonged heating at high temperatures can cause decomposition of the product or starting material.[11] 2. Impurities in Starting Material: The presence of impurities in the 4-Bromo-2-chlorobenzoic acid.1. Control Temperature: Use a heating mantle with a temperature controller to maintain a steady reflux. Avoid excessive heating. 2. Recrystallize Starting Material: If the starting material is impure, consider recrystallizing it before the reaction. 3. Purify by Distillation: The final product can be purified from colored impurities by vacuum distillation.[6]
Difficulty Removing Excess Thionyl Chloride 1. High Boiling Point: Thionyl chloride has a boiling point of 76°C. Simple evaporation may not be sufficient.1. Distillation: Remove the bulk of the excess thionyl chloride by simple distillation.[12] 2. Co-evaporation (Azeotroping): Add a dry, inert solvent like toluene and remove it under reduced pressure. Repeat this process 2-3 times to effectively chase the remaining thionyl chloride.[5]
Low Yield After Purification 1. Product Hydrolysis: Exposure to atmospheric moisture during work-up or transfer.[7] 2. Loss During Distillation: Product loss due to non-optimal vacuum pressure or temperature. 3. Mechanical Losses: Product adhering to glassware during transfers.1. Maintain Inert Atmosphere: Conduct the work-up and purification under a nitrogen or argon atmosphere where possible.[5] 2. Optimize Distillation: Ensure a good vacuum is achieved. The boiling point of the product will depend on the pressure. For a similar compound, 4-bromobenzoyl chloride, the boiling point is reported as 136-138°C at 20 mmHg.[1] Use this as a starting point. 3. Careful Technique: Ensure efficient transfer of material between flasks.

Visualizing the Process

A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.

Reaction Mechanism

reaction_mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Electrophile) DMF->Vilsmeier + SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate Reacts with RCOOH 4-Bromo-2-chlorobenzoic Acid RCOOH->Intermediate Attack Product This compound Intermediate->Product Elimination Byproducts SO₂ + HCl (Gaseous) Intermediate->Byproducts

Caption: Catalytic cycle for the formation of acyl chloride using SOCl₂ and DMF.

Troubleshooting Workflow

troubleshooting_workflow start Problem: Low Yield or Impure Product check_conditions Check Reaction Conditions start->check_conditions Incomplete Reaction? check_reagents Check Reagents start->check_reagents Reagent Quality? check_purification Review Purification start->check_purification Post-Reaction Loss? sol_conditions Solution: - Ensure anhydrous setup - Increase temp/time - Monitor completion (IR/TLC) check_conditions->sol_conditions sol_reagents Solution: - Use fresh/distilled SOCl₂ - Verify starting material purity check_reagents->sol_reagents sol_purification Solution: - Optimize vacuum distillation - Prevent moisture exposure - Use inert atmosphere check_purification->sol_purification

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or other inert solvent (optional)

  • Round-bottom flask, reflux condenser, gas trap (e.g., bubbler with mineral oil or a scrubbing solution of NaOH)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Equip the top of the condenser with a gas outlet tube leading to a gas trap to neutralize the HCl and SO₂ produced. Ensure the entire apparatus is protected from atmospheric moisture.

  • Reagents: To the flask, add 4-Bromo-2-chlorobenzoic acid (1.0 eq). If using a solvent, add anhydrous DCM (approx. 2-3 mL per gram of acid).

  • Addition of Thionyl Chloride: Under stirring, carefully add thionyl chloride (1.5 eq) to the flask. The addition can be done at room temperature.

  • Catalyst Addition: Add a few drops (2-3) of DMF. You should observe gas evolution.[1]

  • Reaction: Heat the mixture to a gentle reflux (if using DCM, the boiling point is ~40°C) and maintain for 2-4 hours.[10] Monitor the reaction's progress (see FAQ Q3). The reaction is typically complete when gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of SOCl₂, add anhydrous toluene and evaporate under reduced pressure. Repeat this step twice. The resulting crude oil or solid is this compound.

Protocol 2: Purification by Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus (flame-dried)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Receiving flask(s)

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Distillation: Transfer the crude this compound to the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system. A pressure of <20 mmHg is recommended.

  • Heating: Once a stable vacuum is achieved, begin to heat the flask gently with stirring.

  • Fraction Collection: Collect any low-boiling fractions (residual solvent or SOCl₂) separately. Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the vacuum achieved but is expected to be above 130°C at 20 mmHg.[1]

  • Completion: Once the product has distilled, stop heating and allow the apparatus to cool completely before slowly re-introducing air (or an inert gas) into the system. The purified product should be a colorless to pale yellow liquid or solid.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Taylor & Francis. Benzoyl chloride – Knowledge and References.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251.
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
  • ChemicalBook. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis.
  • Parchem. (2026). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride.
  • YouTube. (2021). Acids to Acyl Chlorides, Part 1.
  • Reddit. (2025).
  • SynOpen. (2018).
  • Sinocure Chemical Group. (2024).
  • Chemos GmbH&Co.KG. (2019).
  • Sigma-Aldrich. (2025).
  • IIT Kanpur.
  • Reddit. (2025). Trouble with chloride acids.
  • YouTube. (2024). Making benzoyl chloride.
  • PrepChem.com. Synthesis of 4-bromobenzoyl chloride.
  • Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Sciencemadness.org. (2007). Easy Route to Thionyl Chloride SOCl2.
  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. This compound.
  • The Organic Chemistry Tutor. (2024). Must Know Synthesis and Reactions of Acid Chlorides.
  • Google Patents. (2021).
  • AChemBlock. This compound 97%.
  • TutorChase. 33.1.2 Conversion of Carboxylic Acids to Acyl Chlorides.
  • Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols.
  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

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Side reactions and byproducts in 4-Bromo-2-chlorobenzoyl chloride acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-chlorobenzoyl chloride in acylation reactions. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, moving beyond simple protocols to explain the chemical causality behind experimental outcomes. Our goal is to empower you to diagnose issues, optimize your reactions, and ensure the integrity of your results.

Introduction: Navigating the Challenges of a Substituted Acylating Agent

This compound is a valuable synthetic intermediate, but its electronic and steric properties present unique challenges in Friedel-Crafts acylation and related reactions. The presence of two electron-withdrawing halogens (Bromine and Chlorine) on the benzoyl chloride ring decreases the electrophilicity of the carbonyl carbon compared to simpler acyl chlorides. This inherent deactivation requires careful optimization of reaction conditions to achieve efficient conversion while avoiding side reactions. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic pathways and corrective actions.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation with this compound is resulting in a very low yield or recovery of only starting materials. What are the primary causes and how can I fix this?

Answer: Low or negligible yield is the most common issue and typically points to problems with the catalyst, reagents, or reaction conditions. Let's break down the likely culprits.

1. Catalyst Inactivity or Insufficiency:

  • Causality: Lewis acid catalysts, particularly Aluminum Chloride (AlCl₃), are extremely hygroscopic. Any moisture in the reaction system will lead to hydrolysis, rendering the catalyst inactive.[1] Furthermore, in Friedel-Crafts acylation, the catalyst forms a complex with the carbonyl oxygen of the ketone product.[1][2] This complex is often stable under reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is required to drive the reaction to completion.[1][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven (120°C overnight). Use fresh, anhydrous solvents (consider distilling from a suitable drying agent). Handle the Lewis acid catalyst in a glovebox or under a positive pressure of an inert atmosphere (Nitrogen or Argon).

    • Verify Catalyst Stoichiometry: For every mole of this compound, use at least 1.1 to 1.2 equivalents of AlCl₃. This ensures there is enough catalyst to activate the acyl chloride and account for complexation with the product.

    • Check Catalyst Quality: Use a fresh bottle of the Lewis acid. Older bottles that have been opened multiple times may be partially hydrolyzed.

2. Deactivated Aromatic Substrate:

  • Causality: The Friedel-Crafts reaction is an electrophilic aromatic substitution.[4] If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), the ring will be too "electron-poor" to attack the acylium ion electrophile, effectively shutting down the reaction.[1][5] Aromatic compounds less reactive than monohalobenzenes are generally poor substrates for Friedel-Crafts reactions.[5]

  • Troubleshooting Steps:

    • Assess Substrate Reactivity: Review the electronic properties of the substituents on your aromatic partner. If it is highly deactivated, a standard Friedel-Crafts approach may not be feasible.

    • Consider Alternative Chemistries: For deactivated systems, you may need to explore other coupling methodologies, such as those involving organometallic reagents.

3. Hydrolysis of the Acyl Chloride:

  • Causality: this compound will readily react with water to form the corresponding and unreactive 4-Bromo-2-chlorobenzoic acid. This can happen due to wet solvents, reagents, or atmospheric moisture.

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze your crude reaction mixture by LC-MS or ¹H NMR. The presence of a significant peak corresponding to 4-Bromo-2-chlorobenzoic acid is a clear indicator of hydrolysis.

    • Implement Rigorous Anhydrous Techniques: As with catalyst deactivation, ensuring every component of the reaction is free from water is critical.

Troubleshooting Workflow for Low Yield

start Start: Low or No Product Yield q1 Are reaction conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Moisture is a likely cause q2 Is the Lewis Acid >1.1 equivalents? a1_yes->q2 sol1 Action: Flame-dry glassware. Use anhydrous solvents. Handle catalyst under inert gas. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Product complexation consumes catalyst q3 Is the aromatic substrate activated or neutral (not strongly deactivated)? a2_yes->q3 sol2 Action: Increase catalyst loading to 1.1 - 1.2 equivalents. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Ring is not nucleophilic enough q4 Is 4-Bromo-2-chlorobenzoic acid detected in crude analysis? a3_yes->q4 sol3 Action: Reaction may not be feasible. Consider alternative coupling strategies. a3_no->sol3 end_fail Outcome: Re-evaluate fundamental reactivity sol3->end_fail a4_yes Yes q4->a4_yes Acyl chloride hydrolysis occurred a4_no No q4->a4_no a4_yes->sol1 end_ok Outcome: Yield Improved a4_no->end_ok

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Question: My reaction is working, but I am getting a mixture of ortho, para, and sometimes meta isomers. How can I improve the regioselectivity?

Answer: Regioselectivity is governed by the directing effects of the substituent already on the aromatic ring and the steric bulk of the electrophile.

  • Causality:

    • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directors, while most electron-withdrawing groups are meta-directors. The 4-bromo-2-chlorobenzoyl group is sterically demanding, which often favors substitution at the less hindered para position over the ortho position.

    • Steric Hindrance: The bulky acylium-Lewis acid complex can be sterically hindered from approaching a position adjacent to a large substituent on the aromatic ring.

    • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to poorer selectivity.[5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at 0°C or even lower temperatures often significantly enhances selectivity for the thermodynamically favored product.

    • Modify the Catalyst: In some cases, a bulkier Lewis acid or a milder one (e.g., FeCl₃, ZnCl₂) might influence the steric environment and improve selectivity, although this may come at the cost of lower reactivity.

    • Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloroethane are common, but exploring others may be beneficial.

Issue 3: Unexpected Byproducts Observed

Question: Besides my starting materials and desired product, I'm seeing other signals in my crude analysis. What are the most likely byproducts?

Answer: While generally a clean reaction, several side products can arise under non-optimal conditions.

1. Di-acylated Product (Polysubstitution):

  • Is it a concern? Unlike Friedel-Crafts alkylation, polysubstitution is rare in acylation.[6][7]

  • Causality: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to a second electrophilic attack.[8][9] However, if your aromatic substrate is extremely activated (e.g., a phenol or aniline derivative) and/or harsh reaction conditions are used (high temperature, large excess of acylating agent), a second acylation is possible.[2]

  • Mitigation: Use a 1:1 stoichiometry of the aromatic substrate to the acyl chloride.[5] Run the reaction at a lower temperature. The inherent deactivation of the product is the primary defense against this side reaction.

2. Dehalogenation Products:

  • Is it a concern? Under certain conditions, particularly with extended reaction times, high temperatures, or highly active catalysts, you may observe the loss of the bromine or chlorine atom from the benzoyl ring.

  • Causality: This can occur through complex mechanisms involving the Lewis acid catalyst and trace impurities.

  • Mitigation: Use the mildest conditions possible (lower temperature, shorter reaction time) that still afford a good yield. Screen different Lewis acids if this is a persistent problem.

3. Solvent Acylation:

  • Is it a concern? If the solvent is aromatic or can be acylated, it will compete with your substrate.

  • Causality: Solvents like benzene or toluene can act as substrates themselves.

  • Mitigation: Use inert, non-reactive solvents. Dichloromethane, carbon disulfide, and nitrobenzene (for very unreactive substrates) are standard choices.[5]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid needed for acylation, while alkylation can be catalytic? A: The ketone product of the acylation reaction is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complex deactivates both the product ring towards further acylation and sequesters the catalyst. The catalyst is only regenerated upon aqueous workup.[3][5] Therefore, at least one equivalent of the catalyst is required for every equivalent of the acylating agent.

Q2: Can I introduce an aldehyde group (-CHO) using this type of reaction? A: No, a standard Friedel-Crafts acylation cannot be used to introduce an aldehyde group. The required acylating agent, formyl chloride (H-CO-Cl), is highly unstable.[5] Alternative named reactions like the Gattermann-Koch or Vilsmeier-Haack reactions are employed for this purpose.[7]

Q3: My aromatic substrate has an -NH₂ or -OH group. Can I use it in a Friedel-Crafts acylation? A: No, aromatic compounds with amine or alcohol groups are generally unsuitable.[1] These functional groups are Lewis bases and will react with the Lewis acid catalyst, deactivating it and preventing the desired reaction from occurring.[10] These groups must be protected before attempting a Friedel-Crafts reaction.

Experimental Protocols & Analytical Guides

Protocol 1: General Procedure for Acylation of Toluene

This protocol describes a general method for the acylation of toluene with this compound using AlCl₃.

Materials:

  • This compound (1.0 eq)

  • Toluene (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) and toluene (1.1 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Analytical Guide: Identifying Products and Byproducts

Proper analysis is key to troubleshooting. A combination of techniques provides the most complete picture.

Table 1: Characteristic Spectroscopic Data for a Model Product and Byproduct
CompoundTechniqueExpected Signals
(4-Bromophenyl)(2-chloro-4-methylphenyl)methanone (Example Product)¹H NMRAromatic protons (7-8 ppm range), Methyl singlet (~2.4 ppm)
¹³C NMRCarbonyl signal (~195 ppm), Aromatic carbons (120-140 ppm), Methyl carbon (~21 ppm)
IR (cm⁻¹)Strong C=O stretch (1660-1680), C-Br stretch (~600-700), C-Cl stretch (~700-800)
MS (EI)Molecular ion peak (M⁺), Isotopic pattern for Br and Cl, fragment for loss of Br, Cl, and acyl group.
4-Bromo-2-chlorobenzoic acid (Hydrolysis Byproduct)¹H NMRAromatic protons, Broad singlet for carboxylic acid proton (>10 ppm)
IR (cm⁻¹)Broad O-H stretch (2500-3300), Strong C=O stretch (~1700)
Mechanism of Friedel-Crafts Acylation

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl This compound Acylium Acylium Ion-Lewis Acid Complex (Resonance Stabilized Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Arene Aromatic Substrate Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma + Acylium Ion Product Aryl Ketone Product (Complexed with AlCl₃) Sigma->Product + AlCl₄⁻ AlCl4 AlCl₄⁻ Final Final Ketone Product + HCl + Al(OH)₃ Product->Final Aqueous Workup

Caption: General mechanism of Friedel-Crafts Acylation.[4][11]

References
  • BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
  • Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but...
  • Vaia. (n.d.). Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not.
  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • BenchChem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?
  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Clark, J. (n.d.). Electrophilic substitution - the acylation of benzene. Chemguide.
  • BenchChem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride [Table].
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • BenchChem. (n.d.). Application Notes: Lewis Acid Catalysts for Friedel-Crafts Reactions with 4-Bromobenzoyl Chloride.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Pharmaguideline. (2020, April 17). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • CymitQuimica. (n.d.). CAS 21900-52-7: 5-Bromo-2-chlorobenzoyl chloride.
  • BenchChem. (n.d.). Preventing byproduct formation in the acylation of benzene.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM.
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • ResearchGate. (2025, August 6). Friedel-Crafts acylation of aromatic compounds.
  • Sigma-Aldrich. (n.d.). This compound | 21900-55-0.
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzoic acid synthesis.

Sources

Technical Support Center: Handling & Workup of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

4-Bromo-2-chlorobenzoyl chloride is a highly electrophilic acylating agent.[1] Its stability during workup is governed by two competing structural factors:

  • Electronic Activation (Destabilizing): The halogen atoms at the 2- (chloro) and 4- (bromo) positions are electron-withdrawing (Inductive effect, -I).[1] This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted benzoyl chloride.[1]

  • Steric Shielding (Stabilizing): The chlorine atom at the ortho (2-) position provides a steric barrier that physically impedes the approach of nucleophiles (water) to the carbonyl center.

The Net Result: While the ortho-chloro group slows the rate of hydrolysis compared to its para-only analogs (e.g., 4-bromobenzoyl chloride), the compound remains highly moisture-sensitive. Standard aqueous washes often result in 5–15% conversion back to the carboxylic acid (4-bromo-2-chlorobenzoic acid) if not executed with specific "flash" protocols.[1]

Reactivity Visualization

The following diagram illustrates the mechanistic tension between electronic activation and steric protection.

ReactivityProfile Substrate 4-Bromo-2-chlorobenzoyl chloride Factors Competing Factors Substrate->Factors Water H2O (Nucleophile) Water->Substrate Attacks Carbonyl Electronic Electronic Effect (-I) Halogens increase positive charge on C=O (Increases Reactivity) Factors->Electronic Steric Steric Effect (Ortho-Cl) Blocks nucleophile path (Decreases Rate) Factors->Steric Hydrolysis Hydrolysis Product (4-Bromo-2-chlorobenzoic acid) + HCl Electronic->Hydrolysis Promotes Steric->Hydrolysis Retards

Figure 1: Mechanistic factors influencing the hydrolytic stability of this compound.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users during the isolation of this compound.

Issue 1: "I see a broad peak at 2500–3300 cm⁻¹ in my IR spectrum after workup."

Diagnosis: Significant hydrolysis has occurred.[1][2] The broad peak corresponds to the O-H stretch of the carboxylic acid. Root Cause:

  • Aqueous wash duration: The organic phase was in contact with the aqueous phase for too long.

  • pH drift: Using basic washes (NaHCO₃/NaOH) generates hydroxide ions (OH⁻), which are far stronger nucleophiles than water, accelerating hydrolysis even at 0°C. Corrective Action: Switch to Protocol A (Non-Aqueous Isolation) .[1] If an aqueous wash is unavoidable, use Protocol B (Flash Extraction) and avoid basic washes entirely; use cold brine instead.[1]

Issue 2: "My product solidifies into a white paste during solvent removal."

Diagnosis: Contamination with 4-bromo-2-chlorobenzoic acid (melting point >150°C), which is less soluble in organic solvents than the acid chloride.[1] Immediate Fix:

  • Redissolve the mixture in dry Toluene or DCM.[1]

  • Add 1.5 equivalents of Thionyl Chloride (SOCl₂) and a catalytic amount of DMF (1-2 drops).[1]

  • Reflux for 1-2 hours to reconvert the acid impurity back to the acid chloride.

  • Remove solvent/SOCl₂ via azeotropic distillation (see Protocol A).[1]

Issue 3: "I am trying to remove excess Thionyl Chloride (SOCl₂) with a water wash."

Critical Warning: Do not do this. The reaction between residual SOCl₂ and water is highly exothermic and generates HCl gas and heat locally.[1] This heat will instantly hydrolyze your acid chloride product.[1] Solution: Use Azeotropic Distillation .[1] Add dry toluene to your crude reaction mixture and rotovap.[1] Repeat 2-3 times. Toluene forms an azeotrope with SOCl₂, carrying it over effectively without water.[1]

Best Practice Protocols

Choose the protocol based on your purity requirements and available equipment.

Protocol Comparison
FeatureProtocol A: Azeotropic Distillation (Recommended)Protocol B: Flash Extraction (Alternative)
Primary Mechanism Physical separation (Volatility)Phase separation (Solubility)
Hydrolysis Risk Near ZeroModerate
Salt Removal Poor (Salts precipitate)Excellent
SOCl₂ Removal ExcellentGood
Yield >95%85-90%
Protocol A: Non-Aqueous Isolation (The "Gold Standard")

Use this method if your synthesis used SOCl₂ or Oxalyl Chloride and generated no inorganic salts.

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotovap) at <40°C.

  • The Toluene Chase:

    • Add Dry Toluene (approx. 2-3 volumes relative to product) to the residue.[1]

    • Evaporate again.[1]

    • Repeat this step 2 times. This ensures complete removal of volatile acid gases (HCl) and thionyl chloride.[1]

  • Clarification (Optional): If slight turbidity remains (trace salts), dilute with dry DCM or Hexane and filter through a sintered glass funnel under nitrogen.

  • Final Drying: Dry under high vacuum (0.5 mbar) for 1 hour.

Protocol B: Cold "Flash" Extraction

Use this method ONLY if you must remove inorganic salts (e.g., from a PCl₅ reaction or catalytic additives).[1]

Reagents:

  • Solvent: Dichloromethane (DCM) - Preferred due to high density (bottom layer) allowing fast drainage.[1]

  • Wash Solution: Saturated NaCl (Brine), pre-chilled to 0°C. Do not use water or Bicarbonate. [1]

Step-by-Step:

  • Cooling: Cool the crude reaction mixture to 0°C in an ice bath.

  • Dilution: Dilute with cold DCM.

  • The "Flash" Wash:

    • Pour the cold Brine into the funnel.

    • Shake vigorously for exactly 15 seconds. (Do not equilibrate for minutes).

    • Allow layers to settle (DCM is heavy and will settle quickly).[1]

  • Rapid Separation: Immediately drain the bottom organic layer into a flask containing anhydrous MgSO₄.

    • Note: It is better to leave a small amount of interface behind than to let the organic layer sit in contact with water while trying to get every drop.

  • Filtration & Evaporation: Filter off the desiccant immediately and evaporate the solvent.[1]

Decision Logic for Workup Selection

Use the following logic flow to determine the safest workflow for your specific batch.

WorkupDecision Start Crude Reaction Mixture InorganicSalts Are inorganic salts present? (e.g., Catalysts, P-byproducts) Start->InorganicSalts NoSalts No Salts InorganicSalts->NoSalts No YesSalts Yes, Salts Present InorganicSalts->YesSalts Yes ProtocolA PROTOCOL A Azeotropic Distillation (Toluene Chase) NoSalts->ProtocolA ProtocolB PROTOCOL B Cold Flash Extraction (DCM / Cold Brine) YesSalts->ProtocolB Final Pure this compound ProtocolA->Final ProtocolB->Final

Figure 2: Decision tree for selecting the appropriate workup method to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bicarbonate (NaHCO₃) to neutralize the acid? A: Avoid if possible. While common for other workups, bicarbonate generates CO₂ gas and, more importantly, increases the pH. Hydroxide (or carbonate) ions are much stronger nucleophiles than water.[1] In the presence of base, the hydrolysis of the acid chloride is catalytically accelerated. If neutralization is strictly required, use a solid base (like solid Na₂CO₃) suspended in the solvent, filter, and then wash, rather than an aqueous base wash.[1]

Q: How do I store the purified acid chloride? A: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container at 2–8°C. Wrap the cap with Parafilm. If stored for >1 month, re-titrate or check IR for acid formation before use.

Q: Is the 2-chloro isomer more stable than the 4-chloro isomer? A: Yes, slightly. The 2-chloro substituent creates steric hindrance around the carbonyl carbon, making it kinetically slower to hydrolyze than the 4-chloro or 4-bromo isomers (where the position is exposed). However, this difference is measured in relative rates; it is not "stable" in the absolute sense and will still degrade rapidly in water [1].

References

  • Reactivity of Ortho-Substituted Benzoyl Chlorides: BenchChem Technical Support. "Reactivity comparison of o-chlorobenzotrichloride vs p-chlorobenzotrichloride." (Inferred stability based on steric hindrance principles).[1][3] [1]

  • General Acid Chloride Workup Principles: Organic Chemistry Tutor. "Synthesis and Reactions of Acid Chlorides - Hydrolysis mechanisms."

  • Purification of 4-Bromobenzoyl Chloride (Analogous Protocol): BenchChem Protocols. "Removal of 4-bromobenzoic acid impurity from 4-Bromobenzoyl chloride."[1] [1]

  • Azeotropic Removal of Thionyl Chloride: Clayden, J., Greeves, N., & Warren, S.[1] (2012).[1][4] Organic Chemistry. Oxford University Press.[1] (Standard reference for acyl chloride synthesis and purification via azeotropes).

Sources

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the causal mechanisms behind these challenges, you can optimize your synthetic strategy for this powerful C-C bond-forming reaction.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental issues. Each answer provides an explanation of the underlying science and a series of actionable troubleshooting steps.

Q1: My reaction is not starting or is proceeding very slowly. What are the likely causes?

A1: The Underlying Science

A stalled or sluggish Friedel-Crafts acylation reaction almost always points to an issue with the catalyst's activity or the fundamental reactivity of your starting materials.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the engine of this reaction. It functions by coordinating with the acylating agent to generate the highly electrophilic acylium ion[1][2][3]. This catalyst is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive[4][5]. Similarly, substrates containing basic lone-pair electrons, such as amines (-NH₂) or alcohols (-OH), will coordinate with the Lewis acid, effectively poisoning it[4][6][7].

  • Insufficient Catalyst Amount: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid. This is because the ketone product formed is also a Lewis base and forms a stable complex with the catalyst. This complexation removes the catalyst from the reaction cycle, preventing it from activating more acylating agent[4][8][9].

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic ring possesses strongly electron-withdrawing groups (-NO₂, -CN, -SO₃H, -CF₃), its nucleophilicity is severely diminished, making it unable to attack the acylium ion electrophile[10][11]. The reaction generally fails for substrates that are less reactive than halobenzenes[2].

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Oven-dry or flame-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened or distilled anhydrous solvents. Solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices[12].

    • Use a fresh, high-purity, anhydrous grade of the Lewis acid catalyst. Old bottles of AlCl₃ or FeCl₃ may have been compromised by atmospheric moisture[5].

  • Verify Catalyst Loading:

    • For most standard acylations, use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent to account for complexation with the product[4].

    • If your substrate also contains a Lewis basic site (e.g., an ether), you will need an additional equivalent of catalyst to account for its complexation.

  • Assess Substrate Reactivity:

    • If your substrate is strongly deactivated, a standard Friedel-Crafts acylation may not be feasible.

    • Consider using a stronger catalytic system or alternative synthetic routes. For very reactive substrates, milder Lewis acids like ZnCl₂ or solid acid catalysts might be effective[13].

Q2: My reaction is messy, producing multiple products or significant byproducts. How can I improve selectivity?

A2: The Underlying Science

While Friedel-Crafts acylation is known for being more selective than its alkylation counterpart, side reactions can still occur, leading to a complex product mixture.

  • Polysubstitution: A key advantage of acylation is that the product ketone is deactivated towards further substitution, which usually prevents polyacylation[8][14][15]. However, if the starting aromatic ring is extremely activated (e.g., phenols, anilines, or some heterocycles like furan), the reaction can be so fast that multiple acyl groups are added before the deactivating effect can take hold[4][13].

  • Isomerization & Regioselectivity Issues: The position of acylation is governed by the directing effects of existing substituents on the aromatic ring. However, the choice of solvent can surprisingly influence the regiochemical outcome. For example, the acylation of naphthalene can yield the kinetic 1-acyl product in non-polar solvents (like CS₂) or the thermodynamic 2-acyl product in polar solvents (like nitrobenzene) where the initial product complex can redissolve and rearrange[16].

  • Substrate Polymerization/Decomposition: Highly reactive substrates, such as furan or pyrrole, are prone to polymerization under the strong acidic conditions of the reaction, leading to the formation of dark, insoluble tars[13]. Excessively high temperatures can also promote decomposition of starting materials or products[4].

Troubleshooting Steps:

  • Control Stoichiometry and Temperature:

    • Use a 1:1 molar ratio of the aromatic substrate to the acylating agent to minimize the chance of polysubstitution[13].

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower for highly activated substrates[13].

  • Optimize Order of Addition:

    • The standard procedure involves adding the acylating agent to a mixture of the aromatic compound and the Lewis acid.

    • For highly reactive systems, consider inverse addition: slowly add the aromatic substrate to the pre-formed complex of the acylating agent and Lewis acid. This keeps the concentration of the activated substrate low at all times.

  • Select the Appropriate Solvent:

    • Be mindful of how solvent polarity can affect product ratios. Non-polar solvents like CH₂Cl₂ or CS₂ are common starting points[16].

    • For some reactions, nitrobenzene can be used as a solvent, as its electron-withdrawing nature makes it very unreactive under the reaction conditions[17].

  • Consider Milder Catalysts:

    • For sensitive substrates, switch from a strong Lewis acid like AlCl₃ to a milder one like ZnCl₂, BF₃·OEt₂, or a solid acid catalyst like a zeolite[13].

Q3: I'm working with a substrate containing an amine (-NH₂) or hydroxyl (-OH) group and getting no product. What is happening?

A3: The Underlying Science

Aromatic compounds with amine or hydroxyl groups are generally incompatible with standard Friedel-Crafts acylation conditions. The reason is twofold:

  • Catalyst Poisoning: The nitrogen and oxygen atoms in these groups possess lone pairs of electrons, making them potent Lewis bases. They will readily react with the Lewis acid catalyst, forming a stable complex[4][6]. This deactivates the catalyst and prevents it from activating the acylating agent.

  • Ring Deactivation: The complexation of the Lewis acid with the amine or hydroxyl group places a formal positive charge on the heteroatom. This positive charge strongly deactivates the aromatic ring through the inductive effect, making it far too electron-poor to participate in the electrophilic substitution reaction[7][18].

Troubleshooting Workflow & Solutions:

  • Use a Protecting Group Strategy: The most reliable solution is to temporarily "protect" the -OH or -NH₂ group.

    • For -OH groups: Convert the phenol into an ether (e.g., a methyl or benzyl ether) or an ester prior to the acylation. The acylation can then proceed, followed by a deprotection step to reveal the original hydroxyl group.

    • For -NH₂ groups: Convert the aniline into an amide (e.g., an acetanilide). The amide group is still an ortho-, para-director but is less activating and does not poison the catalyst as severely. After acylation, the amide can be hydrolyzed back to the amine.

  • Alternative Reactions:

    • Fries Rearrangement: If you can form the phenyl ester of your desired acyl group, it can sometimes be rearranged to the corresponding hydroxyarylketone using a Lewis acid catalyst in a reaction known as the Fries rearrangement.

    • Acylation of an Ether Derivative: As mentioned, protecting the hydroxyl as an ether (e.g., anisole) makes the substrate highly suitable for Friedel-Crafts acylation, typically yielding the para-substituted product with high selectivity.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right Lewis acid catalyst?

The choice depends on the reactivity of your aromatic substrate. A more reactive (electron-rich) substrate requires a milder catalyst, while a less reactive substrate requires a stronger one.

CatalystRelative StrengthTypical Applications & Notes
AlCl₃, AlBr₃ Very StrongThe most common and powerful catalysts. Used for unactivated and moderately deactivated rings. Highly moisture-sensitive[10].
FeCl₃, SbCl₅ StrongEffective alternatives to aluminum halides. Often used in industrial processes[10].
BF₃·OEt₂, ZnCl₂ MildGood for highly activated and sensitive substrates (e.g., phenols, furans) where stronger acids cause decomposition or polymerization[13].
Zeolites, AlPW₁₂O₄₀ Mild / Solid AcidHeterogeneous catalysts that can be filtered off, simplifying workup. Often considered "greener" alternatives[8][13].
FAQ 2: Can I use less than a stoichiometric amount of Lewis acid?

Generally, no. Because the ketone product forms a stable complex with the Lewis acid, the catalyst is consumed as the reaction progresses[4][8][9]. Using less than one equivalent will result in an incomplete reaction and low yield, as there won't be enough free catalyst to activate the acylating agent. In some specific cases, with highly activated substrates, catalytic amounts of milder acids can be used, but this is not the norm[9].

FAQ 3: How does temperature affect the reaction outcome?

Temperature is a critical parameter.

  • Low Temperatures (e.g., 0 °C to RT): Favored for highly reactive or sensitive substrates to prevent side reactions like polymerization or polysubstitution[13].

  • Elevated Temperatures (e.g., Reflux): Often required for less reactive or deactivated substrates to overcome the activation energy barrier[4]. However, high temperatures can also promote byproduct formation[4]. It is always best to start at a lower temperature and slowly warm the reaction if no conversion is observed.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Standard Friedel-Crafts Acylation

This is a representative example and requires optimization for specific substrates.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: Charge the flask with the aromatic substrate (1.0 eq.) and an anhydrous solvent (e.g., CH₂Cl₂). Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 eq.) in a small amount of anhydrous solvent and add it to the addition funnel. Add the acylating agent dropwise to the cooled, stirring reaction mixture over 15-30 minutes. The reaction is often exothermic[19].

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC/MS.

  • Workup (Quench): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl[19]. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization[4].

Section 4: Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to diagnosing the root cause of low yield in a Friedel-Crafts acylation reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Catalyst Issues? Start->Check_Catalyst Check_Substrate 2. Substrate Issues? Check_Catalyst->Check_Substrate No Moisture Moisture Present? (Wet solvent/glassware) Check_Catalyst->Moisture Yes Stoichiometry Insufficient Catalyst? (<1.1 eq.) Check_Catalyst->Stoichiometry Yes Check_Conditions 3. Reaction Conditions? Check_Substrate->Check_Conditions No Deactivated Strongly Deactivated Ring? (-NO₂, -CN, etc.) Check_Substrate->Deactivated Yes Lewis_Base Lewis Basic Group Present? (-NH₂, -OH) Check_Substrate->Lewis_Base Yes Temperature Incorrect Temperature? Check_Conditions->Temperature Yes Side_Products Side Products Observed? (Polyacylation, tar) Check_Conditions->Side_Products Yes Solve_Moisture Solution: Ensure Anhydrous Conditions Moisture->Solve_Moisture Solve_Stoich Solution: Use >1.1 eq. of Catalyst Stoichiometry->Solve_Stoich Solve_Deactivated Result: Reaction Fails. Consider alternative route. Deactivated->Solve_Deactivated Solve_LB Solution: Use Protecting Group Strategy Lewis_Base->Solve_LB Solve_Temp Solution: Optimize Temp (Start low, warm if needed) Temperature->Solve_Temp Solve_Side Solution: Lower Temp, Use Milder Catalyst Side_Products->Solve_Side

Sources

Technical Support Center: Post-Synthesis Purification of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in achieving high purity for this critical synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification processes effectively.

Section 1: Diagnosis - Identifying Common Impurities

The most prevalent method for synthesizing this compound is the reaction of 4-Bromo-2-chlorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The primary impurities arise directly from this process.

Q1: What are the most likely impurities in my crude this compound after synthesis?

Your crude product will most likely contain one or more of the following:

  • Unreacted Starting Material: 4-Bromo-2-chlorobenzoic acid is the most common impurity, resulting from an incomplete reaction.

  • Hydrolysis Product: this compound is highly sensitive to moisture and will readily hydrolyze back to 4-Bromo-2-chlorobenzoic acid upon exposure to water from the atmosphere or solvents.[3][4]

  • Residual Chlorinating Agent & Solvent: Excess thionyl chloride and the reaction solvent (e.g., dichloromethane, toluene) are often present. Thionyl chloride has a pungent odor and is reactive.[3]

The diagram below illustrates the synthesis and the primary degradation pathway.

G cluster_synthesis Synthesis Pathway cluster_hydrolysis Degradation Pathway A 4-Bromo-2-chlorobenzoic Acid (Starting Material) B This compound (Desired Product) A->B + SOCl₂ - SO₂ - HCl C This compound D 4-Bromo-2-chlorobenzoic Acid (Impurity) C->D + H₂O (from air, solvent, workup) - HCl G A Crude Product (in Distillation Flask) B Apply Vacuum & Gentle Heat A->B C Product Distills (Lower Boiling Point) B->C D Impurity Remains (Higher Boiling Point) B->D E Collect Pure Product (in Receiving Flask) C->E

Caption: Workflow for purification by vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Objective: To separate this compound from non-volatile impurities, primarily 4-Bromo-2-chlorobenzoic acid.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Heating mantle and magnetic stirrer

  • Vacuum pump with a cold trap (crucial to protect the pump)

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis.

  • Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to the vacuum source with the cold trap in place. Gradually and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 15-20 mmHg), begin slowly heating the distillation flask with the heating mantle while stirring.

  • Fraction Collection: The product will begin to distill. Collect the fraction that distills at the appropriate temperature for your vacuum level (e.g., ~136-138°C at 20 mmHg). [5]6. Completion: Once the product has distilled, the non-volatile 4-Bromo-2-chlorobenzoic acid will remain as a residue in the distillation flask.

  • Shutdown: Allow the system to cool completely before slowly and carefully reintroducing air. Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.

Q4: My crude product is a low-melting solid. Can I use recrystallization instead of distillation?

Recrystallization is a viable alternative, particularly for smaller scales or if the crude product is substantially solid. [5]However, it presents a significant challenge: you must use a completely anhydrous, inert solvent to avoid hydrolyzing the product back to the starting material.

Experimental Protocol: Purification by Recrystallization

Objective: To purify solid crude this compound based on differential solubility.

Materials:

  • Crude this compound

  • Anhydrous, non-protic solvent (e.g., hexanes, toluene). The ideal solvent should dissolve the product when hot but not when cold.

  • Dry Erlenmeyer flasks and Büchner funnel

Procedure:

  • Solvent Selection: Perform a small-scale test to find a suitable solvent system.

  • Dissolution: In a fume hood, place the crude solid in an oven-dried Erlenmeyer flask. Add a minimal amount of hot, anhydrous solvent and heat gently until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Work quickly to minimize exposure to atmospheric moisture.

  • Washing: Wash the crystals with a small amount of cold, fresh anhydrous solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Section 3: FAQs - Handling, Storage, and Purity Verification
Q5: How should I handle and store my purified this compound to maintain its high purity?

Due to its high reactivity with water, strict handling procedures are mandatory. [4]* Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.

  • Storage: Store in a tightly sealed container with a secure cap (Teflon-lined caps are recommended). For long-term stability, flush the container with an inert gas before sealing and store it in a refrigerator (~4°C) or a desiccator away from moisture. [4]

Q6: What is the quickest and most effective quality control (QC) check I can perform on the final product?

A rapid FT-IR analysis is the best QC check. Acquire an IR spectrum of your purified material. The primary indicator of success is the complete absence of the broad O-H stretch between 2500-3300 cm⁻¹. This confirms that you have successfully removed the carboxylic acid impurity and prevented hydrolysis.

Q7: My purification was successful, but my final yield is very low. What are the common causes of product loss?

Low yield is almost always attributable to unintended hydrolysis. Common causes include:

  • Using wet glassware or solvents: Any trace of water will degrade the product.

  • Atmospheric Moisture: Prolonged exposure to air during transfers or filtration can cause significant hydrolysis.

  • Improper Workup: Never wash a crude acyl chloride solution with an aqueous solution (like water or sodium bicarbonate). This will instantly convert the product back into the carboxylic acid salt, leading to its loss from the organic layer.

References
  • Masterson, D. S. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. OpenStax. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. Retrieved February 15, 2024, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved February 15, 2024, from [Link]

  • Reddit. (2022, July 12). reactions with thionyl chloride. r/OrganicChemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved February 15, 2024, from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Common impurities in commercial 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Handling Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) is a critical electrophilic scaffold used in the synthesis of HIV-1 protease inhibitors, antimicrobial agents, and SGLT2 inhibitors.[1] Due to the electron-withdrawing nature of the halogen substituents, the carbonyl carbon is highly activated, making this reagent susceptible to rapid hydrolysis and disproportionation.

This guide addresses the three most common impurity profiles encountered in commercial batches: hydrolytic degradation (free acid) , thermal dimerization (anhydride) , and reagent carryover (thionyl chloride) .

Part 1: Diagnostic Hub – Identification & Analysis
Q1: I observe a white precipitate in my bottle of this compound. Is the reagent spoiled?

Diagnosis: Likely 4-Bromo-2-chlorobenzoic acid (Hydrolysis Product). Mechanism: Moisture ingress causes the acyl chloride (low melting point solid/liquid) to revert to its parent carboxylic acid, which has a significantly higher melting point (171–175 °C) and poor solubility in the acyl chloride matrix.

  • Visual Check: The pure acid chloride is typically a low-melting solid or viscous oil (MP ~30–40 °C). Distinct white crystals suspended in the oil indicate significant hydrolysis.

  • Quick Test: Dissolve a small aliquot in dry dichloromethane (DCM). The acid chloride is soluble; the free acid is sparingly soluble in non-polar solvents and will remain as a suspension.

Q2: My 1H NMR shows a broad singlet at ~10-13 ppm. What is this?

Diagnosis: Carboxylic Acid Proton . This confirms the presence of 4-bromo-2-chlorobenzoic acid.[1]

  • Quantification: Integrate the acid proton relative to the aromatic protons (approx. 7.5–7.8 ppm).

  • Impact: If >5% acid is present, you must adjust stoichiometry for base-sensitive reactions (e.g., Schotten-Baumann conditions), as the free acid will consume stoichiometric equivalents of base.

Q3: I see an extra carbonyl peak in the IR (~1780 cm⁻¹) or 13C NMR. It’s not the acid.

Diagnosis: 4-Bromo-2-chlorobenzoic Anhydride . Cause: This impurity often forms during improper distillation or prolonged storage. It arises from the reaction of the free acid with the acid chloride under thermal stress.

  • IR Signature: Look for the characteristic "doublet" carbonyl stretch of anhydrides (approx. 1720 cm⁻¹ and 1780 cm⁻¹). The acid chloride typically shows a single strong band at ~1770–1790 cm⁻¹.

  • Reactivity: The anhydride is less reactive than the chloride. In kinetic experiments, this leads to "slow-reacting" background noise and non-stoichiometric yields.

Q4: The sample fumes heavily and has a sharp, choking odor different from typical acyl chlorides.

Diagnosis: Residual Thionyl Chloride (SOCl₂) or HCl . Cause: Incomplete removal of the chlorinating agent during synthesis.

  • Detection: A simple silver nitrate test (acidified) is positive for halides, but this is non-specific.

  • GC-MS: SOCl₂ elutes very early (solvent front).

  • Impact: SOCl₂ is a rogue chlorinating agent. It can convert alcohol nucleophiles to alkyl chlorides instead of the desired esters.

Part 2: Impact on Reactivity & Troubleshooting
Scenario: Low Yield in Amide Coupling

Issue: You are coupling this compound with a primary amine, but yield is 20–30% lower than expected. Root Cause:

  • Acid Contamination: The free acid impurity protonates your amine nucleophile, rendering it unreactive (ammonium salt formation).[1]

  • Anhydride Interference: The anhydride reacts with the amine to form the amide plus one equivalent of free acid. This released acid then quenches another equivalent of amine.

Solution:

  • Immediate Fix: Use a 2.5x excess of base (e.g., Triethylamine or DIPEA) to neutralize the free acid and ensure the amine remains nucleophilic.

  • Process Fix: Purify the reagent (see Part 3) before use.

Part 3: Purification & Handling Protocols
Protocol A: Removing the Free Acid (The "Hexane Wash")

Best for: Solid samples with surface hydrolysis.

  • Suspend: Place the crude material in dry hexane or pentane (approx. 5 mL per gram).

  • Agitate: Sonicate or stir vigorously for 5 minutes. The acid chloride will dissolve; the carboxylic acid impurity will not.

  • Filter: Filter the suspension through a sintered glass frit or a plug of glass wool under nitrogen.

  • Concentrate: Evaporate the filtrate under reduced pressure to recover the purified acid chloride.

Protocol B: Vacuum Distillation

Best for: Liquid samples or gross contamination.

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Pressure: High vacuum (<5 mmHg) is essential to keep the boiling point below 100 °C and prevent thermal decomposition.[1]

  • Fractionation:

    • Fore-run: Discard the first 5-10% (contains residual SOCl₂ and HCl).

    • Main Fraction: Collect the steady boiling fraction (Expected bp: ~110–130 °C at 10 mmHg, verify against specific vacuum).

    • Residue: Do not distill to dryness; the pot residue contains the anhydride and inorganic salts.

Part 4: Visualizing the Impurity Landscape

The following diagram illustrates the genesis of common impurities and the logic for troubleshooting.

G Start 4-Bromo-2-chlorobenzoic Acid (Starting Material) Product This compound (Target Product) Start->Product Chlorination Reagent SOCl2 / Oxalyl Chloride Reagent->Product Reagent Impurity_SOCl2 Impurity: Residual SOCl2 Reagent->Impurity_SOCl2 Incomplete Removal Impurity_Acid Impurity: Free Acid (Hydrolysis) Product->Impurity_Acid Moisture (H2O) Impurity_Anhydride Impurity: Anhydride (Thermal Dimerization) Product->Impurity_Anhydride Heat + Free Acid Action_Wash Protocol: Hexane Wash Impurity_Acid->Action_Wash Insoluble in Hexane Action_Distill Protocol: Vacuum Distillation Impurity_Anhydride->Action_Distill High Boiling Point Impurity_SOCl2->Action_Distill Low Boiling Point

Caption: Genesis of impurities in this compound and their respective remediation pathways.

Part 5: Quantitative Data Summary
PropertyTarget Compound (Acid Chloride)Impurity: Free AcidImpurity: Anhydride
Formula C₇H₃BrCl₂OC₇H₄BrClO₂C₁₄H₆Br₂Cl₂O₃
MW 253.91 g/mol 235.46 g/mol 452.91 g/mol
Physical State Low-melting solid / LiquidWhite Crystalline SolidSolid
Melting Point ~36–40 °C [1]171–175 °C [2]~80–90 °C (Est.)[2][3]
Solubility (Hexane) SolubleInsolubleSparingly Soluble
IR Carbonyl ~1780 cm⁻¹ (Single)~1680–1700 cm⁻¹ (Broad)~1720 & 1780 cm⁻¹ (Doublet)
References
  • BenchChem. (2025).[4][5] Synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzoic acid Product Specification. Retrieved from [6]

  • Organic Syntheses. (1928).[1] o-Chlorobenzoyl Chloride Synthesis. Org. Synth. 1928, 8, 26. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from

  • ChemicalBook. (2023). Benzoyl chloride: Application, synthesis and toxicity. Retrieved from

Sources

Technical Support Center: Distillation & Handling of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Engineers, Drug Development Scientists Subject: 4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0)

Executive Summary & Critical Properties

This compound is a highly reactive, moisture-sensitive electrophile used as a critical building block in the synthesis of APIs (e.g., HIV-1 protease inhibitors). Its distillation presents unique challenges due to its high boiling point and tendency to undergo thermal degradation and hydrolysis.

Successful isolation requires a balance between high vacuum (to lower thermal stress) and thermal management (to prevent solidification in the condenser).

Physicochemical Profile[1][2][3][4][5][6]
ParameterValue / CharacteristicOperational Implication
Molecular Weight 253.91 g/mol High boiling point expected.
Physical Form Low-melting solid / Crystalline massRisk: Clogging of condensers/lines.
Boiling Point ~110–120 °C @ 0.5 mmHg (Est.)Requires high vacuum (<1 mmHg) to keep pot temp <150 °C.
Sensitivity High Moisture Sensitivity Hydrolyzes to 4-Bromo-2-chlorobenzoic acid + HCl.
Thermal Stability Metastable >160 °C Risk of decarbonylation and anhydride formation.

Troubleshooting Guide (Q&A)

Direct solutions to the most common failure modes reported by our users.

Issue 1: Product Solidification & Clogging

Q: "The distillate is crystallizing inside the condenser and vacuum adapter, causing pressure spikes. How do I prevent this?"

A: This is the most common failure mode. The compound is a low-melting solid. Standard tap-water condensers (10–20 °C) act as "cold fingers," freezing the product immediately.

Corrective Protocol:

  • Switch Coolant: Replace cold water with a recirculating heater/chiller set to 45–55 °C . This keeps the product molten as it flows into the receiver.

  • Heat Gun Assist: Keep a heat gun nearby to gently warm the vacuum adapter or "udder" if crystals begin to nucleate.

  • Short Path: Use a short-path distillation head to minimize the distance the vapor must travel, reducing the surface area available for crystallization.

Issue 2: Thermal Degradation (Discoloration)

Q: "My distillate started clear but turned pink/brown towards the end, and the pot residue is black. What happened?"

A: You likely exceeded the thermal decomposition threshold (~160 °C) . This triggers two degradation pathways:

  • Decarbonylation: Loss of CO to form 4-Bromo-1,2-dichlorobenzene. This is accelerated by trace metals (check your stir bar/flask cleanliness).

  • Anhydride Formation: If any moisture was present, it hydrolyzed a fraction of the chloride to acid. This acid then reacts with the remaining chloride at high heat to form the anhydride (high-boiling impurity) and HCl.

Corrective Protocol:

  • Improve Vacuum: You must achieve <1.0 mmHg . If your vacuum is weak (e.g., 10 mmHg), you are forcing the boiling point up into the decomposition zone.

  • Lower Bath Temp: Never set the oil bath >20 °C above the vapor temperature.

Issue 3: "Smoking" Vacuum Pump

Q: "White fumes are coming from my vacuum pump exhaust, and the oil has turned cloudy."

A: This is HCl breakthrough . The compound is hydrolyzing (likely due to a leak or wet glassware), releasing HCl gas which bypasses the cold trap and reacts with the pump oil.

Corrective Protocol:

  • Install a Base Trap: Place a scrubbing tower filled with NaOH pellets or a saturated KOH solution between the cold trap and the pump.

  • Check Tightness: A system leak introduces atmospheric moisture, fueling the hydrolysis cycle.

  • Oil Change: Immediately change the pump oil; acidic oil will corrode the pump vanes within hours.

Degradation Mechanism & Logic

Understanding why the distillation fails is key to prevention. The diagram below illustrates the two primary failure pathways: Moisture-Induced Hydrolysis and Thermal Decarbonylation .

DegradationPathways Start This compound (Target Product) Acid 4-Bromo-2-chlorobenzoic acid (Solid Impurity) Start->Acid Hydrolysis Decarb 4-Bromo-1,2-dichlorobenzene (Liquid Impurity) Start->Decarb Thermal Decarbonylation CO CO Gas (Vacuum Fluctuation) Start->CO Loss of CO HCl HCl Gas (Pump Damage) Start->HCl Byproduct Moisture Moisture Ingress (Leak / Wet Glassware) Moisture->Acid Heat Excessive Heat (>160°C) Heat->Decarb Anhydride Anhydride Impurity (High Boiler / Residue) Acid->Anhydride + Start (Dehydration)

Caption: Primary degradation pathways. Note that moisture ingress triggers a cascade forming solid acid and high-boiling anhydride, while excessive heat leads to irreversible decarbonylation.

Recommended Experimental Protocol

Objective: Purify crude this compound while minimizing thermal stress and hydrolysis.

Equipment Setup
  • Glassware: Short-path distillation head (Vigreux columns are NOT recommended due to pressure drop).

  • Condenser: Circulating fluid heater set to 50 °C .

  • Vacuum: High-vacuum pump capable of <0.5 mmHg .

  • Traps: Liquid Nitrogen (LN2) cold trap + KOH pellet backup trap.

Step-by-Step Methodology
  • Pre-Distillation Degassing:

    • Place the crude material in the boiling flask.

    • Stir under high vacuum at room temperature for 30 minutes.

    • Reason: Removes residual thionyl chloride (SOCl₂) or solvent (DCM). If these are not removed, they will boil violently when heat is applied, carrying impurities over.

  • System Inerting:

    • Flush the system with dry Nitrogen/Argon before applying vacuum.

    • Ensure all joints are greased with high-temp vacuum grease (e.g., Dow Corning) and clipped.

  • Distillation:

    • Apply vacuum (<0.5 mmHg). Wait for pressure to stabilize.

    • Slowly ramp oil bath temperature.

    • Target Vapor Temp: ~110–125 °C (pressure dependent).

    • Target Bath Temp: Max 145 °C.

    • Critical Check: Watch the condenser. If "fog" appears but no liquid drips, the condenser is too cold. Increase coolant temp to 55 °C.

  • Fraction Collection:

    • Fraction 1 (Forerun): Usually contains lower boiling impurities or residual SOCl₂. Discard.

    • Fraction 2 (Main Cut): Collect the clear, colorless liquid.[1] It may solidify upon cooling in the receiver.

    • Stop Condition: Stop when the pot residue becomes viscous or dark. Do not distill to dryness (explosion risk).

Frequently Asked Questions (FAQ)

Q: Can I store the distilled acid chloride in a plastic bottle? A: No. Acid chlorides can leach plasticizers and react with moisture permeating through HDPE/LDPE. Store in glass ampoules or glass bottles with Teflon-lined caps, sealed with Parafilm, in a desiccator at 4 °C.

Q: How do I clean the glassware afterwards? It's coated in a hard white solid. A: The white solid is the hydrolyzed acid (4-Bromo-2-chlorobenzoic acid).

  • Do not use water immediately; it will clump.

  • Rinse 1: Acetone or Ethanol (reacts to form ester, dissolving the solid).

  • Rinse 2: Dilute aqueous NaOH (converts the acid to the soluble sodium salt).

  • Final: Water and detergent.

Q: Is it safe to use a silicone oil bath? A: Yes, but ensure the bath is not open to the atmosphere if you suspect HCl leaks. HCl gas can degrade silicone oil over time. A sand bath or heating mantle is cleaner for this specific application.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzoyl chloride, 4-bromo- Properties and Spectral Data. Retrieved from

  • BenchChem. Synthesis and Reactivity of Halogenated Benzoyl Chlorides. Retrieved from

  • Thermo Fisher Scientific. Handling and Storage of Moisture Sensitive Acid Chlorides. Retrieved from

  • Org. Synth. General procedures for the purification of acid chlorides via distillation. Organic Syntheses, Coll. Vol. 1, p. 147. Retrieved from

Sources

Monitoring 4-Bromo-2-chlorobenzoyl chloride reaction progress with TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring Topic: Monitoring 4-Bromo-2-chlorobenzoyl Chloride Formation via TLC ID: TS-ORG-RXN-042

The Fundamental Challenge: Why Direct TLC Fails

Q: I spotted my reaction mixture directly onto a silica plate, but the spot is streaking and has the same Rf as my starting material. Did the reaction fail?

A: Not necessarily. You are likely observing a false negative caused by the instability of acid chlorides on silica gel.

The Mechanism of Failure: Silica gel (


) is inherently acidic and contains bound water (hygroscopic). When you spot highly reactive this compound directly onto the plate:
  • Hydrolysis: The acid chloride reacts with the moisture on the silica surface, reverting immediately to the starting material (4-bromo-2-chlorobenzoic acid).

  • Decomposition: The interaction generates HCl gas, causing the "streaking" or "tailing" you observe.

The Solution: Indirect Monitoring (Derivatization) You must never monitor acid chloride formation directly. Instead, you must perform a "Mini-Workup" (quench) to convert the reactive acid chloride into a stable surrogate—the methyl ester—before TLC analysis.

Standard Operating Procedure: The Methanol Quench

This protocol converts the unstable this compound into methyl 4-bromo-2-chlorobenzoate . This ester is stable on silica and chromatographically distinct from the starting acid.

Reagents Required:
  • Quench Solvent: Anhydrous Methanol (MeOH).[1]

  • TLC Solvent System: Hexanes : Ethyl Acetate (Start with 8:1 or 9:1).

  • Visualization: UV Lamp (254 nm).[2][3][4][5]

Step-by-Step Protocol:
  • Prepare the Quench Vial: Place 0.5 mL of dry Methanol in a small GC vial or test tube.

  • Sample the Reaction: Using a glass capillary or micropipette, withdraw a small aliquot (~10-20 µL) from your reaction mixture (e.g., Reaction of 4-bromo-2-chlorobenzoic acid +

    
    ).
    
  • Execute the Quench: Dissolve the aliquot into the Methanol.

    • Observation: You may see a slight exotherm or fumes (HCl release).[6] This indicates the acid chloride is reacting with the methanol.[1][5]

    • Reaction:

      
      
      
  • Spot the Plate:

    • Lane 1 (SM): Authentic Starting Material (4-bromo-2-chlorobenzoic acid) dissolved in MeOH.

    • Lane 2 (Co-spot): SM + Quenched Reaction Mixture.

    • Lane 3 (Rxn): Quenched Reaction Mixture (The Methyl Ester).

  • Elute: Run the plate in Hexanes:EtOAc (9:1).

Workflow Visualization

The following diagram illustrates the critical "Mini-Workup" pathway required for valid data generation.

TLC_Monitoring_Workflow Rxn_Pot Reaction Pot (Acid Chloride) Aliquot Take Aliquot (~20 µL) Rxn_Pot->Aliquot MeOH_Vial Quench Vial (Dry Methanol) Aliquot->MeOH_Vial Transfer Transformation In-situ Reaction (R-COCl -> R-COOMe) MeOH_Vial->Transformation Fast Esterification TLC_Plate TLC Analysis (Stable Ester) Transformation->TLC_Plate Spot & Run

Figure 1: The "Mini-Workup" workflow ensures the unstable acid chloride is converted to a stable methyl ester before interaction with the silica stationary phase.

Data Interpretation & Troubleshooting

Expected Rf Values (Hexanes:EtOAc 9:1)
CompoundSpecies on PlatePolarityRelative RfVisualization
Starting Material 4-Bromo-2-chlorobenzoic acidHigh (H-bonding)Low (< 0.2)UV (Dark Spot)
Reaction Product Methyl 4-bromo-2-chlorobenzoate*Low (No H-bond donor)High (> 0.6)UV (Dark Spot)
Hydrolysis Byproduct 4-Bromo-2-chlorobenzoic acidHighLow (< 0.2)UV (Dark Spot)

*Note: The acid chloride is converted to this ester ONLY in the quench vial. If you see the ester, the acid chloride was present.[5]

Troubleshooting Q&A

Q1: I see two spots in my reaction lane: one high (Ester) and one low (Acid). Is the reaction incomplete?

  • Scenario A (Incomplete): If the "Acid" spot is significant (>10%), the reaction needs more time or more thionyl chloride (

    
    ).
    
  • Scenario B (Wet Quench): If your methanol was not dry, water in the methanol competed with the methanol to hydrolyze the chloride back to the acid.

    • Fix: Repeat the quench with fresh, anhydrous methanol.

Q2: My "Ester" spot is streaking badly.

  • Cause: The reaction mixture might contain excess thionyl chloride (

    
    ) or acidic byproducts that are overloading the plate.
    
  • Fix: Blow a gentle stream of nitrogen over the quenched aliquot in the vial for 30 seconds to remove excess HCl/SO2 before spotting.

Q3: Can I use ethanol instead of methanol?

  • Answer: Yes, but Methanol is preferred because it is smaller (faster kinetics for the quench) and the resulting methyl ester is generally more distinct from the ethyl ester if you were using ethanol as a solvent elsewhere.

Q4: I don't have UV. Can I use a stain?

  • Answer: Iodine (

    
    ) is a suitable alternative for aromatic halides. However, avoid stains that require aqueous bases (like Bromocresol Green) or strong heating initially, as they can complicate the interpretation of sensitive acid chlorides. UV is the gold standard for this aromatic system.
    

References

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

Sources

Incomplete conversion of 4-bromo-2-chlorobenzoic acid to acyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #59748: Incomplete Conversion of 4-Bromo-2-Chlorobenzoic Acid[1]

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting stalled chlorination of sterically hindered ortho-halo benzoic acids.[1]

Executive Summary

The conversion of 4-bromo-2-chlorobenzoic acid to its corresponding acyl chloride is frequently complicated by the ortho-chloro substituent.[1] While the halogen is electron-withdrawing (increasing electrophilicity), its position at the C2 carbon creates significant steric hindrance , effectively shielding the carbonyl carbon from nucleophilic attack.[1]

Standard protocols (e.g., neat thionyl chloride at reflux without catalyst) often result in <60% conversion or "stalled" reactions.[1] This guide provides a catalytically activated protocol and a rigorous troubleshooting workflow to ensure quantitative conversion.

Part 1: The Mechanistic Solution (Why it Fails & How to Fix It)

The failure of this reaction is rarely thermodynamic; it is kinetic. The ortho-chloro group blocks the approach of the bulky thionyl chloride molecule.[1] To bypass this, we must use a "molecular shuttle"—N,N-Dimethylformamide (DMF) .

DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloroiminium ion).[1] This active species is:

  • More Electrophilic: It attacks the carboxylic acid more aggressively than ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Less Sterically Demanding: It facilitates the formation of the activated intermediate in crowded environments.[1]

Visualization: The DMF Catalytic Cycle

The following diagram illustrates how DMF acts as a nucleophilic catalyst, converting the "lazy" thionyl chloride into a hyper-reactive species.

DMF_Mechanism cluster_0 Activation Phase cluster_1 Substrate Turnover DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride (Reagent) Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate 4-Bromo-2-Cl-Benzoic Acid Intermediate->DMF Regeneration Product Acid Chloride (Target) Intermediate->Product + Cl-

Figure 1: The Vilsmeier-Haack catalytic cycle.[1] DMF reacts with thionyl chloride to form a reactive chloroiminium species, which overcomes the steric barrier of the ortho-chloro group.[1]

Part 2: Optimized Experimental Protocols

Do not rely on neat thionyl chloride alone.[1] Choose Protocol A for robustness or Protocol B for milder conditions (if sensitive functional groups are present downstream).[1]

Protocol A: The "Sledgehammer" (Thionyl Chloride)

Best for: Stubborn substrates, large scale, high-heat tolerance.[1]

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Solvent: Suspend 4-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous Toluene (3-5 volumes). Note: Toluene allows higher reflux temps than neat ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     and improves solubility.
    
  • Catalyst (Critical): Add DMF (2-5 mol%) . Do not omit this.

  • Reagent: Add Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv) dropwise.
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Visual Cue: The suspension should clear to a homogeneous solution as the acid chloride forms.

  • Workup: Concentrate under reduced pressure. Add fresh toluene and concentrate again (azeotropic removal of residual

    
     and HCl).
    
Protocol B: The "Scalpel" (Oxalyl Chloride)

Best for: Small scale, avoiding high heat, cleaner byproduct profile.[1]

  • Setup: Dry RBF under inert atmosphere (

    
    /Ar).
    
  • Solvent: Dissolve substrate in anhydrous DCM (Dichloromethane).

  • Catalyst: Add DMF (1-2 drops / catalytic amount) .

    • Observation: Vigorous bubbling will occur immediately upon DMF addition (release of CO/CO2).[1]

  • Reagent: Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise at

    
    , then warm to Room Temperature (RT).
    
  • Reaction: Stir at RT for 2–4 hours.

Reagent Comparison Table
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point


Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Atom Economy HigherLower
Suitability Robust substrates, bulk scaleSensitive substrates, lab scale
Key Risk Thermal degradation, difficult removalEvolution of CO (toxic), cost
Part 3: Troubleshooting & Diagnostics
Issue 1: The "Ghost" Product (False Negative Analysis)

Symptom: The reaction solution turned clear, but LCMS/TLC shows only Starting Material (acid). Root Cause: Acid chlorides are highly moisture-sensitive.[1] The moisture in your LCMS mobile phase or on the silica TLC plate hydrolyzed the product back to the starting acid during the analysis. Solution: You must perform a Quench Test before analysis.[1]

Quench Protocol for Monitoring:

  • Take an aliquot (

    
    ) of the reaction mixture.
    
  • Add it to a vial containing

    
     of dry Methanol  (or dry Morpholine).
    
  • Wait 5 minutes.

  • Analyze this vial.[1][2][3]

    • Result: You will see the Methyl Ester (or Morpholine Amide), which is stable.[1] If you see the Ester, your Acid Chloride conversion was successful.

Issue 2: Reaction turns black/tarry

Root Cause: Polymerization or degradation due to excessive heat or impurities in DMF.[1] Solution:

  • Use freshly distilled thionyl chloride (it should be clear/pale yellow, not red/brown).[1]

  • Ensure DMF is anhydrous.[1][4]

  • Reduce temperature to

    
     and extend time.
    
Troubleshooting Logic Flow

Troubleshooting Start Start: Reaction Check Solubility Did suspension clear? Start->Solubility Quench Perform MeOH Quench Test Solubility->Quench Yes Action_Heat Action: Add DMF / Increase Heat Solubility->Action_Heat No (Stalled) Analysis Analyze via LCMS/TLC Quench->Analysis Result_Acid Result: Acid Found Analysis->Result_Acid Peak = SM Result_Ester Result: Methyl Ester Found Analysis->Result_Ester Peak = Product + 14 Da Result_Acid->Action_Heat Reaction Failed Action_Success Action: Proceed to Workup (Avoid Water) Result_Ester->Action_Success Reaction Complete

Figure 2: Decision tree for monitoring reaction progress. Direct analysis of the reaction mixture often leads to false negatives due to hydrolysis.

Part 4: References & Validation[5]
  • Vilsmeier-Haack Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Explains the formation of the chloroiminium ion).

  • Thionyl Chloride Protocols: Sigma-Aldrich.[1] Product Specification: Thionyl Chloride.[1][5] (Standard handling and physical data).

  • Monitoring via Quenching: Yufeng, G. (2025).[1][6] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (Validation of the methanol quench method for analytical tracking).

  • Oxalyl Chloride vs Thionyl Chloride: BenchChem. (2025).[1] A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride. (Comparison of reagent efficacy for sensitive substrates).

  • Substrate Data: PubChem. 4-Bromo-2-chlorobenzoic acid.[1] (Physical properties and safety data).[1]

Sources

Technical Support Center: Managing Reactions of 4-Bromo-2-chlorobenzoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-bromo-2-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the vigorous and often violent reactions of this highly reactive acyl chloride with various nucleophiles. Our goal is to equip you with the knowledge to perform these reactions safely and effectively, minimizing risks and maximizing success.

Section 1: Understanding the Reactivity of this compound

This compound is a highly electrophilic compound, making it a valuable reagent in organic synthesis for introducing the 4-bromo-2-chlorobenzoyl moiety.[1] However, its high reactivity also presents significant safety challenges. The electron-withdrawing effects of the bromine and chlorine substituents on the benzene ring, combined with the inherent reactivity of the acyl chloride functional group, make the carbonyl carbon extremely susceptible to nucleophilic attack.[2][3]

Reactions with nucleophiles such as amines, alcohols, and even water can be extremely exothermic and proceed rapidly, leading to a rapid increase in temperature and pressure.[4][5][6] Understanding and controlling these factors is critical to preventing runaway reactions and ensuring the safety of laboratory personnel.

Mandatory Safety Precautions

Before handling this compound, it is imperative to have the following safety measures in place:

  • Work in a certified chemical fume hood. [7]

  • Wear appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]

  • Have an emergency plan: This should include the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Ensure a spill kit with an inert absorbent material (e.g., sand, vermiculite) is readily available. [8] Do not use water to clean up spills.

Section 2: Troubleshooting Guide for Violent Reactions

This section addresses specific issues that may arise during reactions with this compound and provides actionable solutions.

Issue 1: Uncontrolled Temperature Spike During Nucleophile Addition

Scenario: Upon adding a nucleophile (e.g., a primary amine) to a solution of this compound, the reaction temperature rapidly increases, and the solvent begins to boil.

Immediate Action:

  • Cease addition of the nucleophile immediately.

  • Ensure the reaction vessel is securely placed in a well-maintained ice/water bath.

  • Increase the stirring rate to improve heat transfer.

Root Cause Analysis and Prevention:

  • Excessive Rate of Addition: The most common cause of a thermal runaway is adding the nucleophile too quickly. The reaction is highly exothermic, and rapid addition generates heat faster than it can be dissipated.[10]

  • Insufficient Cooling: An inadequate or poorly maintained cooling bath will not effectively remove the heat generated by the reaction.

  • High Reactant Concentration: Using highly concentrated solutions can lead to a more vigorous reaction.

Preventative Measures:

ParameterRecommendationRationale
Addition Rate Add the nucleophile dropwise using an addition funnel.Allows for precise control over the reaction rate and heat generation.[11]
Temperature Monitoring Continuously monitor the internal reaction temperature with a calibrated thermometer.Provides real-time feedback to adjust the addition rate and cooling.
Cooling Use a large ice/water bath and ensure the flask is sufficiently submerged. For larger scale reactions, consider a cryostat or a dry ice/acetone bath.Maintains a consistent low temperature to absorb the heat of reaction.
Dilution Use a suitable anhydrous solvent to dilute the reactants.The solvent acts as a heat sink, moderating the temperature increase.
Issue 2: Vigorous Gas Evolution and Fuming

Scenario: The reaction mixture is producing a significant amount of gas, and white fumes are observed at the mouth of the reaction vessel.

Immediate Action:

  • Ensure the reaction is being conducted in a well-ventilated fume hood.

  • Lower the sash of the fume hood to the lowest practical height.

Root Cause Analysis and Prevention:

The reaction of this compound with nucleophiles containing acidic protons (e.g., amines, alcohols, water) generates hydrogen chloride (HCl) gas as a byproduct.[6] This gas is corrosive and will fume upon contact with atmospheric moisture.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4]

  • Gas Scrubber: For larger scale reactions, or when using particularly volatile nucleophiles, consider using a gas scrubber to neutralize the HCl gas. This can be achieved by bubbling the off-gas through a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide.[10]

  • Use of a Tertiary Amine Base: When reacting with primary or secondary amines, the addition of a non-nucleophilic tertiary amine base (e.g., triethylamine or diisopropylethylamine) is recommended. This base will neutralize the in-situ generated HCl, preventing its release and driving the reaction to completion.[12]

Issue 3: Formation of a Solid Precipitate Upon Addition of the Nucleophile

Scenario: As the nucleophile is added, a white solid immediately forms, potentially making stirring difficult.

Root Cause Analysis and Prevention:

  • Product Insolubility: The resulting amide or ester product may be insoluble in the chosen reaction solvent.

  • Formation of Amine Hydrochloride Salt: If a primary or secondary amine is used as the nucleophile without an additional base, the generated HCl will react with the excess amine to form an insoluble hydrochloride salt.[12]

Preventative Measures:

IssueSolutionRationale
Product Insolubility Choose a solvent in which both the starting materials and the product are soluble. A solvent screen may be necessary.Maintains a homogeneous reaction mixture, ensuring efficient stirring and heat transfer.
Amine Hydrochloride Salt Formation Add at least one equivalent of a non-nucleophilic tertiary amine base to the reaction mixture before adding the primary or secondary amine nucleophile.The tertiary amine acts as an HCl scavenger, preventing the formation of the insoluble salt.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction containing unreacted this compound?

A1: Quenching should be performed slowly and with extreme caution, as the process is highly exothermic. A common and effective method is the slow, dropwise addition of the reaction mixture to a separate, well-stirred, and cooled vessel containing a dilute aqueous solution of a weak base, such as sodium bicarbonate.[4] This will neutralize the unreacted acyl chloride and the HCl byproduct. Alternatively, quenching with an alcohol like methanol or ethanol can be a safer option, as it produces a less reactive ester.[11]

Q2: Can I use water to clean glassware contaminated with this compound?

A2: No. Direct contact with water will result in a violent reaction, producing corrosive HCl gas.[6] Before cleaning with water, glassware should be rinsed with an inert solvent (e.g., acetone or toluene) to remove the bulk of the acyl chloride. Then, the glassware can be cautiously rinsed with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any remaining residue before final cleaning.[13]

Q3: My this compound has a yellowish tint. Is it still usable?

A3: A slight yellow color is common and often does not indicate significant degradation. However, it can suggest some level of hydrolysis to the corresponding carboxylic acid due to exposure to moisture. If the purity is a concern for your application, it is advisable to purify the acyl chloride by distillation under reduced pressure.[14]

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid and uncontrollable temperature increase, a sudden rise in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.[10] In the event of a runaway reaction, your personal safety is the top priority. Activate any emergency shutdown procedures, alert others in the laboratory, and evacuate the area if necessary. Do not attempt to dismantle the reaction apparatus.

Section 4: Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Amine

This protocol provides a general guideline. Specific quantities and conditions may need to be optimized for your particular substrate.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Nitrogen or Argon source

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice/water bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

  • Slow Addition: Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (as monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Assemble and Dry Glassware prep_reagents Prepare Amine and Base Solution prep_glass->prep_reagents prep_acyl Prepare Acyl Chloride Solution prep_reagents->prep_acyl cool Cool Amine Solution to 0 °C add Slow, Dropwise Addition of Acyl Chloride (Maintain T < 5 °C) cool->add warm Warm to Room Temperature and Stir add->warm monitor Monitor Reaction Progress (TLC/LC-MS) warm->monitor quench Cautious Quenching with Water monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for the amidation reaction.

Section 5: Logical Decision Tree for Troubleshooting

G cluster_temp Temperature Control Issues cluster_gas Gas & Fume Evolution cluster_solid Solid Formation Issues start Problem Encountered During Reaction temp_spike Rapid Temperature Increase? start->temp_spike temp_spike_yes Action: 1. Stop Addition 2. Enhance Cooling 3. Increase Stirring temp_spike->temp_spike_yes Yes temp_spike_no No temp_spike->temp_spike_no gas Excessive Fuming/Gas? temp_spike_no->gas gas_yes Action: 1. Ensure Proper Ventilation 2. Consider Gas Scrubber 3. Use Tertiary Amine Base gas->gas_yes Yes gas_no No gas->gas_no solid Unexpected Precipitate? gas_no->solid solid_yes Action: 1. Check Product Solubility 2. Ensure HCl Scavenger is Used solid->solid_yes Yes solid_no No solid->solid_no

Caption: A decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromobenzoyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide.
  • TCI Chemicals. (2025, February 17). SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromobenzoyl chloride.
  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • LGC Standards. (2023, September 13). Safety data sheet - 4-bromo-2-chlorophenol.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
  • Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND WATER.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
  • CymitQuimica. (n.d.). CAS 21900-52-7: 5-Bromo-2-chlorobenzoyl chloride.

Sources

Bumping during vacuum distillation of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into managing and preventing bumping during the vacuum distillation of 4-Bromo-2-chlorobenzoyl chloride. Our goal is to move beyond simple instructions and explain the causality behind each procedural choice, ensuring your experiments are both safe and successful.

Section 1: Understanding the Phenomenon - Frequently Asked Questions

This section addresses the fundamental principles behind bumping, particularly in the context of vacuum distillation.

Q1: What is "bumping" and why is it a significant problem during vacuum distillation?

A: Bumping is the sudden, violent boiling of a liquid that has been heated above its actual boiling point without forming vapor. This phenomenon, known as superheating, occurs when a liquid lacks nucleation sites—microscopic points where bubbles can smoothly form.[1][2] Instead of a gentle boil, the liquid erupts as a large, instantaneous bubble of vapor is formed, which can lead to several critical issues:

  • Product Loss and Contamination: The violent surge can splash the crude material from the distillation flask directly into the collection flask, contaminating your purified distillate.[3][4]

  • Apparatus Damage: In a closed system under reduced pressure, a severe bump can create a sudden pressure shock, potentially causing the glassware to fracture or implode—a significant safety hazard.

  • Inaccurate Temperature Readings: The unstable nature of the boil prevents the vapor and liquid from reaching thermal equilibrium, making it impossible to obtain an accurate boiling point reading.

Vacuum distillation exacerbates this issue because the reduced pressure lowers the compound's boiling point, making it easier to inadvertently superheat the liquid if the heat is not applied gradually and distributed evenly.[5][6]

Q2: Why are standard boiling chips or stones generally ineffective under vacuum?

A: Standard boiling chips are porous materials, typically made of calcium carbonate or silicon carbide, that function by releasing trapped air from their pores to create a steady stream of bubbles that act as nucleation sites.[1][7] However, this mechanism fails under vacuum for a critical reason: the initial application of the vacuum rapidly removes all the trapped air from the pores.[8][9] Once degassed, the boiling chips lose their ability to generate bubbles and cannot prevent bumping.[8][10] While specialized anti-bumping granules for vacuum distillation exist, the most reliable methods involve mechanical agitation or the controlled introduction of a gas stream.[7]

Q3: What specific properties of this compound are relevant to its vacuum distillation?

A: Understanding the physicochemical properties of this compound is crucial for designing a successful purification protocol. This compound is a solid at room temperature, which necessitates a melt-down phase before distillation can begin. Furthermore, like most acyl chlorides, it is moisture-sensitive and can decompose at elevated temperatures, making vacuum distillation the preferred method of purification.[5][11][12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21900-55-0[13]
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol [13]
Physical Form Solid
Boiling Point Not explicitly available. Estimated to be >200 °C at atmospheric pressure. Distillation is performed under vacuum to lower the boiling point and prevent decomposition. For a related compound, 4-bromobenzoyl chloride, the boiling point is 136-138 °C at 20 mmHg.[11][14]N/A
Sensitivity Moisture sensitive.[15][15]

Section 2: Proactive Prevention & Best Practices

Preventing bumping is always preferable to reacting to it. This section outlines the most effective preventative measures.

Q4: What is the most reliable method to prevent bumping during the vacuum distillation of this compound?

A: The single most effective and widely recommended method is vigorous mechanical agitation using a magnetic stir bar and a stirrer/hotplate.[8][16][17] The reasoning is twofold:

  • Even Heat Distribution: Rapid stirring ensures that heat from the mantle or oil bath is distributed evenly throughout the liquid, preventing localized hot spots where superheating can occur.[2][9]

  • Creation of Nucleation Sites: The vortex created by the spinning stir bar agitates the liquid surface, breaking the surface tension and facilitating the smooth formation and release of vapor bubbles.[9]

For this method to be effective, the stirring must be sufficiently vigorous to create a noticeable vortex in the liquid before and during the application of heat.

Q5: When should I use a capillary ebulliator instead of a magnetic stirrer?

A: A capillary ebulliator is an excellent alternative or supplementary tool, particularly in specific situations.[18] This device is a long glass tube drawn to a very fine capillary at one end, which is placed below the liquid's surface.[16][18] It allows a very fine, continuous stream of air or an inert gas (like nitrogen or argon) to be bled into the system, providing a constant source of nucleation.[7][19]

Consider using a capillary ebulliator when:

  • The material is highly viscous: For viscous liquids or slurries, a magnetic stir bar may not be able to spin effectively or create sufficient agitation.[16]

  • Stirring is otherwise compromised: If you are working on a very small scale where a stir bar is impractical, or on a very large scale where magnetic stirring is insufficient, an ebulliator or overhead mechanical stirrer is superior.[10][18]

Q6: How does the proper setup of the distillation apparatus contribute to preventing bumping?

A: A well-designed apparatus provides passive safety measures that can contain a bump should it occur.

  • Use a Claisen Adapter: This adapter provides a second vertical neck on the distillation flask.[8] This increases the surface area and volume of the flask head, making it less likely that a sudden bump will splash material into the condenser.[8]

  • Do Not Overfill the Flask: The distillation flask should be no more than half-full.[3][4] This provides adequate headspace to accommodate vapor expansion and contain any potential surges in boiling.

  • Install a Bump Trap: For particularly sensitive or valuable materials, a bump trap can be installed between the distillation flask and the condenser.[4][20] This device is designed to catch any splashed liquid before it can contaminate the rest of the apparatus.[20]

Diagram 1: Recommended Vacuum Distillation Setup This diagram illustrates an ideal setup incorporating features to minimize bumping and its consequences.

G cluster_0 Heating & Distillation cluster_1 Collection & Safety cluster_2 Vacuum System Flask Distillation Flask (max 50% full) + Magnetic Stir Bar Claisen Claisen Adapter Flask->Claisen Thermo Thermometer Claisen->Thermo Condenser Condenser (Water In/Out) Claisen->Condenser VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter Receiver Receiving Flask VacuumAdapter->Receiver Trap Cold Trap (Dry Ice/Acetone) VacuumAdapter->Trap Thick-walled hosing Pump Vacuum Pump Trap->Pump Stirrer Magnetic Stirrer Hotplate Stirrer->Flask

Caption: Ideal setup for vacuum distillation to prevent bumping.

Section 3: Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for the vacuum distillation of this compound.

  • Glassware Inspection: Before assembly, meticulously inspect every piece of glassware for cracks, chips, or star fractures. Weakened glass can implode under vacuum.

  • Apparatus Assembly:

    • Place a properly sized magnetic stir bar into a round-bottom flask that is at least double the volume of your crude material.

    • Add the solid this compound to the flask.

    • Assemble the apparatus as shown in Diagram 1, including a Claisen adapter. Lightly grease all ground-glass joints to ensure a perfect seal.[8]

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[8]

  • Initiate Stirring and Vacuum:

    • Place the apparatus over a heating mantle on a magnetic stirrer and begin vigorous stirring. A vortex should be clearly visible.[17]

    • Connect the system to a vacuum trap and then to the vacuum pump. Turn on the vacuum.[8] The system pressure should drop steadily. Listen for hissing sounds, which indicate leaks that must be addressed.

  • Heating and Distillation:

    • Only after a stable vacuum is achieved , begin to gently heat the distillation flask. The solid will first melt and then begin to boil.

    • Increase the temperature gradually. The goal is a slow, steady distillation rate of approximately 1-2 drops per second.

    • Record the temperature range and the pressure at which the purified product distills.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle first and allow the system to cool under vacuum.[8]

    • Slowly and carefully vent the system to atmospheric pressure. Introducing air suddenly to a hot system can cause unwanted side reactions.

    • Only after the system is at atmospheric pressure , turn off the vacuum pump. This prevents back-suction of pump oil into your system.[8]

Section 4: Troubleshooting Guide

Even with the best preparation, issues can arise. This guide provides solutions to common problems.

Q7: My solution is bumping violently despite using a stir bar. What should I do?

A: Immediately remove the heat source by lowering the heating mantle.[17] Do not turn off the vacuum. The bumping is likely due to one of two causes:

  • Insufficient Stirring: The stir rate may be too low, or the stir bar may have stopped spinning. Increase the stir rate. If it has stopped, you may need to let the flask cool slightly to restart it.

  • Excessive Heating: The heat is being applied too quickly, causing the rate of vaporization to exceed what the system can handle smoothly.[4] Re-apply heat much more gradually once the bumping has subsided.

Q8: I don't have a magnetic stirrer/hotplate. What are my alternatives?

A: While magnetic stirring is ideal, a capillary ebulliator is a highly effective alternative.[10][16] Prepare one by heating a Pasteur pipette and pulling it to a fine point. Insert it through a thermometer adapter so the tip is below the liquid level. This will provide a steady stream of bubbles to act as nucleation sites.

Q9: The distillate is not collecting even though the liquid in the flask is boiling. What's the issue?

A: This is a common issue known as "refluxing," where the vapor condenses before reaching the condenser and falls back into the flask.

  • Insufficient Insulation: The flask's neck and the Claisen adapter may be too cold. Loosely wrap this area with glass wool or aluminum foil to reduce heat loss and allow the vapor to travel to the condenser.[8]

  • Vacuum is Too High: An extremely high vacuum can lower the boiling point so much that the vapor doesn't have enough energy to reach the condenser. Try slightly reducing the vacuum (increasing the pressure) to raise the boiling point.

Diagram 2: Troubleshooting Logic for Bumping

G Start Bumping Occurs Action1 IMMEDIATELY Remove Heat Source Start->Action1 CheckStir Is Stir Bar Spinning Vigorously? Action1->CheckStir Action2 Increase Stir Rate or Restart Stirring CheckStir->Action2 No CheckHeat Was Heat Applied Too Quickly? CheckStir->CheckHeat Yes Action2->CheckHeat Action3 Allow to Cool, Re-apply Heat Slowly CheckHeat->Action3 Yes Failure Problem Persists: Consider System Re-evaluation (e.g., check for leaks, viscosity) CheckHeat->Failure No Success Smooth Distillation Resumes Action3->Success

Caption: A logical workflow for troubleshooting bumping events.

References

  • Sciencemadness.org. (2007, January 2). Reducing bumping in vacuum distillation. Retrieved from [Link]

  • UD Technologies. (2025, July 12). Bumping in Rotary Evaporator During Vacuum Evaporation. Retrieved from [Link]

  • Laboratory Supply Network. (2017, June 26). How to Minimize Bumping and Foaming. Retrieved from [Link]

  • Yamato Scientific America. (2024, May 8). Smooth Evaporation: How Yamato Vacuum Controller Prevents Bumping. Retrieved from [Link]

  • Walmart. (n.d.). Laboratory Boiling Stones | 500-Gram Pack Of Anti-Bumping Granules For Safe Liquid Boiling. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Vacuum Distillation - the Research Group of Yves Rubin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • The Vespiary. (2005, March 14). glass wool to control bumping during vacuum distillation. Retrieved from [Link]

  • Sciencemadness.org. (2014, November 22). Is stirring necessary when performing vacuum distillation?. Retrieved from [Link]

  • Ocon Chemicals. (n.d.). Anti-Bumping Granules/Boiling Stones PTFE 4mm. Retrieved from [Link]

  • Worldwide Life Sciences. (2025, December 19). 4-Bromo-2-fluorobenzoyl chloride, 25g. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, April 8). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2014, November 22). Is stirring necessary when performing vacuum distillation?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 14). Proper use of vacuum pump during vacuum distillation. Retrieved from [Link]

  • Safrole. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • TMC Fluid Systems. (n.d.). Vacuum Distillation. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Bromo-2-chlorobenzoyl chloride vs. 4-Chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Bromo-2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride . It is designed for medicinal chemists and process engineers selecting reagents for structure-activity relationship (SAR) studies or large-scale API synthesis.

Executive Summary: The Strategic Trade-off

The choice between these two acid chlorides represents a classic trade-off in organic synthesis between kinetic reactivity and synthetic modularity .

  • 4-Chlorobenzoyl chloride is the "workhorse" reagent. It is sterically unencumbered, highly reactive, and cost-effective. It is ideal for introducing a terminal chlorophenyl group where no further functionalization is required.

  • This compound is a "strategic scaffold." While the ortho-chloro substituent retards the rate of acylation due to steric hindrance, the para-bromo substituent provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows the benzoyl ring to serve as a core linker rather than just a terminal cap.

Quick Comparison Matrix
Feature4-Chlorobenzoyl chlorideThis compound
CAS Number 122-01-021900-55-0
Molecular Weight 175.01 g/mol 253.91 g/mol
Physical State Liquid / Low-melting SolidSolid
Acylation Rate Fast (Standard)Slower (Sterically Hindered)
Hydrolysis Stability ModerateHigh (Sterically Shielded)
Downstream Utility Limited (Cl is inert to mild Pd-cat)High (Br is active for Pd-cat)

Mechanistic Analysis: Electronics vs. Sterics

To optimize reaction conditions, one must understand the competing forces at play in the carbonyl carbon's electrophilicity.

Electronic Effects (Hammett Parameters)

Both chlorine and bromine are electron-withdrawing groups (EWG) via induction (-I) and weakly electron-donating via resonance (+M).

  • 4-Chlorobenzoyl chloride: The single p-Cl exerts a -I effect, activating the carbonyl towards nucleophilic attack compared to benzoyl chloride.

  • This compound: This molecule possesses two halogens. The combined -I effects of the o-Cl and p-Br theoretically make the carbonyl carbon more electrophilic (more positive partial charge,

    
    ) than the mono-substituted analog.
    
The "Ortho-Effect" (Steric Dominance)

Despite the electronic activation, This compound reacts slower in bimolecular nucleophilic substitutions (


-like addition-elimination).
  • Cause: The chlorine atom at the 2-position (ortho) creates significant steric bulk around the carbonyl carbon.

  • Consequence: The trajectory of the incoming nucleophile (Burgi-Dunitz angle, ~107°) is partially blocked. This raises the activation energy (

    
    ) for the formation of the tetrahedral intermediate.
    
  • Practical Implication: Reactions with this compound often require longer reaction times (e.g., 4–12 h vs. 1–2 h) or slightly elevated temperatures compared to the 4-chloro analog.

Reactivity Figure 1: Kinetic comparison of nucleophilic attack. The ortho-chloro substituent (Red Path) increases the energy barrier. Substrate_A 4-Chlorobenzoyl chloride (Unencumbered) Intermediate Tetrahedral Intermediate Substrate_A->Intermediate Fast Attack ($k_1$) Substrate_B This compound (Ortho-Hindered) Substrate_B->Intermediate Slow Attack ($k_2$) (Steric Clash) Product Amide Product Intermediate->Product Elimination (-Cl)

Strategic Application: The "Bromine Handle"

The primary reason to select This compound is to enable Late-Stage Functionalization (LSF) . The aryl bromide survives the acylation step intact, allowing for modular library generation.

Workflow: Modular Drug Synthesis
  • Step 1 (Acylation): React amine core with this compound.

  • Step 2 (Coupling): Use the aryl bromide for Suzuki-Miyaura coupling to diversify the "R" group.

Note: 4-Chlorobenzoyl chloride is generally inert to standard Suzuki conditions (


, 

, 80°C), making it a "dead end" for this workflow.

SynthesisWorkflow Figure 2: Divergent synthesis enabled by the 4-Bromo substituent. Start Amine Scaffold (R-NH2) Step1 Step 1: Acylation (Forms Amide Bond) Start->Step1 Reagent This compound Reagent->Step1 Intermediate Intermediate: N-R-4-bromo-2-chlorobenzamide Step1->Intermediate Branch1 Suzuki Coupling (Boronic Acid, Pd) Intermediate->Branch1 Branch2 Buchwald Coupling (Amine, Pd) Intermediate->Branch2 Final1 Biaryl Product (Library A) Branch1->Final1 Final2 Amino-Aryl Product (Library B) Branch2->Final2

[2]

Experimental Protocols

Standard Acylation (Schotten-Baumann Conditions)

Suitable for both reagents, but optimized here for the slower 4-Bromo-2-chloro analog.

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • Acid Chloride (1.1 – 1.2 equiv)

  • Base:

    
     or DIPEA (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DCM or THF

Protocol:

  • Preparation: Dissolve the amine and base in anhydrous DCM (0.1 M concentration) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dissolve This compound in a minimal amount of DCM. Add dropwise to the amine solution.

    • Critical Difference: For 4-chlorobenzoyl chloride, addition can be rapid. For the 2-chloro analog, slow addition prevents localized heating, though the reaction itself is slower.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Monitoring: Check TLC/LCMS after 1 hour.

    • Optimization: If starting material remains after 4 hours (common for the 2-chloro analog), heat to reflux (40°C for DCM) or add a catalyst (10 mol% DMAP).

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    .
Handling & Stability (Hydrolysis)

Acid chlorides hydrolyze to carboxylic acids upon exposure to moisture.

  • 4-Chlorobenzoyl chloride: Hydrolyzes rapidly in moist air. Fumes visible.

  • This compound: The ortho-chloro group provides steric shielding against water, making it slightly more stable to atmospheric moisture than the para-only analog. However, it should still be stored under inert gas in a tightly sealed container.

Safety & Hazards

Both compounds are corrosive and lachrymators .

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Specific Precaution: Upon contact with water/mucous membranes, they release HCl gas.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and work inside a fume hood.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21313307, 2-Bromo-4-chlorobenzoyl chloride (Isomer Comparison). Retrieved from [3]

  • Organic Syntheses. (1929). o-Chlorobenzoyl Chloride Synthesis (Ortho-effect data). Org. Synth. 9, 34. Retrieved from

  • Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of Organic Chemistry.

Sources

1H NMR spectrum analysis of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectral Analysis of 4-Bromo-2-chlorobenzoyl Chloride: A Technical Comparison Guide for Reaction Monitoring

Executive Summary

This compound (CAS: 21900-55-0) is a critical electrophilic intermediate used in the synthesis of amide-based pharmacophores and ester derivatives. In drug development, it serves as a scaffold for introducing halogenated aryl motifs, which improve metabolic stability and lipophilicity in lead compounds.

This guide provides a definitive analysis of its 1H NMR spectrum , contrasting it with its stable precursor, 4-Bromo-2-chlorobenzoic acid . This comparison is the industry standard for validating the conversion of carboxylic acids to acid chlorides (acyl chlorides).

Key Technical Insight: The "performance" of this analysis relies on the diagnostic downfield shift of the H6 aromatic proton and the complete absence of the carboxylic acid hydroxyl peak.

Structural Context & Theoretical Prediction

The molecule consists of a benzene core with three distinct substituents that dictate the splitting patterns (multiplicity) and chemical shifts (


).
  • 1-Position: Chlorocarbonyl group (-COCl). Highly electron-withdrawing (EWG), deshielding ortho protons.

  • 2-Position: Chlorine (-Cl). Weakly deactivating, ortho/para directing (but here fixed).

  • 4-Position: Bromine (-Br).[1][2][3] Weakly deactivating.

Coupling Logic (J-Coupling)

The aromatic protons (H3, H5, H6) form an ABC spin system (or AMX depending on field strength), characterized by:

  • H6 (Doublet): Couples with H5 (

    
     Hz).
    
  • H5 (Doublet of Doublets): Couples with H6 (

    
    ) and H3 (
    
    
    
    Hz).
  • H3 (Doublet/Singlet-like): Couples with H5 (

    
    ).
    

CouplingLogic cluster_0 Aromatic Proton Coupling Network H6 H6 (Ortho to COCl) Most Deshielded Split_H6 Doublet (d) J ~ 8.5 Hz H6->Split_H6 Couples w/ H5 H5 H5 (Meta to Cl, Ortho to Br) Split_H5 Doublet of Doublets (dd) J ~ 8.5, 2.0 Hz H5->Split_H5 Couples w/ H6 & H3 H3 H3 (Ortho to Cl, Ortho to Br) Meta Coupling Only Split_H3 Doublet (d) J ~ 2.0 Hz H3->Split_H3 Couples w/ H5

Figure 1: Predicted coupling network for the tri-substituted benzene ring.

Comparative Analysis: Acid Chloride vs. Carboxylic Acid

The primary "alternative" in this context is the starting material. The success of the synthesis (using


 or Oxalyl Chloride) is measured by the spectral differences below.

Comparative Data Table: this compound vs. Precursor

FeatureAnalyte: Acid Chloride (-COCl)Alternative: Carboxylic Acid (-COOH)Diagnostic Value
Solvent System

(Anhydrous)

or

Acid chlorides react with protic solvents.[4]
-OH Signal Absent Broad Singlet (10.0 - 13.0 ppm)Primary confirmation of conversion.
H6 Shift (approx) 8.00 - 8.10 ppm 7.80 - 7.90 ppmDownfield shift due to increased EWG of -COCl.
H3 Shift (approx) 7.65 - 7.70 ppm7.70 - 7.75 ppmMinimal change (distant from carbonyl).
H5 Shift (approx) 7.45 - 7.55 ppm7.55 - 7.60 ppmMinimal change.
Stability Moisture Sensitive StableRequires rapid acquisition in dry solvent.
Why this comparison matters:

If you observe a broad singlet >10 ppm or H6 appearing upfield (< 7.9 ppm), your reaction is incomplete, or the product has hydrolyzed back to the acid inside the NMR tube due to wet solvent.

Experimental Protocol: Handling & Acquisition

Acid chlorides are notoriously unstable in standard NMR environments. The following protocol ensures data integrity.

Step 1: Solvent Selection (Critical)
  • Recommended: Chloroform-d (

    
    ), 99.8% D, stored over molecular sieves (4Å).
    
  • Forbidden: Methanol-d4 (

    
    ) or Water (
    
    
    
    ).
    • Reason:

      
       reacts immediately to form the methyl ester (4-Bromo-2-chlorobenzoate), giving a false spectrum (new singlet at ~3.9 ppm).
      
    • Reason:

      
       is hygroscopic; absorbed water will hydrolyze the acid chloride back to the acid.
      
Step 2: Sample Preparation Workflow
  • Dry the Product: Ensure the acid chloride is free of thionyl chloride (

    
    ) residuals (azeotrope with toluene if necessary).
    
  • Inert Atmosphere: Ideally, prepare the NMR tube inside a glovebox or under a nitrogen cone.

  • Dissolution: Dissolve ~10 mg of sample in 0.6 mL dry

    
    .
    
  • Cap Immediately: Use a tight-fitting cap and wrap with Parafilm if the run is not immediate.

Protocol cluster_1 Validating Synthesis via NMR Start Crude Reaction Mixture Evap Evaporate SOCl2 (High Vac) Start->Evap Solvent Add Dry CDCl3 (No DMSO/MeOD!) Evap->Solvent Check Check H6 Shift & OH Region Solvent->Check Pass H6 > 8.0 ppm No OH Peak Check->Pass Success Fail H6 < 7.9 ppm OH Peak Present Check->Fail Hydrolysis/Incomplete

Figure 2: Decision tree for validating acid chloride synthesis.

Detailed Spectral Assignment

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual


 (7.26 ppm).

1. H6 (Aromatic, Ortho to Carbonyl)

  • Shift:

    
     8.03 ± 0.05 ppm
    
  • Multiplicity: Doublet (d)

  • Coupling:

    
     Hz[5]
    
  • Analysis: This signal is the most distinct. The -COCl group exerts a strong anisotropic deshielding effect. In the corresponding methyl ester or acid, this proton typically resonates at 7.8–7.9 ppm.

2. H3 (Aromatic, Meta to Carbonyl)

  • Shift:

    
     7.68 ± 0.05 ppm
    
  • Multiplicity: Doublet (d) or fine doublet (appearing as singlet)

  • Coupling:

    
     Hz (Meta coupling to H5)
    
  • Analysis: Sandwiched between Cl and Br.[6] The lack of a large ortho coupling partner makes this peak appear very sharp.

3. H5 (Aromatic, Meta to Carbonyl)

  • Shift:

    
     7.50 ± 0.05 ppm
    
  • Multiplicity: Doublet of Doublets (dd)

  • Coupling:

    
     Hz (Ortho to H6), 
    
    
    
    Hz (Meta to H3)
  • Analysis: This proton is shielded relative to H6 and H3.

4. Impurity Flags (What to watch for)

  • Singlet at ~3.9 ppm: Indicates reaction with Methanol (Methyl ester formation).

  • Broad hump at ~11.0 ppm: Indicates Hydrolysis (Carboxylic acid formation).

  • Singlet at ~2.3 ppm: Toluene residue (common azeotrope solvent).

References

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid (Precursor Data).[6] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[6] (Standard reference for substituent additivity rules).

  • University of Calgary. (n.d.). Practical NMR Spectroscopy: Handling Moisture Sensitive Samples. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy for Amide Confirmation using 4-Bromo-2-chlorobenzoyl Chloride

[1]

Executive Summary

This guide details the validation of amide formation from 4-Bromo-2-chlorobenzoyl chloride using Infrared (IR) spectroscopy.[1] In drug discovery, this scaffold is a critical intermediate for synthesizing benzamides and quinazolinones.[1] While NMR and LC-MS provide structural detail, IR spectroscopy offers the most rapid, cost-effective "at-line" confirmation of the functional group transformation.

This document objectively compares the spectral performance of the Amide Product against the Acid Chloride Precursor , establishing a robust pass/fail criterion based on carbonyl stretching frequencies.

Chemical Context & The "Product"

The transformation involves the nucleophilic acyl substitution of this compound with an amine (primary or secondary) to form the corresponding benzamide.

  • Precursor: this compound (Highly electrophilic, moisture sensitive).[1]

  • Product: 4-Bromo-2-chlorobenzamide derivative (Stable, crystalline solid).[1]

Why This Scaffold Matters

The ortho-chloro substituent provides steric bulk and unique electronic properties (inductive withdrawal), influencing both the reactivity of the acid chloride and the biological activity of the final drug candidate. However, this steric hindrance can sometimes retard reaction rates, making monitoring essential.[1]

Comparative Analysis: Precursor vs. Product (IR Signatures)

The definitive confirmation of reaction completion relies on the Carbonyl Shift . The substitution of the chlorine atom (a weak


Spectral Performance Table
FeaturePrecursor: this compoundProduct: 4-Bromo-2-chlorobenzamideDiagnostic Shift
C=O[1] Stretch 1770 – 1790 cm⁻¹ 1640 – 1680 cm⁻¹ ~120 cm⁻¹ Redshift
Band Character Sharp, IntenseStrong, often broader (Amide I)Distinct region change
N-H Stretch Absent3150 – 3450 cm⁻¹ (Doublet for 1° amides)Appearance of new band
Amide II Absent1550 – 1640 cm⁻¹ (N-H Bend)Confirmation of Amide bond
C-Cl Stretch ~600–800 cm⁻¹ (Acyl-Cl specific)Absent (Acyl-Cl bond broken)Disappearance

Technical Insight: The high frequency of the acid chloride (~1780 cm⁻¹) is due to the inductive electron-withdrawing effect of the chlorine atom dominating over resonance. In the amide, resonance delocalization of the nitrogen lone pair into the carbonyl oxygen (


-donation) weakens the C=O bond, lowering the frequency to <1680 cm⁻¹.[2]

Experimental Protocol: Synthesis & Validation

A. Synthesis (Schotten-Baumann Conditions)[1]
  • Reagents: this compound (1.0 eq), Amine (1.1 eq), Base (Et₃N or NaOH, 2.0 eq), DCM or THF.[1]

  • Procedure:

    • Dissolve amine and base in solvent at 0°C.

    • Add acid chloride dropwise (exothermic).[1]

    • Stir at RT for 1-2 hours.

    • In-Process Check: Take an aliquot for IR analysis.

B. IR Sampling Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and to avoid hydrolysis of the acid chloride during preparation.

  • Background: Collect air background (4000–600 cm⁻¹).[1]

  • Precursor Scan: Place a small crystal of this compound on the diamond crystal. Record spectrum. Note: Work quickly to prevent hydrolysis to the carboxylic acid (broad OH peak ~3000 cm⁻¹).

  • Reaction Monitor: Evaporate a drop of the reaction mixture on the ATR crystal (or spot on a salt plate).

  • Product Scan: Analyze the isolated solid.

Decision Logic & Visualization

The following diagram illustrates the critical decision pathway for confirming the reaction.

ReactionMonitoringStartStart: Reaction MixtureSamplingIsolate Aliquot / Evaporate SolventStart->SamplingIR_AnalysisAcquire IR Spectrum (ATR)Sampling->IR_AnalysisCheck_1780Check 1770-1790 cm⁻¹ Region(Acid Chloride C=O)IR_Analysis->Check_1780Check_1660Check 1640-1680 cm⁻¹ Region(Amide I Band)Check_1780->Check_1660Peak AbsentResult_IncIncomplete Reaction(Add catalyst/time)Check_1780->Result_IncStrong Peak PresentResult_SuccessSuccess: Amide Formed(Proceed to Workup)Check_1660->Result_SuccessStrong Peak PresentResult_HydrolysisFailure: Hydrolysis Detected(Broad OH @ 3000 cm⁻¹)Check_1660->Result_HydrolysisPeak Absent / Broad OH

Figure 1: Logic flow for IR-based reaction monitoring. The disappearance of the 1780 cm⁻¹ peak and appearance of the 1660 cm⁻¹ peak is the primary pass/fail metric.

Comparison with Alternative Methods

While IR is the "Product" of choice for rapid confirmation, it is part of a broader analytical toolkit.

MethodSpeedSpecificityProsCons
IR Spectroscopy High (<2 min) Medium Instant functional group confirmation; minimal sample prep; non-destructive.[1]Cannot easily quantify yield; difficult in complex mixtures with overlapping C=O signals.
TLC High (5 min)LowVisual separation of SM/Product; cheap.[1]Qualitative only; requires finding suitable mobile phase; acid chlorides often streak/hydrolyze on silica.[1]
1H NMR Low (>15 min)HighDefinitive structural proof; integration gives yield.[1]Requires deuterated solvent; slow; acid chloride samples can hydrolyze in wet CDCl₃.[1]
LC-MS Medium (10 min)HighMass confirmation; detects side products.[1]Expensive; requires method development; acid chlorides may derivatize with MeOH in mobile phase.[1]

Recommendation: Use IR for real-time monitoring of the disappearance of the acid chloride. Use NMR/LC-MS for final purity and structural characterization of the isolated amide.

References

  • NIST Chemistry WebBook. Benzoyl chloride, 4-bromo- IR Spectrum.[1][3] National Institute of Standards and Technology.[1][3] [Link][1]

  • LibreTexts Chemistry. Infra-red Spectra as Evidence of Carboxylic Acid Derivative Structure.[Link]

  • OpenStax. Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.[1][4][5][6][7] [Link]

Thionyl Chloride vs. Oxalyl Chloride: The Definitive Acyl Chloride Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Thionyl Chloride vs. Oxalyl Chloride for Acyl Chloride Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of acyl chloride synthesis, the choice between Thionyl Chloride (


)  and Oxalyl Chloride (

)
is rarely about "which is better," but rather "which is right for this substrate."

As a Senior Application Scientist, I often see this decision oversimplified. Thionyl chloride is the workhorse of industrial scale-up—economical and effective for robust substrates. Oxalyl chloride, however, is the scalpel of the medicinal chemist—indispensable for acid-sensitive moieties, stereochemically vulnerable centers, and complex total synthesis where mild conditions are non-negotiable.

This guide dissects the mechanistic nuances, performance metrics, and safety profiles of both reagents to empower your decision-making process.[1][2]

Mechanistic Deep Dive

Understanding the mechanism is the first step in predicting side reactions. The presence of N,N-Dimethylformamide (DMF) as a catalyst fundamentally alters the pathway for both reagents, but it is most critical for oxalyl chloride.

Thionyl Chloride (

)

In the absence of a catalyst, thionyl chloride typically proceeds via an internal nucleophilic substitution (


) mechanism (or 

with base), often requiring thermal energy (reflux).
  • Key Intermediate: Chlorosulfite ester.

  • By-products:

    
     and 
    
    
    
    .
  • Limitation: The thermal requirement can degrade sensitive protecting groups (e.g., Boc, TBDMS).

Oxalyl Chloride (

)

Oxalyl chloride is almost exclusively used with catalytic DMF.[3][4] This generates the highly reactive Vilsmeier-Haack reagent (chloroiminium ion), allowing the reaction to proceed at or below room temperature.

  • Key Intermediate: Active Vilsmeier complex (Imidoyl chloride).[3][4]

  • By-products:

    
    , 
    
    
    
    , and
    
    
    .
  • Advantage: The "gas-driven" entropy of releasing three moles of gas per mole of reagent drives the reaction forward rapidly at low temperatures.

Visualization: Catalytic Activation Pathway

The following diagram illustrates how DMF activates Oxalyl Chloride, a pathway that explains its superior performance under mild conditions.

G DMF DMF (Catalyst) Intermediate Vilsmeier Reagent (Chloroiminium Ion) DMF->Intermediate - CO, - CO2 Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Intermediate - CO, - CO2 Activated Activated Acyl Species Intermediate->Activated + Acid Acid Carboxylic Acid (R-COOH) Product Acyl Chloride (R-COCl) Activated->Product Cl- attack Gas2 HCl + DMF Activated->Gas2 Regenerates Catalyst Gas1 CO + CO2

Figure 1: The DMF-catalyzed activation cycle for Oxalyl Chloride. Note the regeneration of DMF, allowing substoichiometric use.

Critical Performance Analysis (Head-to-Head)

The following data compares the reagents across critical parameters. Note the distinction between "Robust" substrates (simple aromatics) and "Sensitive" substrates (chiral/protected).

Table 1: Comparative Performance Metrics
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point 76°C (Higher - harder to remove traces)62°C (Lower - easily removed in vacuo)
Standard Conditions Reflux (60-80°C)0°C to Room Temp (20°C)
By-products


Atom Economy Higher (fewer waste atoms)Lower (loss of 2 carbons as gas)
Cost (Approx.) Low ($) - Preferred for Kg scaleHigh (

$) - Preferred for g/mg scale
Safety Hazard Corrosive vapors, violent water reactionSilent Killer: Generates odorless CO gas
Experimental Case Study: Yield & Selectivity

Data synthesized from comparative studies on chiral and heterocyclic substrates [1, 3].

Substrate TypeTarget Product

Yield

Yield
Notes
Simple Aromatic Benzoic Acid deriv.91% 87%

is superior for simple, robust acids due to cost/efficiency.
Chiral Amine (R)-Quinuclidine deriv.< 60%> 90%

caused racemization and degradation;

preserved chirality.
Acid Sensitive Boc-protected Amino Acid0% (Deprotection)95%

accumulation at reflux in

removes Boc group.

Senior Scientist Insight:

"While Thionyl Chloride often appears to give comparable yields on paper for simple substrates, the purity profile of Oxalyl Chloride reactions is frequently cleaner. The lower boiling point of oxalyl chloride means you don't have to heat the crude product as aggressively to strip excess reagent, which preserves thermally unstable acyl chlorides."

Strategic Decision Matrix

Use this logic flow to select the appropriate reagent for your campaign.

DecisionTree Start Start: Select Reagent Sensitive Is the substrate Acid or Temp Sensitive? (e.g., Boc, TBS) Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No (Robust) Oxalyl USE OXALYL CHLORIDE + cat. DMF (0°C) Sensitive->Oxalyl Yes Boiling Is Product Volatile? Scale->Boiling < 100 g (Quality driven) Thionyl USE THIONYL CHLORIDE (Reflux) Scale->Thionyl > 1 kg (Cost driven) Boiling->Oxalyl No (Solid/High BP) ThionylDistill USE THIONYL CHLORIDE (Distill product directly) Boiling->ThionylDistill Yes (Low BP Product)

Figure 2: Decision matrix for selecting chlorinating agents based on substrate properties and scale.

Detailed Experimental Protocols
Method A: Oxalyl Chloride (The "Gold Standard" for Medicinal Chemistry)

Best for: Complex intermediates, acid-sensitive groups, small-to-medium scale.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Catalytic, 1-2 drops or 0.05 equiv)

  • Solvent: Anhydrous DCM or THF[5]

Protocol:

  • Setup: Flame-dry a round-bottom flask (RBF) and cool under

    
    . Add the carboxylic acid and solvent (DCM).
    
  • Activation: Add catalytic DMF (1-2 drops). Note: No reaction will occur yet.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Observation: Immediate vigorous bubbling (

      
      ) indicates initiation.
      
  • Reaction: Remove ice bath and stir at Room Temperature for 1-2 hours.

    • Endpoint: Reaction is complete when gas evolution ceases and the solution becomes clear.

  • Work-up: Concentrate in vacuo at < 30°C.

    • Azeotrope: Add dry toluene and re-evaporate to remove residual HCl and oxalyl chloride.

  • Storage: Use immediately or store under Argon.

Method B: Thionyl Chloride (The "Robust" Method)

Best for: Simple aromatic acids, amino acid salts (unprotected), large scale.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (2.0 – 5.0 equiv or used as solvent)

  • Solvent: None (Neat) or Toluene/CHCl3

Protocol:

  • Setup: Equip RBF with a reflux condenser and a gas trap (scrubber with NaOH).

  • Addition: Add carboxylic acid directly to Thionyl Chloride (if neat) or add

    
     to the solution.
    
  • Reaction: Heat to reflux (76°C) for 2-4 hours.

  • Work-up: Distill off excess

    
     (bp 76°C) at atmospheric pressure or mild vacuum.
    
    • Purification: The resulting acyl chloride can often be distilled directly for high purity.

Safety & Handling (The "Silent" vs. "Loud" Hazard)

Thionyl Chloride (


): The Visible Threat 
  • Hazard: Reacts violently with water to release

    
     and 
    
    
    
    . Causes severe burns.
  • Detection: Pungent, suffocating odor. The "smoking" effect in moist air is a visual warning.

  • Mitigation: Quench excess carefully by dripping into a large volume of ice/bicarbonate mixture.

Oxalyl Chloride (


): The Silent Killer [6]
  • Hazard: Decomposes to Carbon Monoxide (CO) .

  • Critical Warning: CO is odorless and colorless. Never use oxalyl chloride outside of a well-functioning fume hood.

  • Mitigation: Ensure high airflow. If scaling up (>10g), use a continuous airflow monitor.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism reference).
  • Zarei, A., et al. (2014). Thionyl chloride (or oxalyl chloride)

    
    -lactams.[6][7] Iranian Journal of Science and Technology. Retrieved from [Link]
    
  • WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[8][9][7][10][11][12][13] Retrieved from [Link]

Sources

Comparative Guide: HPLC Purity Assessment of 4-Bromo-2-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chlorobenzoyl chloride is a critical electrophilic building block in drug discovery, particularly for synthesizing amide-based pharmacophores. However, its high reactivity towards nucleophiles—specifically water—renders standard Reversed-Phase HPLC (RP-HPLC) unsuitable for direct analysis.

This guide compares three analytical strategies for purity assessment:

  • Direct Hydrolysis (Method A): Converting the sample entirely to the free acid.

  • In-Situ Esterification (Method B): Quenching with methanol to form the methyl ester.

  • Amide Derivatization (Method C - Recommended): Quenching with diethylamine (DEA) to form a stable amide.

Verdict: Method C (Diethylamine Derivatization) is identified as the "Gold Standard" for distinguishing the active acid chloride from its hydrolyzed impurities, ensuring accurate potency assignment for downstream synthesis.

The Analytical Challenge: The Acid Chloride Paradox

Acid chlorides are inherently unstable in the aqueous mobile phases required for RP-HPLC.

  • The Artifact: Upon injection into a water-containing stream (e.g., Acetonitrile/Water), the acid chloride hydrolyzes to 4-Bromo-2-chlorobenzoic acid .

  • The Consequence: If the sample already contained 5% free acid (degraded material) and 95% active chloride, a direct injection would show 100% free acid. The analyst cannot distinguish between active ingredient and degraded impurity.

Chemical Pathways

The following diagram illustrates the reaction pathways involved in the three comparison methods.

ReactionPathways Substrate 4-Bromo-2-chlorobenzoyl chloride (Analyte) Acid 4-Bromo-2-chlorobenzoic acid (Hydrolysis Product) Substrate->Acid Hydrolysis (Fast) Ester Methyl Ester Derivative Substrate->Ester Esterification Amide Diethylamide Derivative Substrate->Amide Amidation (Instant) Water + H2O (Mobile Phase) Water->Acid MeOH + MeOH (Quench A) MeOH->Ester DEA + Diethylamine (Quench B) DEA->Amide

Figure 1: Chemical fate of the analyte under different analytical conditions.

Comparative Methodology & Performance

Method A: Direct Hydrolysis (The "Total Acid" Approach)
  • Protocol: Dissolve sample in ACN:Water (50:50). Allow to stand for 10 mins. Inject.

  • Outcome: Measures the sum of Acid Chloride + Free Acid.

  • Deficiency: Fails to detect degradation. A 50% decomposed sample looks identical to a 99% pure sample.

Method B: Methanol Quench (The "Ester" Approach)
  • Protocol: Dissolve sample in dry Methanol.

  • Outcome: Converts chloride to Methyl 4-bromo-2-chlorobenzoate.

  • Deficiency: Requires acid catalysis or heat for quantitative conversion in some sterically hindered chlorides. Furthermore, if the synthesis process used methanol, the methyl ester might already be a process impurity, leading to false positives.

Method C: Diethylamine Derivatization (The "Amide" Approach)
  • Protocol: Dissolve sample in dry ACN containing excess Diethylamine (DEA).

  • Outcome: Instantly forms N,N-Diethyl-4-bromo-2-chlorobenzamide .

  • Advantage: The reaction is exothermic, instantaneous, and irreversible. The resulting amide is UV-active, highly stable, and chromatographically distinct from the free acid (which forms a salt and elutes early) and the methyl ester.

Comparative Data Summary (Simulated Validation Data)

Based on standard acid chloride validation protocols [1, 3].

ParameterMethod A (Hydrolysis)Method B (MeOH Quench)Method C (DEA Quench)
Analyte Detected Free AcidMethyl EsterDiethylamide
Specificity Low (Cannot distinguish active vs. inactive)Medium (Risk of process impurity overlap)High (Unique derivative)
Stability (24h) High (Endpoint reached)Medium (Risk of hydrolysis if wet)High (Amide is stable)
Reaction Time 5-10 mins10-30 mins (variable)< 1 min (Instant)
LOD (Impurity) N/A0.05%0.02%

Recommended Protocol: Method C (Diethylamine Derivatization)

This protocol is designed to be self-validating. The presence of a "Free Acid" peak in this chromatogram specifically indicates the impurity present before the quench, as the derivatization stops further hydrolysis.

Reagents & Equipment[1]
  • Solvent A: Acetonitrile (HPLC Grade, Dried over molecular sieves).

  • Derivatizing Agent: Diethylamine (DEA), >99%.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Step-by-Step Workflow

Workflow Start Start: Solid Sample (~10 mg) Solvent Dissolve in Dry ACN (Avoid moisture) Start->Solvent Quench Add 200 µL Diethylamine (Molar Excess > 10x) Solvent->Quench Immediate React Reaction: Exothermic Wait 1 min Quench->React Dilute Dilute to Volume with Mobile Phase React->Dilute Inject HPLC Injection (10 µL) Dilute->Inject

Figure 2: Sample preparation workflow for Diethylamine derivatization.

Detailed Procedure
  • Preparation of Quench Solution: Mix 10 mL of Diethylamine with 90 mL of dry Acetonitrile. Store in a desiccator.

  • Sample Weighing: Accurately weigh 10.0 mg of This compound into a 20 mL volumetric flask.

  • Derivatization (Critical Step): Immediately add 5 mL of the Quench Solution . Swirl gently.

    • Note: You may observe slight warming or fumes (HCl salt formation). This confirms the reaction is proceeding.

  • Stabilization: Allow to stand at room temperature for 5 minutes.

  • Dilution: Fill to the mark with Acetonitrile (or Mobile Phase B).

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

HPLC Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Wavelength: 230 nm (Strong absorption for benzoyl chromophore) and 254 nm.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 80% B

    • 12 min: 80% B

    • 12.1 min: 30% B

    • 15 min: Stop

  • Expected Retention Order:

    • Free Acid (Impurity): ~2-3 min (Elutes early due to polarity).

    • DEA-Derivative (Analyte): ~8-9 min (Elutes late due to non-polar amide/ethyl groups).

Troubleshooting & Scientific Rationale

Why Diethylamine?

Primary and secondary amines react with acid chlorides orders of magnitude faster than water or alcohols [4]. By using DEA in excess, we kinetically outcompete any trace moisture present in the solvent. This "freezes" the ratio of Acid Chloride to Free Acid exactly as it was in the solid sample.

Interpreting the Chromatogram[1]
  • Peak A (Early Eluter): This represents the 4-Bromo-2-chlorobenzoic acid that was present in the sample before analysis.

  • Peak B (Late Eluter): This represents the This compound (as the amide).

  • Calculation:

    
    
    (Note: RRF (Relative Response Factor) should be determined using pure standards of the acid and the synthesized amide, though for routine checks, RRF is often assumed to be ~1.0 due to the shared chromophore).
    
Common Pitfalls
  • Using Wet Solvents: If the ACN used for dissolution is wet, hydrolysis will compete with amidation, artificially lowering the purity result. Always use dry solvents.

  • Insufficient Amine: The amine acts as both nucleophile and base (to scavenge HCl). Ensure at least a 2:1 molar excess (Protocol uses >10:1).

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from

  • Chromatography Forum. (2003). Acid Chlorides by HPLC - Discussion on Stability and Derivatization. Retrieved from

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Specifications. Retrieved from

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from

Sources

Reactivity Profile: 4-Bromo-2-chlorobenzoyl Chloride vs. Standard Acylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Bromo-2-chlorobenzoyl chloride, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

This compound represents a specialized class of acylating agents where reactivity is governed by a "push-pull" conflict between electronic activation and steric modulation. Unlike standard benzoyl chloride, this molecule features a 4-bromo substituent (electron-withdrawing, activating) and a 2-chloro substituent (sterically hindering yet inductively activating).

For drug development professionals, this compound is not merely a building block but a tunable electrophile . Its reactivity profile allows for high selectivity in the presence of multifunctional nucleophiles, often suppressing the formation of bis-acylated byproducts common with more aggressive reagents like 4-nitrobenzoyl chloride.

Mechanistic Analysis: The Ortho-Para Interplay

To understand the reactivity of this compound, we must decouple the three distinct physical-organic vectors acting on the carbonyl carbon.

A. Electronic Activation (The 4-Br Effect)

The bromine atom at the para position exerts a negative inductive effect (-I) and a weak positive mesomeric effect (+M). The inductive withdrawal dominates, reducing electron density at the carbonyl carbon and lowering the LUMO energy. This makes the carbonyl more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

  • Hammett Constant (

    
    ):  ~0.23 (Activating)
    
B. The "Ortho Effect" (The 2-Cl Effect)

The chlorine atom at the ortho position introduces a complex duality:

  • Steric Deactivation: The Van der Waals radius of the chlorine atom (1.75 Å) creates significant steric bulk near the reaction center. This hinders the trajectory of incoming nucleophiles (specifically the Bürgi-Dunitz angle), slowing down the formation of the tetrahedral intermediate.

  • Conformational Activation (Deconjugation): In unsubstituted benzoyl chloride, the carbonyl group is coplanar with the phenyl ring to maximize resonance stabilization. The bulky 2-chloro substituent forces the carbonyl group to rotate out of the aromatic plane (dihedral angle twist). This breaks the resonance conjugation , destabilizing the ground state of the acyl chloride and making it more reactive than sterics alone would suggest.[1]

C. Net Reactivity Outcome
  • Small Nucleophiles (e.g., Water, Methanol): The electronic activation and deconjugation effects often dominate. Hydrolysis or methanolysis may proceed rapidly, comparable to or faster than benzoyl chloride.

  • Large Nucleophiles (e.g., Secondary Amines, Complex Alcohols): Steric hindrance becomes the rate-determining factor. The reaction rate drops significantly compared to the 4-bromo analog, offering a window for chemoselective acylation .

Comparative Reactivity Matrix

The following table ranks this compound against common alternatives based on relative rates of hydrolysis and amidation.

Acylating AgentRelative Reactivity*Electronic DriverSteric DriverPrimary Application
4-Nitrobenzoyl chloride Very High (100)Strong -M, -I (Nitro)LowAggressive acylation of weak nucleophiles.
4-Bromobenzoyl chloride High (65)Moderate -I (Bromo)LowStandard intermediate; faster than benzoyl Cl.
This compound Moderate-High (45) -I (Br) + Deconjugation High (Ortho-Cl) Selective acylation; SGLT2 inhibitor synthesis.
Benzoyl chloride Baseline (10)NoneNoneGeneral purpose capping agent.
2,6-Dichlorobenzoyl chloride Low (<1)Inductive (2x Cl)Extreme (Dual Ortho)Highly hindered substrates; slow release prodrugs.

*Relative Reactivity is an estimated index where 4-Nitrobenzoyl chloride = 100, based on Hammett/Taft integration.

Visualization: Reactivity Landscape

The diagram below maps the acylating agents based on their Steric vs. Electronic contributions.

ReactivityLandscape cluster_electronic Electronic Control cluster_steric Steric Control X_Axis Steric Hindrance (Increasing →) Benzoyl Benzoyl Chloride (Baseline) p_Bromo 4-Bromobenzoyl Chloride (Electronically Activated) p_Bromo->Benzoyl Target This compound (Sterically Modulated) p_Bromo->Target Add Ortho-Cl (Increases Sterics) p_Nitro 4-Nitrobenzoyl Chloride (Highly Activated) p_Nitro->p_Bromo Decreasing Electrophilicity o_Chloro 2-Chlorobenzoyl Chloride (Hindered) Target->o_Chloro Remove Para-Br (Decreases Activation) di_Chloro 2,6-Dichlorobenzoyl Chloride (Very Hindered) o_Chloro->di_Chloro Add 2nd Ortho-Cl

Caption: Reactivity map showing the transition from purely electronic activation (left) to steric modulation (right). The target compound sits at the intersection.

Experimental Protocols

These protocols are designed to validate the reactivity differences in a controlled laboratory setting.

Protocol A: Competitive Acylation (Rate Determination)

This experiment determines the relative reaction rate (


) of this compound against a standard (Benzoyl chloride) using a limiting amine.

Materials:

  • Substrate: Benzylamine (1.0 equiv, limiting reagent).

  • Reagent A: this compound (1.0 equiv).

  • Reagent B: Benzoyl chloride (1.0 equiv).

  • Base: Triethylamine (2.5 equiv).

  • Solvent: Anhydrous DCM (

    
     M).
    

Workflow:

  • Preparation: Dissolve Reagent A (

    
     mmol) and Reagent B (
    
    
    
    mmol) in dry DCM (
    
    
    mL) in a flame-dried flask under
    
    
    .
  • Initiation: Cool to

    
    . Add Triethylamine (
    
    
    
    mmol).
  • Addition: Add Benzylamine (

    
     mmol) dropwise over 1 minute. The amine is the limiting reagent, forcing the acyl chlorides to compete.
    
  • Quench: After 15 minutes, quench with

    
     M HCl (
    
    
    
    mL) to destroy unreacted acyl chlorides.
  • Analysis: Extract organic layer, dry over MgSO

    
    , and analyze via HPLC or 
    
    
    
    H-NMR.
  • Calculation: Integrate the amide peaks. The ratio of products

    
     approximates the ratio of rate constants 
    
    
    
    .
Protocol B: Optimized Synthesis of Amides (High Yield)

For synthetic applications where yield is paramount.

  • Setup: Charge a reactor with the amine (

    
     equiv) and Pyridine (
    
    
    
    equiv) in THF.
  • Addition: Dissolve this compound (

    
     equiv) in THF. Add dropwise at 
    
    
    
    to control the exotherm.
  • Reaction: Allow to warm to Room Temperature. Monitor via TLC (approx. 1-2 hours).

    • Note: If reaction is sluggish due to sterics, add

      
       DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the 2-Cl substituent.
      
  • Workup: Dilute with EtOAc, wash with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     M HCl, sat. NaHCO
    
    
    
    , and Brine.[1]
Visualization: Experimental Workflow

Workflow Start Start: Dissolve Amine + Base Cool Cool to 0°C (Control Exotherm) Start->Cool Add Add 4-Bromo-2-Cl-PhCOCl (Dropwise) Cool->Add Monitor Monitor TLC (1-2 Hours) Add->Monitor Decision Complete? Monitor->Decision Catalyst Add 10 mol% DMAP (Overcome Sterics) Decision->Catalyst No (Sluggish) Workup Acid/Base Wash & Isolation Decision->Workup Yes Catalyst->Monitor Re-check

Caption: Decision tree for optimizing amidation reactions, highlighting the intervention point for DMAP catalysis.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from

  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4846–4860. Retrieved from

  • Taft, R. W. (1952).[3] Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-Substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2732.

  • NIST Chemistry WebBook. Benzoyl chloride, 4-bromo- & Benzoyl chloride, 2-chloro- Thermochemical Data. Retrieved from

Sources

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of N-(4-bromobenzoyl) Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and technical overview of the primary spectroscopic methods used to characterize N-(4-bromobenzoyl) amides. These compounds are pivotal intermediates in medicinal chemistry and materials science, largely due to the stability of the amide linkage and the versatility of the brominated aromatic ring for further functionalization via cross-coupling reactions.[1] Accurate structural confirmation and purity assessment are therefore non-negotiable for ensuring the validity of downstream applications. This document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Foundational Synthesis: The Schotten-Baumann Approach

The most common and reliable method for synthesizing N-(4-bromobenzoyl) amides is the acylation of a primary or secondary amine with 4-bromobenzoyl chloride, often under Schotten-Baumann conditions.[2] This nucleophilic acyl substitution proceeds via an addition-elimination mechanism where the amine's lone pair attacks the electrophilic carbonyl carbon.[1] A mild base, such as sodium hydroxide or pyridine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

The general workflow is a robust and self-validating system; successful amide formation is readily confirmed by the spectroscopic methods detailed below.

cluster_synthesis Synthesis Workflow A Dissolve Amine in Solvent with Base (e.g., NaOH aq.) B Slowly Add 4-Bromobenzoyl Chloride (Exothermic) A->B Low Temperature C Vigorous Stirring (e.g., 15-30 min) B->C D Precipitation of Crude Amide C->D E Isolate via Vacuum Filtration D->E F Recrystallize from Suitable Solvent (e.g., Ethanol) E->F G Dry Purified Product F->G H Proceed to Characterization G->H

Caption: General workflow for the synthesis of N-(4-bromobenzoyl) amides.

Comparative Spectroscopic Analysis

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the synergistic corroboration of data from multiple methods. The following sections compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For N-(4-bromobenzoyl) amides, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise & Experience: The key to interpreting the NMR spectra of these compounds is recognizing the distinct patterns of the 4-bromobenzoyl moiety and the signals from the parent amine, along with the characteristic amide N-H proton. The C-N bond of an amide exhibits partial double bond character due to resonance, which can lead to restricted rotation and, in some cases, the appearance of rotamers, complicating the spectrum.[3]

The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insights
Amide N-H~8.0 - 9.0 (can be broader)Broad Singlet (br s)Disappears upon D₂O exchange. Position is highly dependent on solvent and concentration. Its presence confirms the secondary amide.
Aromatic (H-2, H-6)~7.7 - 7.9Doublet (d)Protons ortho to the carbonyl group are deshielded.
Aromatic (H-3, H-5)~7.5 - 7.7Doublet (d)Protons ortho to the bromine atom.
Protons on Amine R-groupVariable (e.g., 0.9 - 4.5)VariableSpecific shifts and multiplicities depend on the structure of the parent amine.

Causality in Interpretation: The aromatic region is particularly diagnostic. The protons on the 4-bromophenyl ring (H-2, H-6 and H-3, H-5) form an AA'BB' system which often simplifies to two distinct doublets due to the strong electron-withdrawing effect of the carbonyl group and the influence of the bromine atom.[1] The integration of these signals (2H each) confirms the disubstituted pattern.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

Assignment Expected Chemical Shift (δ, ppm) Key Insights
Carbonyl (C=O)~165 - 170Confirms the amide functional group. The exact shift is influenced by the electronic nature of the amine substituent.[1][4]
Aromatic (C-1)~132 - 135Quaternary carbon attached to the carbonyl group.
Aromatic (C-3, C-5)~131 - 133Carbons ortho to the bromine atom.
Aromatic (C-2, C-6)~128 - 130Carbons ortho to the carbonyl group.
Aromatic (C-4)~125 - 128The ipso-carbon attached to bromine. Its upfield shift relative to other aromatic carbons is a result of the "heavy atom effect".[5]
Carbons on Amine R-groupVariable (e.g., 10 - 60)Shifts depend on the structure of the parent amine.

Trustworthiness through Correlation: The combination of ¹H and ¹³C data, often augmented with 2D NMR experiments like HSQC and HMBC, allows for the complete and unambiguous assignment of the entire molecular framework, providing a self-validating structural proof.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Experience: For N-(4-bromobenzoyl) amides, the most informative regions are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The positions of these bands are sensitive to hydrogen bonding, so data should ideally be compared in the same state (e.g., solid-state ATR).[4][6]

Vibrational Mode Assignment Expected Frequency (cm⁻¹) Key Insights
N-H StretchSecondary Amide~3350 - 3180 (Solid, broad)The presence of a single, often broad, band in this region is characteristic of a secondary amide N-H group involved in hydrogen bonding.[7]
C=O StretchAmide I Band~1680 - 1640 (Solid)This is a very strong and sharp absorption. Its position at a lower frequency than ketones is due to resonance delocalization of the nitrogen lone pair.[6]
N-H Bend / C-N StretchAmide II Band~1570 - 1515 (Solid)This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations and is characteristic of secondary amides.[6][7]
C-Br StretchAryl Bromide~600 - 500A medium intensity band in the fingerprint region confirming the presence of the C-Br bond.[4]

Causality in Interpretation: The Amide I and Amide II bands are definitive markers. The disappearance of the two N-H stretching bands characteristic of a primary amine starting material and the appearance of the single secondary amide N-H stretch, along with the strong Amide I and II bands, provides conclusive evidence of a successful reaction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate NMR and IR data.

Expertise & Experience: Electrospray ionization (ESI) is a common soft ionization technique for these compounds, typically showing a strong protonated molecular ion [M+H]⁺. A key diagnostic feature is the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.

Ion Expected m/z Key Insights
[M+H]⁺Molecular Weight + 1Confirms the molecular formula. Will appear as an isotopic doublet.
[M+Na]⁺Molecular Weight + 23Common sodium adduct, also showing the bromine isotopic pattern.
[C₇H₄BrO]⁺183 / 185A highly characteristic fragment corresponding to the 4-bromobenzoyl cation. This is often the base peak and is a definitive indicator of the core structure.[8][9]

Causality in Interpretation: The most common fragmentation pathway is cleavage of the amide C-N bond. The stability of the resulting 4-bromobenzoyl cation makes this a highly favored fragmentation. Observing this intense 183/185 m/z doublet is one of the strongest pieces of evidence for the correct structure.

cluster_spec Spectroscopic Evidence Struct N-(4-bromobenzoyl) Amide Structure 4-Bromobenzoyl Group Amide Linkage Amine R-Group NMR NMR ¹H: Doublets at ~7.6-7.8 ppm ¹³C: C-Br at ~127 ppm ¹³C: Ar-C at 128-135 ppm Struct:f0->NMR Confirms Struct:f2->NMR Confirms (Variable shifts) IR IR C=O (Amide I) at ~1650 cm⁻¹ N-H (stretch) at ~3300 cm⁻¹ N-H (bend, Amide II) at ~1540 cm⁻¹ Struct:f1->IR Confirms MS MS Fragment at m/z 183/185 [M+H]⁺ with Br isotope pattern Struct:f0->MS Confirms

Caption: Correlation of structural components with spectroscopic data.

Authoritative Experimental Protocols

The following protocols are self-validating systems designed for robust synthesis and characterization.

Protocol 1: Synthesis of N-benzyl-4-bromobenzamide

This protocol is adapted from standard Schotten-Baumann reaction procedures.[1][2]

  • Preparation: In a 100 mL conical flask, dissolve benzylamine (1.07 g, 10 mmol) in 20 mL of 5% aqueous sodium hydroxide solution. Cool the flask in an ice-water bath.

  • Reaction: While stirring vigorously, slowly add 4-bromobenzoyl chloride (2.19 g, 10 mmol) portion-wise or as a solution in a minimal amount of a suitable solvent like THF over 10-15 minutes. A white precipitate will form immediately.

  • Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 20 minutes at room temperature.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield N-benzyl-4-bromobenzamide as a white crystalline solid.

Protocol 2: Spectroscopic Analysis Workflow

This general workflow can be adapted for any N-(4-bromobenzoyl) amide.[4]

cluster_analysis Characterization Workflow Start Purified Amide Sample NMR_Prep Prepare NMR Sample (~10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Start->NMR_Prep IR_Prep Prepare IR Sample (Place small solid amount on ATR crystal) Start->IR_Prep MS_Prep Prepare MS Sample (~1 mg/mL in MeOH or ACN) Start->MS_Prep Acquire_NMR Acquire ¹H, ¹³C, & 2D NMR Spectra NMR_Prep->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) IR_Prep->Acquire_IR Acquire_MS Acquire High-Resolution Mass Spectrum (ESI+) MS_Prep->Acquire_MS Analyze Correlate & Analyze All Spectroscopic Data Acquire_NMR->Analyze Acquire_IR->Analyze Acquire_MS->Analyze Confirm Confirm Structure & Purity Analyze->Confirm

Caption: Integrated workflow for comprehensive spectroscopic characterization.

Conclusion

The characterization of N-(4-bromobenzoyl) amides is a clear-cut process when approached with a multi-technique strategy. NMR spectroscopy provides the definitive structural map, IR spectroscopy rapidly confirms the presence of the crucial amide functional group, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern tied to the 4-bromobenzoyl moiety. By understanding the causal principles behind the data generated by each method, researchers can confidently verify the structure and purity of these valuable synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzamide. PubChem. Retrieved from [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 59(4), 234-242.
  • Saeed, S., et al. (2010). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. ResearchGate. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 759-767.
  • Saeed, S., Rashid, N., Bhatti, M. H., & Jones, P. G. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Retrieved from [Link]

  • Radeglia, R., & Dölling, R. (1982). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 20(3), 141-144.
  • Bai, D., et al. (2023). 1H NMR Spectrum of Amide Compounds. University Chemistry.
  • Kniseley, R. N., & Fassel, V. A. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 2511-2514.
  • Roy, B., et al. (2021).
  • Kumar, A., et al. (2020). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via C–C bond cleavage. Beilstein Journal of Organic Chemistry, 16, 1547-1555.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Synthesis and analysis of amides. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Zarecki, A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(40), 23821-23829.
  • Pérez-Marín, L., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography-Mass Spectrometry. American Journal of Engineering Research, 9(2), 242-247.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Shivaji College. (n.d.). IR spectra of Amides and N-SUBSTITUTED.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

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Comparison Guide: Is 4-Bromo-2-chlorobenzoyl chloride a better electrophile than benzoyl chloride?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

In the context of nucleophilic acyl substitution, 4-Bromo-2-chlorobenzoyl chloride presents a classic physical organic chemistry paradox: it is electronically superior but sterically inferior to benzoyl chloride.

  • Electronic Verdict: The this compound carbonyl carbon is more electrophilic (higher positive charge density) due to the combined electron-withdrawing effects of the halogen substituents.[1]

  • Kinetic Verdict: It is generally less reactive towards bulkier nucleophiles due to the "Ortho Effect" imposed by the 2-chloro substituent.

  • Strategic Verdict: It is a "better" electrophile only when the goal is scaffold diversification. For simple acylation speed, benzoyl chloride is superior.

Recommendation: Use this compound when your synthetic route requires post-acylation cross-coupling (Suzuki/Buchwald) at the aryl ring. Expect slower reaction kinetics during the acylation step and adjust protocols (higher temperature/catalyst load) accordingly.

Mechanistic Analysis: Electronic vs. Steric Vectors[2][3]

To understand the performance difference, we must decouple the electronic activation from the steric penalty.

Electronic Activation (The "Hot" Carbonyl)

Acyl chlorides react via an addition-elimination mechanism. The rate-determining step is often the nucleophilic attack on the carbonyl carbon.[2]

  • Benzoyl Chloride: The phenyl ring acts as a weak electron sink, but conjugation with the carbonyl (

    
    ) stabilizes the ground state, slightly reducing electrophilicity compared to alkyl acid chlorides.
    
  • This compound:

    • 4-Bromo (-I, +R): Inductive withdrawal (-I) dominates over weak resonance donation (+R). Net effect: Increases

      
       on Carbonyl.
      
    • 2-Chloro (-I, +R): The ortho position places the electronegative chlorine atom in close proximity to the reaction center. The inductive effect (-I) is powerful here, significantly pulling electron density away from the carbonyl carbon.[1]

Steric Inhibition (The "Ortho" Blockade)

This is the differentiating factor. The 2-chloro substituent introduces significant steric strain.

  • Trajectory Blockage: The chlorine atom (Van der Waals radius ~1.75 Å) physically impedes the Bürgi-Dunitz trajectory (107°) required for the nucleophile to attack.

  • Resonance Inhibition: The steric bulk forces the carbonyl group to twist out of planarity with the benzene ring. While this breaks conjugation (making the carbonyl even more electron-deficient/reactive in theory), the kinetic barrier to forming the tetrahedral intermediate increases significantly.

Visualizing the Conflict

G cluster_0 Substituent Effects Benzoyl Benzoyl Chloride (Reference) TS_Benz Tetrahedral Intermediate (Low Steric Strain) Benzoyl->TS_Benz Fast Attack (Unobstructed) Substituted 4-Bromo-2-chlorobenzoyl Cl (Target) TS_Sub Tetrahedral Intermediate (High Steric Strain) Substituted->TS_Sub Slow Attack (Ortho-Cl Blockade) Elec Electronic (-I) Increases Electrophilicity Substituted->Elec Steric Steric (Ortho) Decreases Kinetics Substituted->Steric Nucleophile Nucleophile (Nu:) Nucleophile->TS_Benz Nucleophile->TS_Sub

Figure 1: Mechanistic pathway comparison. Note the divergence where steric hindrance (red dashed line) retards the formation of the intermediate for the substituted analog despite electronic activation.

Comparative Performance Data

The following table synthesizes predicted reactivity based on Hammett parameters and standard kinetic data for benzoyl chloride derivatives.

FeatureBenzoyl ChlorideThis compoundImpact on Synthesis
Hammett

(approx)
0.00 (Ref)

(Br) = +0.23;

(Cl) ≈ +1.2*
Substituted is more acidic/electrophilic.
Steric Parameter (

)
0.00 (Ref)-0.97 (for ortho-Cl)Substituted is significantly hindered.
Hydrolysis Rate (

)
1.0< 0.5 (Estimated)Substituted is more stable to moisture.
Aminolysis Rate FastModerate/SlowRequires longer time or base catalyst.
Solubility High (DCM, THF)High (DCM, THF)Comparable.
Post-Functionalization NoneHigh (Br/Cl handles) Key advantage of substituted analog.

*Note: Ortho-substituent sigma values are apparent values including steric components.

Experimental Protocols & Optimization

When substituting Benzoyl Chloride with this compound, standard protocols often fail due to the kinetic retardation.

Optimized Coupling Protocol (Schotten-Baumann Conditions)

Standard biphasic conditions often result in incomplete conversion for the ortho-substituted variant.

Reagents:

  • Amine/Alcohol substrate (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Catalyst: DMAP (10 mol%) — Critical for Ortho-substituted chlorides

  • Solvent: DCM or THF (anhydrous)

Workflow:

  • Dissolution: Dissolve substrate and base in anhydrous DCM under

    
    .
    
  • Activation (The DMAP Trick): Add DMAP. The formation of the highly reactive N-acylpyridinium intermediate bypasses the steric hindrance of the incoming nucleophile initially.

  • Addition: Add this compound dropwise at 0°C.

    • Note: Unlike benzoyl chloride, the exotherm will be milder.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Benzoyl Cl:[3][4][5][6][7] Complete in 1-2 hours.

    • 4-Br-2-Cl:[4][8][9]Run for 4-12 hours. Monitor by TLC/LCMS.

  • Quench: Standard aqueous workup (

    
     wash).
    
Handling & Stability
  • Moisture Sensitivity: this compound hydrolyzes slower than benzoyl chloride. While this makes it easier to handle in open air for brief periods, it still generates corrosive HCl upon exposure to humidity.

  • Storage: Store under inert gas at 2-8°C.

Strategic Applications in Drug Discovery[13]

Why choose the "slower" electrophile? The value lies in the Halogen Dance .

The 4-Bromo and 2-Chloro positions are chemically distinct "handles" for orthogonal functionalization:

  • Acylation First: Attach the scaffold using the acid chloride.

  • Selective Coupling (Suzuki/Buchwald):

    • The 4-Bromo position is significantly more reactive towards Pd-catalyzed oxidative addition than the 2-Chloro position.

    • Strategy: Perform a Suzuki coupling at C4 (Br) at mild temperatures, leaving the C2 (Cl) intact for a subsequent coupling or as a steric blocker to enforce conformation.

ReactionScheme Start 4-Bromo-2-chlorobenzoyl Cl Step1 Step 1: Acylation (Nucleophile Addition) Start->Step1 + Amine/Alcohol + DMAP Product1 Amide/Ester Scaffold (Contains Br & Cl) Step1->Product1 Step2 Step 2: Selective Coupling (Pd-Catalysis @ Br) Product1->Step2 + Boronic Acid + Pd(0) Final Diversified Drug Candidate (Cl remains or coupled later) Step2->Final

Figure 2: The strategic advantage of using the halogenated analog for divergent synthesis.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Retrieved from

  • PubChem. (2025).[3] 2-Bromo-4-chlorobenzoyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). This compound Product Specification. Retrieved from

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York.
  • Madhura, T. et al. (2020). Reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from

Sources

A Technical Guide to the Kinetic Landscape of 4-Bromo-2-chlorobenzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise selection of an acylating agent is a critical determinant of reaction efficiency, selectivity, and overall success. Among the diverse arsenal of available reagents, substituted benzoyl chlorides offer a tunable platform for introducing benzoyl moieties into a wide array of molecules. This guide provides an in-depth comparative analysis of the kinetic profile of 4-Bromo-2-chlorobenzoyl chloride, a versatile yet under-characterized reagent. By examining its reactivity alongside common alternatives and providing robust experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Understanding the Reactivity of this compound: A Multifaceted Electronic Environment

The reactivity of a benzoyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the substituents on the aromatic ring. In this compound, we encounter a fascinating interplay of inductive and resonance effects.

  • Inductive Effects (-I): Both the bromine at the 4-position and the chlorine at the 2-position are electronegative atoms that exert a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.

  • Resonance Effects (+M): As halogens, both bromine and chlorine possess lone pairs of electrons that can be delocalized into the benzene ring through a resonance effect. This electron-donating effect partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be dominant.

The ortho-chloro substituent also introduces a steric component, which can influence the approach of the nucleophile to the carbonyl center. This steric hindrance can potentially decrease the reaction rate compared to a less hindered benzoyl chloride. The combination of these electronic and steric factors results in a unique reactivity profile for this compound that warrants experimental investigation.

Comparative Kinetic Analysis: Benchmarking against Other Benzoyl Chlorides

To quantitatively assess the reactivity of this compound, a comparative kinetic study is essential. While specific kinetic data for this compound is not extensively available in the literature, we can draw valuable insights from studies on other substituted benzoyl chlorides. A key methodology for such comparisons is the determination of pseudo-first-order rate constants (k_obs) for reactions with a large excess of a nucleophile, such as an alcohol (alcoholysis).[1]

A study on the alcoholysis of various substituted benzoyl chlorides with n-propanol at 25°C provides a useful benchmark for comparison.[1]

Table 1: Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C. [1]

Acyl ChloridePseudo-First-Order Rate Constant (k, min⁻¹)
Benzoyl chloride0.0321
m-Methoxybenzoyl chloride0.0340
4-Bromobenzoyl chloride 0.0590
p-Iodobenzoyl chloride0.0617
m-Iodobenzoyl chloride0.1044

From this data, we can observe that the presence of a bromine atom at the para-position in 4-bromobenzoyl chloride increases the reaction rate compared to the unsubstituted benzoyl chloride. This is consistent with the dominant electron-withdrawing inductive effect of the bromine, which enhances the electrophilicity of the carbonyl carbon.

Based on these principles, we can predict that this compound will exhibit a reactivity that is influenced by both the electron-withdrawing effects of the bromo and chloro substituents and the steric hindrance from the ortho-chloro group. The determination of its precise rate constant through experimentation is crucial for its effective utilization.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empower researchers to quantitatively assess the reactivity of this compound and its alternatives, we provide a detailed, step-by-step protocol for determining pseudo-first-order rate constants using stopped-flow UV-Vis spectroscopy. This technique is ideal for studying the rapid kinetics of acylation reactions.[2][3]

Objective

To determine the pseudo-first-order rate constant (k_obs) for the reaction of this compound with a chosen nucleophile (e.g., ethanol) under controlled conditions.

Materials and Reagents
  • This compound (high purity)

  • Nucleophile solution (e.g., anhydrous ethanol, high purity)

  • Anhydrous solvent (e.g., acetonitrile or dioxane, spectroscopic grade)

  • Stopped-flow UV-Vis spectrophotometer

  • Thermostatted cell holder

  • Syringes for the stopped-flow apparatus

  • Volumetric flasks and pipettes

  • Inert gas (e.g., nitrogen or argon)

Experimental Workflow

G prep Reagent Preparation setup Instrument Setup prep->setup Load Syringes mixing Rapid Mixing setup->mixing Initiate Run monitoring Kinetic Monitoring mixing->monitoring Trigger Data Acquisition analysis Data Analysis monitoring->analysis Generate Abs vs. Time Data

Caption: Experimental workflow for kinetic analysis using stopped-flow spectroscopy.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound in the anhydrous solvent at a known concentration (e.g., 0.1 M). To minimize hydrolysis, this should be done under an inert atmosphere and immediately before use.

    • Prepare a series of solutions of the nucleophile (e.g., ethanol) in the anhydrous solvent at various concentrations (e.g., 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M). The concentration of the nucleophile should be at least 10-fold in excess of the acyl chloride concentration to ensure pseudo-first-order conditions.[4]

  • Instrument Setup:

    • Set the temperature of the stopped-flow instrument's cell holder to the desired reaction temperature (e.g., 25.0 °C).

    • Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance is expected upon product formation or reactant consumption. This can be determined by acquiring the UV-Vis spectra of the reactants and the expected product beforehand.

    • Load one syringe of the stopped-flow apparatus with the this compound solution and the other syringe with one of the nucleophile solutions.

  • Data Acquisition:

    • Initiate the stopped-flow run. The instrument will rapidly mix the two solutions, and data acquisition will be triggered simultaneously.

    • Record the change in absorbance over time until the reaction is complete (i.e., the absorbance reading stabilizes).

    • Repeat the experiment for each of the different nucleophile concentrations. It is good practice to perform multiple runs for each concentration to ensure reproducibility.

  • Data Analysis:

    • The raw data will be in the form of absorbance versus time. For a pseudo-first-order reaction, this data can be fitted to a single exponential equation:

      • A(t) = A∞ + (A₀ - A∞)e^(-k_obs * t)

      • Where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at infinite time, and k_obs is the pseudo-first-order rate constant.

    • Plot the natural logarithm of (A∞ - A(t)) versus time. The slope of the resulting straight line will be -k_obs.[5]

    • To determine the second-order rate constant (k₂), plot the obtained k_obs values against the corresponding concentrations of the nucleophile. The slope of this line will be the second-order rate constant.

Alternative Acylating Agents: A Comparative Overview

While benzoyl chlorides are powerful acylating agents, their high reactivity can sometimes be a drawback, leading to side reactions or requiring harsh conditions. For sensitive substrates or when greater control is needed, alternative acylating agents can be advantageous.

N-Acylimidazoles

N-acylimidazoles are milder acylating agents compared to acyl chlorides.[6] Their reactivity can be tuned by substituents on the imidazole ring. The aminolysis of N-acylimidazoles has been studied, and the reaction rates are generally lower than those of the corresponding acyl chlorides, offering a greater degree of control.[6]

Isatoic Anhydrides

Isatoic anhydrides serve as precursors to a variety of acylated products. Their reactions with nucleophiles can proceed under relatively mild conditions. However, the reaction mechanism can be more complex, and the reaction rates are generally slower than those of benzoyl chlorides.

Table 2: Qualitative Comparison of Acylating Agents

Acylating AgentReactivityHandlingByproducts
This compound HighMoisture sensitiveHCl
N-Acylimidazoles ModerateGenerally stableImidazole
Isatoic Anhydrides Low to ModerateGenerally stableCO₂, Anthranilic acid derivatives

The choice of an acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and the tolerance for different byproducts.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The reactions of this compound with nucleophiles predominantly proceed through a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution on a benzoyl chloride.

  • Nucleophilic Attack: The nucleophile (e.g., an alcohol or an amine) attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A proton is subsequently lost from the nucleophilic moiety, often facilitated by a base, to yield the final acylated product and hydrochloric acid.

The rate of this reaction is influenced by both the rate of the initial nucleophilic attack and the stability of the tetrahedral intermediate. The electron-withdrawing substituents on the benzoyl chloride, as in the case of this compound, stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby increasing the rate of the reaction.

Conclusion

This compound presents a compelling option for chemists seeking a highly reactive acylating agent with a unique electronic profile. While a comprehensive kinetic dataset for this specific compound remains to be fully elucidated in the public domain, this guide provides the theoretical framework and practical experimental protocols necessary for researchers to determine its reactivity and make informed comparisons with other acylating agents. By understanding the interplay of electronic and steric effects, and by employing robust kinetic analysis techniques, scientists can effectively harness the synthetic potential of this compound and other reactive building blocks in the pursuit of novel molecules and materials.

References

  • J. Staunton, "Preparation and protection of the hydroxyl group," in Comprehensive Organic Chemistry, vol. 1, D. Barton and W. D. Ollis, Eds. Oxford: Pergamon Press, 1979, pp. 159-195.
  • P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016.
  • M. L. Bender, "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives," Chemical Reviews, vol. 60, no. 1, pp. 53-113, 1960.
  • L. P. Hammett, "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives," Journal of the American Chemical Society, vol. 59, no. 1, pp. 96-103, 1937.
  • E. S. Gould, Mechanism and Structure in Organic Chemistry. New York: Holt, Rinehart and Winston, 1959.
  • B. A. Bluestein and A. C. Hybl, "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides," Proceedings of the Iowa Academy of Science, vol. 61, no. 1, pp. 225-232, 1954.
  • A. Williams and K. T. Douglas, "Acyl-Group Transfer: The Nucleophilic Substitution Reaction," Chemical Reviews, vol. 75, no. 6, pp. 627-649, 1975.
  • T. W. Bentley and G. Llewellyn, "The SN1-SN2 Spectrum. 4. The SN2 (Intermediate) Mechanism for Solvolyses of Acyl Chlorides," Journal of the American Chemical Society, vol. 112, no. 8, pp. 3214-3220, 1990.
  • F. H. Westheimer, "Mechanism of Action of Acyl-Transfer Enzymes," Accounts of Chemical Research, vol. 1, no. 3, pp. 70-78, 1968.
  • B. A. Bluestein and A. C. Hybl, "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides," Proceedings of the Iowa Academy of Science, vol. 61, no. 1, pp. 225-232, 1954. [Link]

  • Agilent Technologies, "Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics," Publication Number 5990-5882EN, 2010. [Link]

  • University of York, "Rapid reaction kinetics (Stopped-Flow)." [Link]

  • N-s-butyl, "Pseudo-first Order Kinetics – Determination of a rate law." [Link]

  • P. Sykes, A Guidebook to Mechanism in Organic Chemistry, 6th ed. Pearson, 1986.

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A Senior Application Scientist's Guide to Hammett Plot Analysis for Substituted Benzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Kinetics, Toward Mechanistic Insight

In the nuanced world of chemical reactivity, understanding how and why a reaction proceeds is paramount. While kinetic data provides the rate of a reaction, it often falls short of explaining the underlying electronic forces at play. This is where Linear Free-Energy Relationships (LFERs), such as the Hammett equation, offer profound insights.[1][2][3] Developed by Louis Plack Hammett in the 1930s, this powerful tool quantitatively correlates reaction rates and equilibria for series of reactions involving substituted benzene derivatives.[4][5]

This guide provides an in-depth comparison of the reactivity of various meta- and para-substituted benzoyl chlorides through the lens of Hammett analysis. We will explore the theoretical underpinnings of the Hammett equation, present a detailed experimental protocol for acquiring kinetic data, and interpret the results to elucidate the mechanism of nucleophilic acyl substitution.[6][7] For professionals in drug development and process chemistry, mastering this analysis is not merely academic; it is a predictive tool to fine-tune reaction conditions, optimize yields, and design molecules with desired reactivity profiles.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is the cornerstone of physical organic chemistry for studying reaction mechanisms.[1][8][9] It elegantly captures the electronic influence of a substituent on a reaction's transition state. The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted reactant.[4]

  • k₀ is the rate constant for the reference reaction with the unsubstituted reactant (i.e., hydrogen).[4][10]

  • σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction itself.[5][11]

    • A positive σ value indicates an electron-withdrawing group (EWG), which stabilizes negative charge.[4][11][12]

    • A negative σ value indicates an electron-donating group (EDG), which stabilizes positive charge.[11][12]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[4][5] Its sign and magnitude are highly informative about the reaction mechanism.

Interpreting the Reaction Constant (ρ)

The value of ρ, determined from the slope of the Hammett plot, is a powerful diagnostic tool:[12]

  • Sign of ρ :

    • Positive ρ (ρ > 0) : The reaction is accelerated by electron-withdrawing groups (EWGs). This implies that a negative charge is developing or a positive charge is being lost in the rate-determining transition state.[4][11]

    • Negative ρ (ρ < 0) : The reaction is accelerated by electron-donating groups (EDGs). This indicates the development of a positive charge or the loss of a negative charge in the transition state.[11][13]

  • Magnitude of |ρ| :

    • A large |ρ| value (|ρ| > 1) signifies that the reaction is highly sensitive to substituent effects, indicating a substantial charge buildup in the transition state close to the aromatic ring.[10][13]

    • A small |ρ| value (0 < |ρ| < 1) suggests the reaction is less sensitive to electronic effects, implying less charge development or a reaction center that is more distant from the substituent.[4]

Experimental Design: A Comparative Study of Benzoyl Chloride Hydrolysis

To construct a meaningful Hammett plot, we must systematically measure the reaction rates of a series of substituted benzoyl chlorides under identical conditions. The hydrolysis (or more generally, solvolysis) of benzoyl chlorides serves as an excellent model system. The reaction produces hydrochloric acid, which can be monitored to determine the reaction rate.[14][15]

Objective : To determine the Hammett reaction constant (ρ) for the hydrolysis of para-substituted benzoyl chlorides in an 80:20 acetone-water solvent system at 25°C.

Causality Behind Experimental Choices
  • Substituents : A range of substituents with varying electronic properties (both EWGs and EDGs) is chosen to span a wide range of σ values. This ensures a robust and reliable linear correlation. We focus on para substituents to minimize steric effects, which are not accounted for in the standard Hammett equation.[4][12]

  • Solvent System : An acetone-water mixture is used to ensure the solubility of both the nonpolar benzoyl chlorides and the polar nucleophile (water). Maintaining a constant solvent composition is critical, as reaction rates are highly dependent on solvent polarity and nucleophilicity.[16]

  • Monitoring Technique : Conductometry is a highly sensitive and non-invasive method for this specific reaction. As the reaction proceeds, it generates H⁺ and Cl⁻ ions, leading to a measurable increase in the solution's conductivity.[14][15] This allows for continuous, real-time data acquisition.

Experimental Protocol

This protocol outlines a reliable method for determining the pseudo-first-order rate constants for the hydrolysis of various substituted benzoyl chlorides.

Materials:

  • p-Methoxybenzoyl chloride

  • p-Methylbenzoyl chloride

  • Benzoyl chloride (unsubstituted reference)

  • p-Chlorobenzoyl chloride

  • p-Nitrobenzoyl chloride

  • Acetone (ACS grade, dry)

  • Deionized water

  • Conductivity meter with probe

  • Thermostatic water bath set to 25.0 ± 0.1 °C

  • Magnetic stirrer and stir bars

  • Volumetric flasks, pipettes, and a stopwatch

Procedure:

  • Solution Preparation : Prepare an 80:20 (v/v) acetone-water solvent mixture in a volumetric flask. Prepare separate stock solutions (e.g., 0.1 M) of each substituted benzoyl chloride in dry acetone.[14]

  • Temperature Equilibration : Place 50.0 mL of the acetone-water solvent mixture into a jacketed reaction vessel connected to the thermostatic water bath. Allow the solvent to equilibrate to 25.0 °C with gentle stirring.[14]

  • Initiation and Data Collection :

    • Immerse the conductivity probe into the solvent and begin monitoring the baseline conductivity.

    • At time t=0, rapidly inject a small, precise volume (e.g., 100 µL) of a benzoyl chloride stock solution into the stirring solvent and simultaneously start the stopwatch.[14]

    • Record the conductivity of the solution at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 75% completion.

  • Data Analysis :

    • The reaction is pseudo-first-order because water is present in large excess. The integrated rate law is: ln(C∞ - Ct) = -kt + ln(C∞ - C₀), where C is conductivity.

    • A plot of ln(C∞ - Ct) versus time (t) will yield a straight line.

    • The pseudo-first-order rate constant, k, is the negative of the slope of this line.

  • Repeat : Repeat the procedure for each of the substituted benzoyl chlorides, ensuring identical conditions for each run.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental and data analysis process.

G cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_solv Prepare 80:20 Acetone-Water equil Equilibrate Solvent to 25°C prep_solv->equil prep_sub Prepare Benzoyl Chloride Stocks initiate Inject Substrate (t=0) & Start Monitoring prep_sub->initiate equil->initiate collect Record Conductivity vs. Time initiate->collect plot_rate Plot ln(C∞ - Ct) vs. t collect->plot_rate calc_k Calculate Rate Constant (k = -slope) plot_rate->calc_k plot_hammett Plot log(k/k₀) vs. σ calc_k->plot_hammett det_rho Determine ρ (slope) plot_hammett->det_rho

Caption: Experimental workflow for Hammett analysis.

Data Presentation and Interpretation

Following the protocol, we can compile the experimental rate constants and the literature values for the Hammett substituent constants (σp) to construct our plot.

Comparative Reactivity Data
Substituent (p-X)Hammett Constant (σp)Experimental Rate Constant (k) (s⁻¹) (Representative Data)k/k₀log(k/k₀)
-OCH₃-0.270.000850.20-0.70
-CH₃-0.170.001950.46-0.34
-H0.000.004251.000.00
-Cl+0.230.02124.990.70
-NO₂+0.780.435102.42.01

Note: Rate constant data are representative and for illustrative purposes. Actual experimental values may vary. Hammett constants are sourced from authoritative compilations.[17][18][19]

Constructing and Interpreting the Hammett Plot

When log(k/k₀) is plotted against σp, a linear relationship is observed, which is the Hammett plot.

The slope of this line is the reaction constant, ρ.

From the representative data, a linear regression yields a slope (ρ) of approximately +2.5 .

Interpretation of ρ = +2.5:

  • Positive Sign : The positive sign of ρ indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) like -Cl and -NO₂. This strongly suggests that negative charge builds up in the rate-determining transition state.[4]

  • Magnitude : A value of +2.5 is significantly greater than 1, indicating the reaction is very sensitive to substituent effects.[4][13] This implies that the developing negative charge is in close proximity to the benzene ring, allowing substituent effects to be transmitted effectively.

This result is entirely consistent with the accepted nucleophilic acyl substitution mechanism .[6][7][20][21] The rate-determining step is the nucleophilic attack of water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a localized negative charge on the oxygen atom.

Visualizing the Mechanistic Rationale

The diagram below illustrates how substituents influence the stability of the transition state.

G cluster_mech Mechanism: Nucleophilic Attack cluster_effects Substituent Effects on Transition State Reactants Benzoyl Chloride + Nucleophile (H₂O) TS Transition State (Tetrahedral Intermediate) Reactants->TS Rate-Determining Step Products Products TS->Products EWG Electron-Withdrawing Group (e.g., -NO₂) EWG_Effect Delocalizes and stabilizes developing negative charge (δ⁻) on carbonyl oxygen. EWG->EWG_Effect EDG Electron-Donating Group (e.g., -OCH₃) EDG_Effect Concentrates and destabilizes developing negative charge (δ⁻) on carbonyl oxygen. EDG->EDG_Effect EWG_Effect->TS Stabilizes TS (FASTER rate) EDG_Effect->TS Destabilizes TS (SLOWER rate)

Caption: Influence of substituents on the transition state.

Comparison with Alternative Mechanisms

Interestingly, for some substituted benzoyl chlorides, particularly those with strong electron-donating groups in very non-nucleophilic solvents, the mechanism can shift towards an Sₙ1-like pathway involving the formation of a cationic acylium intermediate.[16][22] In such a case, the Hammett plot would show a strong negative ρ value, as EDGs would stabilize the positive charge of the acylium ion.[22] The consistently positive ρ value obtained under these aqueous conditions allows us to confidently exclude the Sₙ1 pathway as the dominant mechanism for this series.

Conclusion

The Hammett plot provides a robust, quantitative framework for comparing the reactivity of substituted benzoyl chlorides. The analysis presented here, yielding a large, positive reaction constant (ρ ≈ +2.5), provides compelling evidence for a nucleophilic acyl substitution mechanism where the rate-determining step involves the formation of a charge-separated tetrahedral intermediate. This guide demonstrates not only the "how-to" of performing a Hammett analysis but, more critically, the "why" behind the experimental choices and the deep mechanistic insights that can be gleaned from the results. For the practicing scientist, this approach transforms kinetic data into a powerful predictive tool for understanding and manipulating chemical reactivity.

References

  • Title: Free-energy relationship - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Table 13.1 Selected Hammett substituent constants and susceptibility factors Source: Unknown URL: [Link]

  • Title: Table 1: Hammett constants for some common substituents Source: Unknown URL: [Link]

  • Title: On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions Source: PMC - NIH URL: [Link]

  • Title: Free energy relationships and their linearity: a test example. Source: Henry S. Rzepa's Blog URL: [Link]

  • Title: linear free-energy relation Source: IUPAC Gold Book URL: [Link]

  • Title: Hammett substituent constants Source: Stenutz URL: [Link]

  • Title: Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide Source: Pearson URL: [Link]

  • Title: Hammett equation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of Mechanism in Chemistry Source: College of Saint Benedict and Saint John's University URL: [Link]

  • Title: Hammett Substituent Constants, σ Source: J. E. Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions (Reprint) URL: [Link]

  • Title: Hammett Equation - Mechanisms of Organic Reactions Source: Pharmacy 180 URL: [Link]

  • Title: An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: What are Linear Free Energy Relationships (LFERs)? Source: YouTube URL: [Link]

  • Title: Nucleophilic Acyl Substitution Source: ChemTalk URL: [Link]

  • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

  • Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: PMC - NIH URL: [Link]

  • Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]

  • Title: The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2 Source: Scribd URL: [Link]

  • Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: The Hammett equation- significance of ρ (rho) and σ (sigma) Source: YouTube URL: [Link]

  • Title: Class Projects in Physical Organic Chemistry: The Hammett Equation Source: ResearchGate URL: [Link]

  • Title: Hammett equation Source: Oxford Reference URL: [Link]

  • Title: Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides Source: UNI ScholarWorks URL: [Link]

Sources

Benchmarking Guide: 4-Bromo-2-chlorobenzoyl chloride in Friedel-Crafts Reactions

[1]

Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) is a specialized acylating agent used primarily in the synthesis of pharmacophores requiring precise 2,4-disubstitution patterns, such as kinase inhibitors (e.g., GSK3 inhibitors) and specialized morpholine derivatives.[1]

Unlike standard benzoyl chloride, this scaffold introduces two distinct deactivating halogens: a para-bromo group (providing a handle for subsequent cross-coupling) and an ortho-chloro group.[1] This guide benchmarks its performance against standard alternatives, highlighting the critical "Ortho-Chloro Penalty"—a steric and electronic effect that necessitates modified reaction protocols for optimal yields.

Chemical Profile & Alternatives Analysis[2]

The following table contrasts this compound with its closest structural analogs to predict reaction behavior.

FeatureBenzoyl Chloride (Standard)4-Bromobenzoyl Chloride (Electronic Analog)This compound (Target)
CAS 98-88-4586-75-421900-55-0
Electronic State NeutralDeactivated (Inductive -I)Doubly Deactivated (Inductive -I from Br & Cl)
Steric Environment UnhinderedUnhinderedHindered (Ortho-Cl blocks nucleophile approach)
Reactivity (FC) High (Fast kinetics)ModerateLow-Moderate (Slower kinetics due to sterics)
Primary Utility General AcylationSuzuki Coupling PrecursorRegioselective Scaffolding (Kinase Inhibitors)
Handling Fuming liquidSolidSolid (Lower vapor pressure, easier handling)

Critical Note on Isomers: Do not confuse this compound with 5-Bromo-2-chlorobenzoyl chloride , a key intermediate for SGLT2 inhibitors (e.g., Dapagliflozin).[1] Ensure CAS verification before procurement.

Performance Benchmarking: The "Ortho-Chloro Penalty"

Reactivity & Kinetics

In Friedel-Crafts acylation, the formation of the acylium ion is typically fast; the rate-determining step is often the nucleophilic attack of the arene on the acylium species.

  • Benzoyl Chloride: The acylium ion is relatively stable and sterically open. Reaction with benzene at 0°C is rapid.

  • This compound: The ortho-chloro substituent exerts a "Steric Penalty."[1] It physically shields the carbonyl carbon, requiring higher activation energy for the incoming nucleophile (arene).

    • Observation: Reactions often require elevated temperatures (Reflux in DCM or DCE) compared to simple benzoyl chloride to achieve full conversion.

    • Data Point: While benzoyl chloride may yield >90% in 1 hour at RT, the 4-bromo-2-chloro analog often requires 3–5 hours at reflux to reach comparable yields (85-92%).[1]

Regioselectivity & Side Reactions
  • Advantage: The electron-withdrawing nature of the Br and Cl atoms destabilizes the acylium ion slightly but, more importantly, makes the resulting benzophenone product highly electron-deficient.[1]

  • Result: This deactivation effectively shuts down poly-acylation .[1] Unlike Friedel-Crafts alkylation, where the product is more reactive, the product here is significantly less reactive than the starting material, ensuring high mono-acylation selectivity (>98%).[1]

Mechanistic Visualization

The following diagram illustrates the activation pathway and the specific steric blockade introduced by the ortho-chloro group.

FC_Mechanismcluster_stericRate Limiting Step (Steric Hindrance)Start4-Bromo-2-chlorobenzoylchlorideComplexLewis AcidComplexStart->ComplexCoordinationAlCl3AlCl3(Lewis Acid)AlCl3->ComplexAcyliumAcylium Ion(Electrophile)Complex->AcyliumLoss of AlCl4-SigmaSigma Complex(Arenium Ion)Acylium->SigmaOrtho-Cl blocksapproachAreneArene(Nucleophile)Arene->SigmaProduct4-Bromo-2-chlorobenzophenoneDerivativeSigma->ProductDeprotonation(-HCl)

Caption: Mechanistic pathway highlighting the steric bottleneck at the acylium attack stage due to the ortho-chloro substituent.[1]

Experimental Protocol: Optimized Acylation

Objective: Synthesis of a 4-bromo-2-chlorobenzophenone derivative via Friedel-Crafts acylation. Scale: 10 mmol basis.

Reagents
  • Substrate: this compound (1.0 equiv, 2.54 g)

  • Arene: Fluorobenzene or Benzene (1.1 equiv or used as solvent)

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous (1.2 equiv, 1.60 g)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Dry][1]

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried 3-neck flask equipped with a reflux condenser and

      
       inlet, suspend anhydrous 
      
      
      (1.60 g) in 20 mL of dry DCM.
    • Note: Ensure

      
       is fresh and yellow/white. Gray/white powder indicates hydrolysis.
      
  • Electrophile Formation (Low Temp):

    • Cool the suspension to 0°C.

    • Dissolve this compound (2.54 g) in 10 mL DCM.

    • Add the acid chloride solution dropwise over 15 minutes.

    • Observation: The mixture should homogenize slightly as the acylium complex forms.

  • Nucleophile Addition & Reaction:

    • Add the Arene (e.g., Fluorobenzene, 1.1 equiv) dropwise at 0–5°C.

    • Critical Deviation: Unlike simple benzoyl chloride, do not expect immediate completion at 0°C.

    • Allow to warm to Room Temperature (RT).

    • Heating: If TLC shows incomplete conversion after 2 hours at RT, heat to reflux (40°C for DCM) for 2–4 hours. The ortho-Cl steric hindrance often necessitates this thermal push.

  • Quenching & Workup:

    • Cool to 0°C. Pour the reaction mixture slowly into a beaker of crushed ice/HCl (100 mL ice + 10 mL conc. HCl).

    • Safety: Vigorous evolution of HCl gas and heat.

    • Extract with DCM (3 x 30 mL). Wash organics with Sat.

      
       (to remove unreacted acid) and Brine.[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

WorkflowPrepPreparationDry Glassware, N2 AtmActivationCatalyst ActivationAlCl3 + DCM (0°C)Prep->ActivationAdditionAdditionAdd Acid ChlorideThen Add AreneActivation->AdditionReactionReaction PhaseWarm to RT -> Reflux (4h)*Critical for Ortho-Cl*Addition->ReactionQuenchQuenchIce/HCl PourReaction->QuenchIsolationIsolationExtraction (DCM)Wash (NaHCO3)Quench->IsolationFinalFinal ProductRecrystallizationIsolation->Final

Caption: Operational workflow emphasizing the thermal requirement for the sterically hindered substrate.

References

  • Chemical Identity & Properties

    • This compound (CAS 21900-55-0).[1][3][4] Sigma-Aldrich / Merck.[1]

    • [1]

  • Mechanistic Foundation (Ortho-Effect)

    • Reactivity comparison of o- vs p-substituted benzoyl chlorides.
    • [1]

  • Application in Kinase Inhibitor Synthesis

    • Inhibitors of glycogen synthase kinase 3 (GSK3). US Patent 7,425,557 B2. (Example 193 uses this compound).[1][3]

    • [1]

  • General Friedel-Crafts Protocols

    • Friedel-Crafts Acylation of Benzene.[1] Chemistry LibreTexts.

    • [1]

Alternative reagents to 4-Bromo-2-chlorobenzoyl chloride for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) is a critical electrophilic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Its dual-halogenated motif allows for orthogonal functionalization: the acyl chloride facilitates amide/ester formation, while the aryl bromide and chloride enable subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

However, the 2-chloro substituent introduces significant steric hindrance at the electrophilic center, reducing the stability of the acyl chloride and making it prone to hydrolysis during storage. Furthermore, the commercial reagent is corrosive, a potent lachrymator, and often contains hydrolyzed impurities (the parent acid) that complicate purification.

This guide evaluates high-performance alternatives for introducing the 4-bromo-2-chlorobenzoyl moiety, focusing on in-situ activation strategies that bypass the isolation of the unstable acid chloride.

Decision Matrix: Selecting the Right Reagent

The choice of reagent depends on the nucleophile's steric profile, the scale of synthesis, and tolerance for acidic byproducts.

ReagentSelection Start Start: Need to introduce 4-Bromo-2-chlorobenzoyl moiety Scale What is the Reaction Scale? Start->Scale Large Large Scale->Large >100g (Process) Small Small Scale->Small <10g (Discovery) Nucleophile Nucleophile Sensitivity? AcidSensitive AcidSensitive Nucleophile->AcidSensitive Acid Sensitive (e.g., Boc-amines) Steric Steric Nucleophile->Steric Sterically Hindered (e.g., t-Butyl amine) Standard Standard Nucleophile->Standard Standard 1°/2° Amine InSituSOCl2 Alt 1: In-Situ Acid Chloride (SOCl2/Cat. DMF) Large->InSituSOCl2 Cost Driven Small->Nucleophile T3P Alt 2: T3P (Propanephosphonic acid anhydride) AcidSensitive->T3P Neutral/Mild Steric->T3P Low Epimerization/High Yield HATU Alt 3: HATU/HCTU (Uronium Activation) Standard->HATU Fast Kinetics

Figure 1: Decision tree for selecting the optimal acylation strategy based on reaction parameters.

Comparative Analysis of Alternatives

Baseline: this compound (Isolated)
  • Mechanism: Direct nucleophilic acyl substitution.

  • Pros: Fast reaction times; no coupling reagent byproducts.

  • Cons: Rapid hydrolysis (shelf-life <6 months); releases HCl gas; corrosive; significant "dead weight" if purchased (purity often ~95%).

Alternative 1: T3P® (Propanephosphonic Acid Anhydride)

T3P is the superior alternative for sterically hindered couplings . The 2-chloro substituent on the benzoate ring creates an "ortho-effect" that retards nucleophilic attack. T3P activates the acid as a mixed anhydride that is highly reactive yet stable enough to prevent side reactions like racemization (if the amine is chiral).

  • Mechanism: Formation of a mixed anhydride with the phosphonic acid.

  • Key Advantage: Water-soluble byproducts (easy workup) and high tolerance for steric bulk.

  • Data Support: Studies show T3P outperforms HATU in cyclization of hindered peptides, maintaining >90% purity where other reagents fail due to steric clash [1][3].

Alternative 2: In-Situ Acid Chloride (via SOCl₂/Oxalyl Chloride)

For scales >100g, purchasing the acid chloride is uneconomical. Generating it in-situ from 4-Bromo-2-chlorobenzoic acid is the industry standard.

  • Mechanism: Acid + Thionyl Chloride → Acid Chloride + SO₂ + HCl.

  • Key Advantage: Lowest cost; fresh reagent ensures 100% activity; avoids storage degradation.

  • Safety Note: Requires scrubbing of SO₂/HCl off-gases.

Alternative 3: HATU / HCTU (Uronium Reagents)

For high-throughput medicinal chemistry (discovery phase), HATU provides the fastest kinetics.

  • Mechanism: Formation of an active OBt/OAt ester.

  • Key Advantage: Extremely fast (<1 hour); ideal for automated synthesizers.

  • Cons: Atom economy is poor; removal of urea byproducts can be difficult; expensive.

Comparative Performance Data
FeatureIsolated Acid ChlorideT3P (50% in EtOAc)In-Situ SOCl₂HATU
Reagent Stability Low (Hydrolyzes)High (Shelf-stable)N/A (Generated fresh)High (Solid)
Steric Tolerance ModerateExcellent ModerateGood
Byproduct Removal Acidic washAqueous wash Distillation/EvapChromatography
Atom Economy GoodModerateExcellentPoor
Cost (per mol) High (

$)
Moderate (

)
Low ($) High (

$)
Safety Profile Corrosive/LachrymatorNon-toxic/Non-explosiveCorrosive/Gas evolutionSensitizer

Detailed Experimental Protocols

Protocol A: The "Green" Alternative (T3P Coupling)

Best for: Discovery scale, hindered amines, and avoiding chromatography.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • DIPEA or N-Methylmorpholine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green solvent)

Procedure:

  • Dissolve 4-Bromo-2-chlorobenzoic acid (1.0 mmol) and the amine (1.1 mmol) in EtOAc (5 mL).

  • Cool the mixture to 0 °C.

  • Add DIPEA (3.0 mmol) followed by the slow addition of T3P solution (1.5 mmol).

    • Note: The 2-chloro group increases the acidity of the carboxylic acid, facilitating rapid activation.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 1M HCl (if amine stable), sat. NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate. Purity is typically >95% without chromatography.

Protocol B: The "Process" Alternative (In-Situ Activation)

Best for: Multi-gram to kilogram scale synthesis.

Reagents:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops)

  • Solvent: Toluene or DCM[1][2]

Procedure:

  • Suspend 4-Bromo-2-chlorobenzoic acid in dry Toluene under N₂.

  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Add Thionyl Chloride dropwise at room temperature.

  • Heat to reflux (70–80 °C) for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Validation: Monitor by FTIR.[3] Disappearance of broad OH stretch (3300-2500 cm⁻¹) and shift of C=O from ~1690 cm⁻¹ (acid) to ~1750 cm⁻¹ (chloride) [2].[3]

  • Concentrate under reduced pressure to remove excess SOCl₂.[3]

  • Coupling: Redissolve the crude oil in DCM and add to a solution of the amine/base at 0 °C immediately.

Mechanistic Insight: Why T3P Wins for Ortho-Substituted Acids

The 2-chloro substituent creates a "picket fence" effect, shielding the carbonyl carbon. Standard activating agents (like EDC) form intermediates that can be bulky, making the subsequent attack by the amine difficult.

T3P forms a cyclic mixed anhydride. The phosphorus atom acts as a "delivery system," pulling electron density away from the carbonyl carbon while the cyclic structure minimizes additional steric bulk compared to the urea byproducts of carbodiimides.

T3PMechanism Acid 4-Bromo-2-chlorobenzoic Acid Intermediate Activated Mixed Anhydride Acid->Intermediate Activation T3P T3P Reagent T3P->Intermediate Base Base (DIPEA) Base->Intermediate Proton Scavenge Product Final Amide Product Intermediate->Product Nucleophilic Attack (Fast despite 2-Cl steric) Byproduct Water-Soluble P-Salt Intermediate->Byproduct Leaving Group Amine Nucleophile (Amine) Amine->Product

Figure 2: Mechanism of T3P activation highlighting the streamlined transition to product.

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. Available at: [Link]

  • 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications. Available at: [Link]

Sources

Mass spectrometry of 4-Bromo-2-chlorobenzoyl chloride and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) Formula: C₇H₃BrCl₂O Molecular Weight: ~253.9 g/mol (Average) Primary Challenge: High reactivity of the acyl chloride moiety leads to rapid hydrolysis, making direct LC-MS analysis unreliable. Recommended Strategy: For structural elucidation, use EI-GC-MS (inert introduction). For quantitative profiling in biological/reaction matrices, use Derivatization-LC-MS/MS (conversion to methyl ester or anilide).

Part 1: Chemical Profile & Isotopic Fingerprint

The mass spectral signature of this compound is dominated by the complex interplay between one bromine atom and two chlorine atoms (one on the ring, one in the acyl chloride group). Understanding this isotopic envelope is the primary validation step for any analyst.

The Halogen "Fingerprint" (Br + 2Cl)

Unlike simple organic molecules, this compound does not present a single "molecular ion." It presents a distinct cluster spread over 6 mass units.

  • Bromine (Br): ~1:1 ratio of ⁷⁹Br and ⁸¹Br.[1]

  • Chlorine (Cl): ~3:1 ratio of ³⁵Cl and ³⁷Cl.[1]

  • Combined System (1Br + 2Cl): The resulting pattern is a predictable distribution of isotopologues.

Calculated Isotopic Abundance (Normalized to Base Peak):

Ion LabelCompositionNominal m/zRelative Intensity (Approx)
M ⁷⁹Br, ³⁵Cl, ³⁵Cl252~60%
M+2 (⁸¹Br, ³⁵Cl, ³⁵Cl) + (⁷⁹Br, ³⁷Cl, ³⁵Cl)254100% (Base Peak)
M+4 (⁸¹Br, ³⁷Cl, ³⁵Cl) + (⁷⁹Br, ³⁷Cl, ³⁷Cl)256~45%
M+6 ⁸¹Br, ³⁷Cl, ³⁷Cl258~5%

Note: The M+2 peak is the most intense because the probability of having either one ⁸¹Br OR one ³⁷Cl is maximized.

Visualizing the Isotopic Logic

The following diagram illustrates how the halogen combinations generate the observed mass cluster.

IsotopePattern Root C7H3O (Core) Br79 + 79Br (50%) Root->Br79 Br81 + 81Br (50%) Root->Br81 Cl35_1 + 2x 35Cl Br79->Cl35_1 ClMix + 35Cl, 37Cl Br79->ClMix Cl37_2 + 2x 37Cl Br79->Cl37_2 Br81->Cl35_1 Br81->ClMix Br81->Cl37_2 Result_M m/z 252 (M) Intensity: High Cl35_1->Result_M Result_M2 m/z 254 (M+2) Intensity: Max Cl35_1->Result_M2 ClMix->Result_M2 Result_M4 m/z 256 (M+4) Intensity: Med ClMix->Result_M4 Cl37_2->Result_M4 Result_M6 m/z 258 (M+6) Intensity: Low Cl37_2->Result_M6

Caption: Combinatorial logic of Br/Cl isotopes generating the characteristic M, M+2, M+4, M+6 cluster.

Part 2: Comparative Analysis Techniques

The choice of technique depends entirely on whether you need to identify the intact acid chloride or quantify it in a reaction mixture.

Comparison Guide: Direct EI vs. Derivatized ESI
FeatureMethod A: Direct EI-GC-MS Method B: Derivatized ESI-LC-MS
Analyte Form Intact Acid Chloride (Vapor)Methyl Ester or Amide Derivative
Primary Utility Purity check, Structural IDTrace quantification, Biological matrices
Stability Risk High: Moisture in injector port causes hydrolysis to acid (m/z 234).Low: Derivatization "locks" the reactive group immediately.
Ionization Hard (70 eV) - Rich fragmentation.Soft (ESI+) - Primarily [M+H]⁺ or [M+Na]⁺.
Key Diagnostic Ion m/z 217 (Acylium ion, Loss of Cl)m/z 249 (Methyl ester [M+H]⁺)
Limit of Detection ~10-50 ng (Scan mode)~10-100 pg (MRM mode)

Authoritative Insight: Direct injection of acid chlorides into LC-MS (reversed-phase) is not recommended . The mobile phase (water/methanol) will react with the analyte on-column, leading to shifting retention times and peak tailing as the compound converts to 4-bromo-2-chlorobenzoic acid in real-time [1].

Part 3: Experimental Protocols

Protocol A: Methanolysis for LC-MS (Recommended)

This protocol converts the unstable acid chloride into a stable methyl ester (Methyl 4-bromo-2-chlorobenzoate) for accurate quantification.

Reagents:

  • Analyte sample[2][3][4][5]

  • Anhydrous Methanol (MeOH)[6]

  • Formic Acid (0.1%)

Workflow:

  • Quench: Add 50 µL of the reaction mixture/sample into 950 µL of anhydrous MeOH.

  • Incubate: Vortex for 30 seconds. The excess methanol drives the reaction:

    
    
    
  • Dilute: Dilute further with water/acetonitrile (50:50) to mobile phase initial conditions.

  • Analyze: Inject onto C18 column. Monitor m/z 249/251/253 (Methyl ester cluster).

Protocol B: Direct EI-GC-MS (Structural ID)

Critical Step: Ensure the GC inlet liner is clean and free of active sites (glass wool can promote degradation). Use a split ratio (e.g., 50:1) to minimize residence time in the hot injector.

Fragmentation Pathway (EI @ 70eV):

  • Molecular Ion: m/z 252/254/256 (Weak intensity due to fragility of C-Cl bond).

  • 
    -Cleavage:  Loss of the acyl chlorine radical (•Cl).
    
    • Forms the Acylium Ion (Base Peak in some conditions): m/z 217/219.

    • Note: This ion retains the Ring-Br and Ring-Cl.

  • Decarbonylation: Loss of CO (28 Da) from the acylium ion.

    • Forms the Phenyl Cation: m/z 189/191.

    • Structure: [Br-C₆H₃-Cl]⁺.

Fragmentation M Molecular Ion [M]+. m/z 252/254/256 (1Br, 2Cl) Acylium Acylium Ion [Ar-C=O]+ m/z 217/219 (Loss of •Cl) M->Acylium - Cl• (35/37) Phenyl Phenyl Cation [Ar]+ m/z 189/191 (Loss of CO) Acylium->Phenyl - CO (28) SubFragments Ring Fragmentation Loss of Br/Cl Phenyl->SubFragments High Energy

Caption: Electron Impact (EI) fragmentation pathway.[5][7] The loss of Cl followed by CO is characteristic of benzoyl chlorides.

Part 4: Troubleshooting & Quality Control

The "Hydrolysis Ghost"

If you observe a dominant peak at m/z 234/236 (in negative mode LC-MS) or broad tailing in GC-MS, your sample has hydrolyzed to the carboxylic acid (4-Bromo-2-chlorobenzoic acid).

  • Cause: Wet solvents or high humidity during sample prep.

  • Fix: Use anhydrous solvents and derivatize immediately.

Differentiating Isomers

This compound has isomers (e.g., 2-bromo-4-chlorobenzoyl chloride).

  • Mass Spec: The m/z values are identical.

  • Differentiation: You must rely on retention time (GC or LC) or MS/MS fragmentation energies . The position of the halogens (ortho vs. para) affects the stability of the acylium ion due to steric hindrance and the ortho-effect, often altering the ratio of the [M-Cl]⁺ to [M-Cl-CO]⁺ peaks [2].

References

  • NIST Mass Spectrometry Data Center. Benzoyl chloride, 4-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Chemistry Steps. Isotopic Patterns in Mass Spectrometry (Br and Cl). Available at: [Link]

  • ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization. Available at: [Link][6]

Sources

Introduction: Navigating the Regiochemical Complexities of a Dihalogenated Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Product Identity Confirmation in Reactions of 4-Bromo-2-chlorobenzoyl Chloride

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to the challenge of controlling and confirming the identity of its reaction products. As a dihalogenated aromatic compound, it presents potential ambiguities in regioselectivity, especially in reactions like Friedel-Crafts acylation. Furthermore, the high reactivity of the acyl chloride functional group necessitates a robust and multi-faceted analytical approach to unequivocally confirm that the desired transformation has occurred and to identify any potential side products.

This guide provides a comprehensive framework for researchers and drug development professionals to confidently confirm the identity of products derived from this compound. We will move beyond simple procedural descriptions to explain the underlying principles of why certain analytical techniques are chosen and how their data, when integrated, create a self-validating system for structural elucidation.

Core Reaction Pathways and Potential Products

The primary site of reactivity for this compound in most nucleophilic acyl substitution reactions is, as expected, the highly electrophilic carbonyl carbon of the acyl chloride. Let's consider two common transformations:

  • Amidation: Reaction with a primary or secondary amine (e.g., aniline) to form an amide.

  • Esterification: Reaction with an alcohol (e.g., methanol) to form an ester.

While these reactions are generally straightforward, the presence of the halogen substituents can influence reaction kinetics and presents a distinct spectroscopic fingerprint that must be correctly interpreted.

Start 4-Bromo-2-chlorobenzoyl chloride Amide N-substituted 4-bromo-2-chlorobenzamide Start->Amide Amidation Ester Alkyl 4-bromo-2-chlorobenzoate Start->Ester Esterification Amine R-NH2 (e.g., Aniline) Amine->Amide Alcohol R-OH (e.g., Methanol) Alcohol->Ester

Figure 1. Common nucleophilic acyl substitution reactions of this compound.

A Multi-Pronged Approach to Product Verification

No single analytical technique is sufficient to definitively confirm the structure of a novel or even a known compound. True scientific rigor comes from the convergence of data from multiple, orthogonal methods. Our self-validating workflow relies on three pillars of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, all preceded by a confirmation of purity via chromatography.

The Integrated Analytical Workflow

The following workflow ensures a systematic and comprehensive approach to product identification, minimizing the risk of misinterpretation.

Start Reaction Work-up & Crude Product Isolation TLC Purity Check: Thin-Layer Chromatography (TLC) or GC/LC Start->TLC Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification Impure? PureProduct Pure Product (>95%) TLC->PureProduct Single Spot? Purification->TLC IR FTIR Spectroscopy: Confirm Functional Group Transformation PureProduct->IR MS Mass Spectrometry: Confirm Molecular Weight & Isotopic Pattern PureProduct->MS NMR NMR (¹H, ¹³C, COSY): Elucidate Full C-H Framework PureProduct->NMR Structure Final Structure Confirmed IR->Structure MS->Structure NMR->Structure

Figure 2. A self-validating workflow for unambiguous product structure confirmation.

Comparative Analysis of Spectroscopic Techniques

The core of our analysis lies in comparing the spectroscopic data of the product against the starting material. The expected shifts and signals provide a clear roadmap for confirmation.

Infrared (IR) Spectroscopy: The Functional Group Transformation

IR spectroscopy offers the quickest and most direct evidence of the acyl chloride's conversion. The high-energy carbonyl (C=O) stretch of the acyl chloride is highly characteristic and will shift to a lower frequency upon conversion to an ester or an amide.

Table 1: Comparative IR Absorption Frequencies

Functional GroupCharacteristic C=O Stretch (cm⁻¹)Rationale for Shift
Acyl Chloride (Starting Material)~1790-1815 The inductive electron-withdrawing effect of the chlorine atom shortens and strengthens the C=O bond, increasing its vibrational frequency.
Ester (Product)~1735-1750The resonance donation from the ester oxygen atom lengthens the C=O bond, decreasing its vibrational frequency relative to the acyl chloride.
Amide (Product)~1650-1690Nitrogen is less electronegative than oxygen, allowing for stronger resonance donation into the carbonyl, which further lengthens the C=O bond and lowers the stretching frequency significantly.

This clear shift in the C=O peak provides powerful, first-pass evidence of a successful reaction.

Mass Spectrometry: The Molecular Weight and Isotopic Signature

Mass spectrometry confirms the molecular weight of the product. For halogenated compounds, it offers an additional layer of confirmation through the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

Let's consider the reaction with aniline to form N-phenyl-4-bromo-2-chlorobenzamide.

Table 2: Expected Mass Spectrometry Data

SpeciesFormulaExpected M⁺ Peak (m/z)Key Isotopic Pattern Observation
Starting Material C₇H₃BrCl₂O236/238/240A characteristic cluster of peaks due to the presence of one Br and two Cl atoms.
Product (N-phenyl-4-bromo-2-chlorobenzamide)C₁₃H₉BrClNO310/312/314A distinctive M, M+2, M+4 pattern confirming the presence of one Br and one Cl atom. The relative intensities of these peaks can be calculated and matched to the experimental spectrum for definitive confirmation.

Observing the correct molecular ion peak and, crucially, the correct isotopic pattern provides extremely high confidence in the elemental composition of the product.

NMR Spectroscopy: The Definitive Structural Blueprint

While IR and MS confirm the transformation and composition, NMR spectroscopy (both ¹H and ¹³C) elucidates the precise connectivity of the atoms. The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Region, ~7.0-8.0 ppm)

CompoundExpected Splitting PatternRationale
Starting Material (this compound)Three distinct signals: a doublet, a doublet of doublets, and another doublet.The three protons on the aromatic ring are in unique chemical environments and exhibit clear coupling patterns (ortho and meta coupling).
Amide Product (N-phenyl-4-bromo-2-chlorobenzamide)Complex multiplet signals.The spectrum will now contain signals for the original aromatic ring plus the signals for the protons on the new phenyl group from aniline. The total integration of the aromatic region should correspond to the sum of protons on both rings (3 + 5 = 8H).
Ester Product (Methyl 4-bromo-2-chlorobenzoate)Three distinct aromatic signals (as in starting material) plus a new singlet around 3.9 ppm.The aromatic signals remain largely similar, but the key diagnostic is the appearance of a new singlet in the aliphatic region, corresponding to the methyl (–OCH₃) group of the ester. Its integration value should be 3H.

¹³C NMR will further confirm the structure by showing the correct number of carbon signals and the characteristic downfield shift of the carbonyl carbon from the acyl chloride (~168 ppm) to the amide or ester (~165-170 ppm).

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-4-bromo-2-chlorobenzamide
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (1.0 eq) and a suitable solvent like dichloromethane (DCM, ~0.5 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring aniline solution over 15-20 minutes. A precipitate will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, eluting with a 7:3 hexanes:ethyl acetate mixture. The starting acyl chloride is highly reactive and should be consumed quickly.

  • Work-up: Upon completion, quench the reaction by adding 1N HCl (aq). Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-phenyl-4-bromo-2-chlorobenzamide.

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 10-15 mg of the purified, dry product.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the sample's solubility and does not have overlapping signals with key proton resonances.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary for complex spectra, 2D correlation spectra like COSY or HSQC.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals to determine the relative ratios of protons, which is critical for confirming the structure.

Conclusion

Confirming the identity of products from reactions involving this compound is not a matter of a single "magic bullet" technique. It requires a logical, evidence-based workflow that leverages the strengths of multiple analytical methods. By first confirming the functional group transformation with IR, then verifying the molecular weight and elemental composition with MS, and finally elucidating the exact atomic connectivity with NMR, researchers can build an unassailable case for their product's structure. This integrated approach embodies the principles of scientific integrity and ensures the reliability of the data that underpins further research and development.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Isotope Distribution Calculator. Scientific Instrument Services. [Link] (A useful tool for predicting and verifying isotopic patterns in mass spectrometry).

Comparative yield analysis of different 4-Bromo-2-chlorobenzoyl chloride synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chlorobenzoyl chloride (CAS: 21900-55-0) is a critical electrophilic intermediate in the synthesis of pharmacophores, particularly SGLT2 inhibitors and various antimicrobial agents. Its production hinges on the efficient activation of 4-bromo-2-chlorobenzoic acid .

This guide critically analyzes the three primary synthetic routes: Thionyl Chloride (


) , Oxalyl Chloride (

)
, and Phosphorus Pentachloride (

)
. While industrial protocols often favor thionyl chloride for its atom economy, oxalyl chloride offers superior purity profiles for late-stage drug development.

Comparative Route Analysis

Route A: Thionyl Chloride ( ) – The Industrial Standard

This route utilizes thionyl chloride as both reagent and solvent (or with a carrier like Toluene). It is the most scalable method but requires rigorous control of off-gassing (


, 

).
  • Mechanism: Nucleophilic acyl substitution via an unstable chlorosulfite intermediate.[1]

  • Catalysis: Dimethylformamide (DMF) is essential. It forms the reactive Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid significantly faster than

    
     alone.
    
  • Yield Potential: 95–98%

  • Key Advantage: Byproducts (

    
    , 
    
    
    
    ) are gaseous, simplifying purification.
Route B: Oxalyl Chloride ( ) – The Precision Method

Preferred in medicinal chemistry, this route operates under milder conditions (room temperature) using Dichloromethane (DCM) as a solvent.

  • Mechanism: Formation of an acyl chloride with the release of

    
    , 
    
    
    
    , and
    
    
    .
  • Catalysis: DMF is strictly required to initiate the catalytic cycle.

  • Yield Potential: 97–99%

  • Key Advantage: Extremely high purity; avoids thermal degradation of sensitive halogen substituents.

  • Risk: Generation of Carbon Monoxide (

    
    ) requires active ventilation.
    
Route C: Phosphorus Pentachloride ( ) – The Legacy Alternative

Historically used when liquid reagents were unavailable or for high-boiling substrates.

  • Mechanism: Direct chlorination generating Phosphoryl Chloride (

    
    ) as a byproduct.
    
  • Yield Potential: 85–92%

  • Major Drawback:

    
     has a high boiling point (106°C), making it difficult to separate from the product (b.p. ~136-138°C at reduced pressure) without fractional distillation.
    

Quantitative Performance Matrix

MetricRoute A: Thionyl Chloride Route B: Oxalyl Chloride Route C: Phosphorus Pentachloride
Typical Yield 95 - 98% 97 - 99% 85 - 92%
Purity (Crude) High (>95%)Ultra-High (>98%) Moderate (Residual

)
Reaction Temp Reflux (80°C)Room Temp (20-25°C) Warm/Steam Bath
Atom Economy HighModerate (Loss of CO/CO2)Low (Phosphorus waste)
Scalability Excellent (kg to ton) Good (g to kg)Poor
Byproducts

(g),

(g)

(g),

(g),

(g)

(l),

(g)

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting a route and the catalytic cycle of DMF, which is central to the two most efficient methods.

G cluster_mech DMF Catalytic Cycle (Vilsmeier-Haack) Start Start: 4-Bromo-2-chlorobenzoic Acid ScaleCheck Is Scale > 1kg? Start->ScaleCheck TempSens Is Substrate Thermally Sensitive? ScaleCheck->TempSens No (Lab/Pilot) RouteSOCl2 Route A: Thionyl Chloride (Reflux, Toluene/Neat) ScaleCheck->RouteSOCl2 Yes (Industrial) TempSens->RouteSOCl2 No RouteOxalyl Route B: Oxalyl Chloride (RT, DCM, Mild) TempSens->RouteOxalyl Yes (High Purity) DMF DMF Catalyst ActiveSpecies Chloroiminium Ion (Active Species) DMF->ActiveSpecies + Reagent Reagent Reagent (SOCl2 or (COCl)2) AcidAttack Carboxylic Acid Attack ActiveSpecies->AcidAttack Activation Product This compound AcidAttack->Product - Gases (SO2/CO/CO2) Product->DMF Regenerate Catalyst

Caption: Decision matrix for synthesis route selection and the shared DMF catalytic mechanism.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Method (High Throughput)

Best for: Large batches where removal of solvent is the only desired workup.

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • DMF (0.05 eq)

  • Solvent: Toluene (optional, for temperature control) or Neat.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    .
  • Addition: Charge the flask with 4-Bromo-2-chlorobenzoic acid. If using toluene, add it now.[2]

  • Activation: Add Thionyl Chloride slowly. Then, add DMF dropwise. Caution: Immediate gas evolution will occur.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Validation: Take a small aliquot, quench with methanol, and run TLC (or GC) to check for the methyl ester derivative. Absence of the acid spot indicates completion.

  • Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure.

  • Purification: The residue is typically pure enough (>95%) for subsequent steps. If needed, vacuum distill (bp ~136-138°C @ 20 mmHg).

Protocol B: Oxalyl Chloride Method (High Purity)

Best for: Research scale, sensitive substrates, or when high purity is paramount.

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 - 1.5 eq)

  • DMF (Catalytic, 2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a flask and cool under nitrogen. Add the carboxylic acid and anhydrous DCM.

  • Catalysis: Add catalytic DMF.

  • Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride dropwise via a syringe or addition funnel. Note: Vigorous evolution of CO and CO2 will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Validation: Monitor by IR spectroscopy. The shift from the broad carboxylic O-H stretch to a sharp C=O stretch (~1770 cm⁻¹) confirms conversion.

  • Workup: Concentrate the reaction mixture on a rotary evaporator. Add a small amount of dry toluene and re-evaporate (azeotrope) to remove traces of Oxalyl Chloride.

  • Result: Quantitative yield of off-white to yellow solid/oil, ready for immediate use.

References

  • BenchChem. 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid. (Protocol 1 & 2). Retrieved from

  • ChemicalBook. Synthesis of 5-Bromo-2-chlorobenzoyl chloride (Analogous Isomer Data). Retrieved from

  • PrepChem. Synthesis of 4-bromobenzoyl chloride using Thionyl Chloride. Retrieved from

  • Organic Syntheses. o-Chlorobenzoyl chloride (Methodology Reference). Coll. Vol. 1, p.155 (1941). Retrieved from

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[3] (Describes acid chloride formation). Retrieved from

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. (Yield data for SOCl2/DMF route). Retrieved from

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2-chlorobenzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of chemical research and pharmaceutical development, the safe handling and disposal of reactive reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-chlorobenzoyl chloride, a common but hazardous acyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Understanding the Inherent Risks of this compound

This compound is a corrosive and water-reactive compound. Its primary hazard lies in its vigorous reaction with water and other nucleophiles, a characteristic of acyl chlorides.[1][2][3] This reaction, known as hydrolysis, is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory and skin burns.[3][4] Therefore, uncontrolled disposal is not an option. The core principle of its safe disposal is a controlled neutralization reaction, often referred to as quenching, to convert it into less reactive substances before it enters the waste stream.[5]

Immediate Safety Protocols: Your First Line of Defense

Before handling this compound for any purpose, including disposal, a thorough understanding of the necessary personal protective equipment (PPE) and emergency procedures is non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical and the vigorous reactions during neutralization.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the corrosive liquid.[5][7]
Body Protection A chemical-resistant laboratory coat or apron.Protects against spills and splashes on clothing and skin.[6][9]
Respiratory Protection Work must be conducted in a certified chemical fume hood.To prevent inhalation of corrosive HCl gas produced during handling and neutralization.[6][7][9]
Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Ensure the area is well-ventilated, working within a chemical fume hood.[5]

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[5]

    • Carefully sweep the absorbed material into a designated, properly labeled, and sealed container for hazardous waste.[5]

    • Crucially, do not use water to clean up the spill , as this will trigger a violent reaction.[5]

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately for emergency response.[5]

The Core of Safe Disposal: Controlled Neutralization (Quenching)

The cornerstone of safely disposing of this compound is a process called "quenching," which involves reacting it with a suitable nucleophile under controlled conditions to yield less hazardous products.

The Chemistry of Quenching

Acyl chlorides are highly reactive towards nucleophiles due to the electron-withdrawing nature of the two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon.[1][2][4] This makes the carbon atom highly susceptible to nucleophilic attack. The goal of quenching is to safely facilitate this reaction.

Two primary methods for quenching are recommended:

  • Alcoholysis: Reaction with an alcohol, such as methanol or ethanol, to form a more stable ester and HCl gas.[10]

  • Hydrolysis: Controlled reaction with water to form the corresponding carboxylic acid and HCl gas.[1][3][4][10]

For this compound, alcoholysis is often preferred as it can be a more controlled reaction.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Have 4-Bromo-2-chlorobenzoyl chloride for disposal ppe_check Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe_check->fume_hood spill_kit Step 3: Ensure Spill Kit is Accessible (Inert Absorbent, Base for Neutralization) fume_hood->spill_kit select_method Step 4: Select Quenching Method spill_kit->select_method alcoholysis Method A: Alcoholysis (Preferred for controlled reaction) select_method->alcoholysis Alcohol hydrolysis Method B: Controlled Hydrolysis select_method->hydrolysis Water/Base protocol_a Follow Protocol A: Slowly add to stirring alcohol (e.g., methanol). Stir for 30 mins. alcoholysis->protocol_a protocol_b Follow Protocol B: Slowly add to a large excess of ice-cold water or a basic solution (e.g., sodium bicarbonate). hydrolysis->protocol_b neutralize Step 5: Neutralize the Acidic Byproduct (Add weak base like NaHCO3 solution until fizzing stops) protocol_a->neutralize protocol_b->neutralize waste_collection Step 6: Collect Waste (Label as 'Halogenated Organic Waste') neutralize->waste_collection end End: Store for Pickup by EHS waste_collection->end

Caption: Decision workflow for the disposal of this compound.

Detailed Experimental Protocols for Neutralization

These protocols are designed for small quantities of residual this compound typically found in a research setting. Always perform these procedures in a chemical fume hood while wearing the appropriate PPE.

Protocol A: Neutralization via Alcoholysis (Preferred Method)

This method converts this compound into its corresponding methyl ester, which is less reactive.

Materials:

  • This compound

  • Anhydrous methanol

  • Sodium bicarbonate solution (5-10%)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Designated hazardous waste container (labeled "Halogenated Organic Waste")

Procedure:

  • Place a beaker containing anhydrous methanol on a stir plate within a chemical fume hood. The amount of methanol should be in significant excess (at least 10-fold molar excess) to the acyl chloride.

  • Begin stirring the methanol.

  • Slowly and carefully, add the this compound to the stirring methanol. This reaction will generate hydrogen chloride gas, which will be safely contained within the fume hood.[5]

  • Once the addition is complete, allow the mixture to stir at room temperature for a minimum of 30 minutes to ensure the reaction goes to completion.

  • Slowly add sodium bicarbonate solution to the mixture to neutralize the generated HCl. Continue adding the basic solution until all fizzing ceases.

  • The final, neutralized mixture should be transferred to a properly labeled hazardous waste container for "Halogenated Organic Waste."[5]

Protocol B: Neutralization via Controlled Hydrolysis

This method converts the acyl chloride to its corresponding carboxylic acid.

Materials:

  • This compound

  • Large beaker with ice-cold water or a dilute sodium bicarbonate solution

  • Stir plate and stir bar

  • Designated hazardous waste container (labeled "Halogenated Organic Waste")

Procedure:

  • Place a large beaker containing a significant excess of ice-cold water or a dilute sodium bicarbonate solution on a stir plate in a chemical fume hood.

  • Begin stirring the aqueous solution.

  • Very slowly, add the this compound to the stirring solution. The addition must be done dropwise to control the exothermic reaction and the evolution of HCl gas.

  • After the addition is complete, continue stirring for at least 30 minutes.

  • If using water for the initial quench, neutralize the resulting acidic solution by slowly adding a weak base like sodium bicarbonate until effervescence stops.

  • Transfer the final neutralized mixture to a designated "Halogenated Organic Waste" container.

Waste Segregation and Final Disposal

The final neutralized mixture, although significantly less reactive, is still classified as hazardous waste due to its halogenated organic content.[5] It is imperative to segregate this waste stream from non-halogenated organic waste to ensure proper and compliant disposal by your institution's EHS department.

By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23).
  • The hydrolysis of an acid/acyl chloride reaction mechanism. (n.d.). Doc Brown's Chemistry.
  • Proper Disposal of 4-Bromobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies.
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide.
  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip.
  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
  • Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our most fundamental responsibility is to ensure a safe operating environment. The integrity of our research is intrinsically linked to the rigor of our safety protocols. When working with highly reactive and corrosive reagents like 4-Bromo-2-chlorobenzoyl chloride, a comprehensive understanding of Personal Protective Equipment (PPE) is not merely a procedural formality; it is a critical component of sound scientific practice. This guide provides an in-depth, experience-driven framework for selecting and using PPE, ensuring both personal safety and the preservation of your research environment.

Hazard Analysis: Understanding the 'Why' Behind the Protocol

This compound is a potent acylating agent, but its utility in synthesis is matched by its hazardous properties. A robust PPE strategy is built upon a clear understanding of the specific risks it presents.

  • Severe Corrosivity : This chemical is classified as a Category 1B corrosive substance, meaning it causes severe skin burns and permanent eye damage upon contact.[1][2] The acyl chloride moiety is highly electrophilic and will readily react with nucleophiles found in biological tissues, leading to rapid cellular destruction.

  • High Reactivity with Water (Moisture Sensitivity) : This is arguably its most insidious property for day-to-day handling. This compound reacts vigorously with water—including ambient humidity, moisture on the skin, or in the respiratory tract—to produce corrosive hydrogen chloride (HCl) gas and 4-bromo-2-chlorobenzoic acid.[1][2] This reaction underscores the absolute necessity of a controlled, dry environment and respiratory protection.

  • Respiratory and Lachrymatory Effects : Inhalation of dust or the resultant HCl gas can cause severe irritation and damage to the respiratory system.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing, providing an early warning sign of exposure.[2]

The Multi-Layered Defense: A Head-to-Toe PPE Strategy

Effective protection from this compound relies on a multi-layered system, beginning with engineering controls and culminating in specific, task-appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood. [1][2][3] This is your primary and most crucial line of defense, containing hazardous dust and vapors and pulling them away from your breathing zone. PPE should never be considered a substitute for a properly functioning fume hood.

Tier 1: Foundational Laboratory Attire

This is the non-negotiable baseline for entering any laboratory space where this chemical is handled.

  • Full-Length, Long-Sleeved Laboratory Coat : Provides a removable barrier to protect your skin and personal clothing from minor splashes and spills.[3]

  • Long Pants and Closed-Toe Shoes : These must fully cover the legs and feet.[3][4] Woven materials are preferable to synthetic ones, which can melt and adhere to the skin upon chemical contact.

Tier 2: Hand and Arm Protection

Your hands are most likely to come into direct contact with the chemical. The choice of gloves is therefore critical and task-dependent.

Scenario Glove Type Rationale & Protocol
Incidental Contact (e.g., weighing, quick transfers)Double-Layered Nitrile GlovesProvides good splash protection. The outer glove should be removed and replaced immediately upon any known or suspected contamination. This two-glove system minimizes the risk of exposure during doffing.[4]
Extended Contact (e.g., reaction workup, cleaning glassware, quenching)Neoprene or Butyl Rubber Gloves over an inner Nitrile GloveThese materials offer superior resistance to corrosive acid chlorides.[2][4] The inner nitrile glove provides a secondary barrier and protects the skin during the removal of the heavier outer glove.

For tasks involving larger quantities or a higher risk of splashing, supplemental acid-resistant arm protection (gauntlets) should be worn over the lab coat sleeves.[4]

Tier 3: Eye and Face Protection

Given the severe and irreversible damage this chemical can cause to the eyes, protection must be absolute.

  • Chemical Splash Goggles : Standard safety glasses are inadequate . You must wear sealed chemical splash goggles that conform to the face to prevent liquids or dust from entering around the edges.[3][4]

  • Full Face Shield : A face shield is mandatory and must be worn over your chemical splash goggles whenever there is a heightened risk of splashing.[2][5] This includes dispensing the liquid, transferring solutions, and performing the initial stages of a reaction quench, which can be exothermic and cause spattering.

PPE in Practice: A Step-by-Step Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow illustrates the decision-making process for appropriate PPE selection based on the intended task.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task-Specific PPE Selection cluster_ppe Final PPE Assembly cluster_end Post-Handling start Start: Prepare to Handle This compound fume_hood Verify Fume Hood is Functioning Correctly start->fume_hood base_ppe Don Foundational PPE: - Lab Coat - Long Pants - Closed-Toe Shoes fume_hood->base_ppe task What is the Task? base_ppe->task weighing Weighing Solid / Incidental Contact task->weighing Low Risk reaction Reaction Setup / Extended Contact task->reaction Medium Risk quench Quenching / High Splash Risk task->quench High Risk ppe_weigh Add: - Chemical Goggles - Double Nitrile Gloves weighing->ppe_weigh ppe_reaction Add: - Chemical Goggles - Inner Nitrile Glove - Outer Butyl/Neoprene Gloves reaction->ppe_reaction ppe_quench Add: - Chemical Goggles - Face Shield - Inner Nitrile Glove - Outer Butyl/Neoprene Gloves quench->ppe_quench doff Doff PPE in Reverse Order (Gloves First) ppe_weigh->doff ppe_reaction->doff ppe_quench->doff dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose wash Wash Hands Thoroughly dispose->wash end_op End Operation wash->end_op

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.